Maleic anhydride-2,3-13C2
Description
The exact mass of the compound (3,4-13C2)Furan-2,5-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3,4-13C2)furan-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYJFEHAWHCUMM-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH]C(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584055 | |
| Record name | (3,4-~13~C_2_)Furan-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41403-35-4 | |
| Record name | (3,4-~13~C_2_)Furan-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Maleic-2,3-13C2 anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Maleic anhydride-2,3-13C2 chemical properties
An In-Depth Technical Guide to Maleic Anhydride-2,3-¹³C₂
Prepared by a Senior Application Scientist
Introduction: Beyond the Formula
To the dedicated researcher, a molecule is more than a collection of atoms; it is a tool, a probe, and a key to unlocking complex mechanisms. Maleic anhydride, a cornerstone of polymer and synthetic chemistry, is a familiar entity. However, the introduction of stable isotopes at specific positions—creating Maleic Anhydride-2,3-¹³C₂—transforms this commodity chemical into a high-precision instrument for mechanistic elucidation, metabolic tracing, and quantitative analysis.
This guide eschews a conventional data-sheet format. Instead, it offers a deeper perspective, grounded in practical application and scientific causality, for professionals in research and development. We will explore not just the what of Maleic Anhydride-2,3-¹³C₂'s properties, but the why—why it is a superior choice for specific research questions and how its unique characteristics can be leveraged to produce unambiguous, publishable data.
Part 1: Core Identity and Physicochemical Properties
The foundational data for any reagent provides the basis for its handling, application, and behavior in a reaction matrix. Maleic Anhydride-2,3-¹³C₂ is a solid at room temperature, presenting as a white or colorless crystalline material.[1] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | ¹³C₂C₂H₂O₃ | [1][2] |
| Molecular Weight | 100.04 g/mol | [1][2][3] |
| CAS Number | 41403-35-4 | [1][2][4] |
| Synonyms | 2,5-Furandione-3,4-¹³C₂ | [1][3] |
| Physical Form | Solid | [1] |
| Melting Point | 51-56 °C (lit.) | [1][4] |
| Boiling Point | 200 °C (lit.) | [1][4] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [1] |
The key distinction from its unlabeled analogue (CAS 108-31-6, MW 98.06 g/mol ) is the +2 mass unit shift due to the two ¹³C atoms.[1][5] This seemingly minor change is the foundation of its utility in mass spectrometry-based applications.
Part 2: The Spectroscopic Signature of ¹³C Labeling
Isotopic labeling provides a powerful method for resolving ambiguity in spectroscopic analysis. By "tagging" specific atoms, we can follow them through complex transformations and definitively assign spectral features.
Mass Spectrometry (MS)
In mass spectrometry, the most immediate and obvious impact of the ¹³C₂ labeling is the shift in the molecular ion peak. Unlabeled maleic anhydride has a monoisotopic mass of 98.00 Da. Maleic Anhydride-2,3-¹³C₂ will exhibit a molecular ion peak at 100.04 Da . This clear M+2 shift makes it an ideal internal standard for quantitative MS assays, as it co-elutes with the unlabeled analyte but is baseline-resolved in the mass spectrum, eliminating ion suppression effects.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is where the true diagnostic power of this labeling pattern becomes evident. The ¹³C isotope has a nuclear spin (I = ½), just like a proton, making it NMR-active.
-
¹³C NMR: A standard ¹³C NMR spectrum of unlabeled maleic anhydride shows two signals: one for the carbonyl carbons (~165 ppm) and one for the olefinic carbons (~137 ppm). In the ¹³C₂ labeled version, the signal corresponding to the olefinic carbons at positions 2 and 3 will be dramatically enhanced due to the ~99% enrichment, making it stand out from the natural abundance signals. This is invaluable for studying reactions where the anhydride is grafted onto a complex polymer backbone, as the labeled signals can be easily distinguished from the polymer's carbon signals.[6]
-
¹H NMR: The most elegant effect is observed in the proton spectrum. The two equivalent olefinic protons in unlabeled maleic anhydride produce a singlet. In Maleic Anhydride-2,3-¹³C₂, these protons are directly bonded to ¹³C atoms. This results in splitting of the proton signal due to one-bond carbon-hydrogen coupling (¹JCH) . The singlet will become a doublet. The magnitude of this coupling constant for sp² carbons in alkenes is typically large, in the range of 155-170 Hz .[3][7] Observing this large coupling constant is definitive proof of the label's location.
Caption: Diels-Alder reaction workflow with labeled dienophile.
Case Study 2: Elucidating Polymer Grafting Mechanisms
A key industrial application of maleic anhydride is its grafting onto polymer backbones, such as polyethylene or polypropylene, to create compatibilizers and adhesion promoters. The exact structure of the attachment point can be difficult to determine. A study on this process utilized [2,3-¹³C₂]MA to overcome analytical hurdles. [6]By using ¹³C NMR, the researchers were able to suppress the overwhelming signals from the polymer backbone and focus only on the signals from the grafted anhydride. This allowed them to prove that the maleic anhydride attaches to the tertiary carbons of the polymer backbone as single succinic anhydride rings, providing clear, definitive evidence for the reaction mechanism. [6]This is a prime example of using isotopic labeling to solve a complex structural problem that would be intractable otherwise.
Part 4: Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems, where the analytical steps confirm the success of the chemical transformation.
Protocol 1: Diels-Alder Cycloaddition and Mechanistic Validation
This protocol describes the reaction of Maleic Anhydride-2,3-¹³C₂ with 1,3-butadiene and the subsequent analysis to confirm product structure.
Methodology:
-
Apparatus Setup: In a ventilated hood, equip a round-bottomed flask with a stirrer, reflux condenser, and a gas inlet tube.
-
Reagent Preparation: Dissolve Maleic Anhydride-2,3-¹³C₂ (1.0 eq) in a suitable dry solvent (e.g., benzene or toluene).
-
Reaction: Heat the solution gently (e.g., 50°C) and begin bubbling 1,3-butadiene gas through the solution with vigorous stirring. The reaction is exothermic; monitor the temperature.
-
Completion: Continue the reaction for 2-3 hours or until the consumption of butadiene slows significantly.
-
Workup: Cool the reaction mixture in an ice bath to precipitate the product. Collect the crystalline product by vacuum filtration and wash with cold petroleum ether.
-
Self-Validation (Analysis):
-
MS Analysis: Dissolve a small sample and acquire a mass spectrum. Confirm the presence of the molecular ion peak corresponding to the adduct (100.04 + 54.09 = 154.13 Da).
-
¹H NMR Analysis: Acquire a proton NMR spectrum. Confirm the disappearance of the reactant vinyl proton signal and the appearance of new signals for the cyclohexene product. Crucially, identify the signals for the protons attached to the formerly olefinic carbons and verify they are split into doublets with a ¹JCH coupling constant of ~160 Hz.
-
¹³C NMR Analysis: Acquire a carbon NMR spectrum. Confirm the presence of the two intense, enriched signals corresponding to the labeled carbons in the product backbone.
-
Protocol 2: Workflow for Use as a Quantitative MS Internal Standard
This workflow outlines the use of the labeled compound for accurate quantification of unlabeled maleic anhydride in a sample matrix.
Caption: Workflow for using ¹³C₂-MA as an MS internal standard.
Part 5: Safety and Handling
As a Senior Scientist, ensuring laboratory safety is paramount. Maleic anhydride, whether labeled or not, is a hazardous substance and must be handled with appropriate precautions.
-
Hazards: It is corrosive and causes severe skin burns and eye damage. [8][9]It is harmful if swallowed and may cause allergic skin or respiratory reactions. [1][8]Chronic exposure can cause damage to the respiratory system. [8][9]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a face shield. [1][10]Work in a well-ventilated fume hood. Use a respirator with appropriate cartridges if dusts are generated. [1]* Handling: Avoid creating dust. Keep away from moisture, as it readily hydrolyzes to maleic acid. Store in a cool, dry, well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials must be handled as hazardous waste. [8][10]
Conclusion
Maleic Anhydride-2,3-¹³C₂ is a sophisticated research tool that offers unparalleled clarity in a variety of applications. Its true value is realized when its unique spectroscopic properties are leveraged to design experiments that are inherently self-validating. From tracing the skeletal rearrangements in a Diels-Alder reaction to quantifying metabolites or identifying graft points on a polymer, the two ¹³C atoms provide a definitive and unambiguous signal. For the researcher seeking to move beyond assumption to certainty, the strategic use of isotopically labeled reagents like Maleic Anhydride-2,3-¹³C₂ is not just an advantage—it is a necessity.
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Carl ROTH GmbH + Co. KG. Safety Data Sheet: Maleic anhydride. [Link]
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Chemos GmbH & Co. KG. Safety Data Sheet: Maleic anhydride. [Link]
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Valudor Products, LLC. Safety Data Sheet: maleic anhydride. [Link]
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PubChem. Maleic Anhydride. [Link]
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van Duin, M., Lako, J. T. G., & van der Werff, B. J. C. (2021). ¹³C NMR study of the grafting of maleic anhydride onto polyethene, polypropene, and ethene-propene copolymers. Macromolecules, 31(15), 5377-5386. Available at: [Link]
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Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
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S. Semaan, F., & de F. V. Marques, M. (2020). Maleic Anhydride (CAS: 108-31-6): A Valuable Tool for both Industry and Scientific Research. Revista Virtual de Química, 12(4), 987-1003. Available at: [Link]
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Wikipedia. Diels–Alder reaction. [Link]
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Douwin Chemical. Synthesis of Maleic Anhydride. [Link]
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ResearchGate. Application of Maleic Anhydride-Based Materials. [Link]
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A Comprehensive Technical Guide to the Synthesis and Purification of Maleic Anhydride-2,3-¹³C₂
This in-depth technical guide provides a detailed exploration of the synthesis and purification of maleic anhydride-2,3-¹³C₂, a critical isotopically labeled compound for researchers, scientists, and professionals in drug development. This document offers not just a procedural outline but also the scientific rationale behind the methodological choices, ensuring a thorough understanding of the process for producing a high-purity, validated final product.
Introduction: The Significance of ¹³C-Labeled Maleic Anhydride
Isotopically labeled compounds are indispensable tools in modern scientific research, particularly in the fields of metabolism, metabolomics, and as standards for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] Maleic anhydride, with its bifunctional reactivity, is a versatile building block in organic synthesis.[3] The incorporation of two ¹³C atoms at the 2 and 3 positions of the maleic anhydride ring provides a distinct mass shift and a unique NMR signature, enabling precise tracking and quantification in complex biological and chemical systems.[1][2] This guide details the robust synthesis of maleic anhydride-2,3-¹³C₂ from its corresponding labeled acid and outlines rigorous purification protocols to achieve the high purity required for demanding research applications.
Synthesis of Maleic Anhydride-2,3-¹³C₂: Dehydration of Maleic Acid-2,3-¹³C₂
The most direct and efficient synthetic route to maleic anhydride-2,3-¹³C₂ is the dehydration of maleic acid-2,3-¹³C₂. This precursor is commercially available with high isotopic enrichment, providing a solid foundation for the synthesis.[4][5] The core of this synthesis is the removal of a water molecule from the dicarboxylic acid to form the cyclic anhydride.
Mechanistic Insight
The dehydration of maleic acid is an intramolecular condensation reaction. The cis-configuration of the two carboxylic acid groups in maleic acid is crucial for this cyclization to occur readily upon heating. The reaction is reversible, and the removal of water is essential to drive the equilibrium towards the formation of the anhydride.[6]
Experimental Protocol: Azeotropic Dehydration
For a laboratory-scale synthesis focused on high yield and purity of an expensive isotopically labeled starting material, azeotropic dehydration is a highly effective method. This technique utilizes a solvent that forms a low-boiling azeotrope with water, facilitating its removal from the reaction mixture.
Materials and Equipment:
-
Maleic acid-2,3-¹³C₂ (99 atom % ¹³C)[4]
-
Toluene or xylene (anhydrous)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add maleic acid-2,3-¹³C₂.
-
Solvent Addition: Add anhydrous toluene or xylene to the flask. The volume should be sufficient to create a slurry that can be stirred effectively.
-
Apparatus Assembly: Attach a Dean-Stark apparatus to the flask, and top it with a reflux condenser. Ensure all glassware is dry.
-
Inert Atmosphere: Purge the system with an inert gas, such as nitrogen or argon, to prevent the introduction of atmospheric moisture.
-
Heating and Reflux: Heat the mixture to reflux with vigorous stirring. The toluene/xylene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Monitoring the Reaction: The reaction is complete when no more water collects in the Dean-Stark trap. The reaction time will vary depending on the scale.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator to yield the crude maleic anhydride-2,3-¹³C₂.
Purification of Maleic Anhydride-2,3-¹³C₂
Purification is a critical step to ensure the final product is free of any residual starting material, solvent, or by-products such as fumaric acid. For isotopically labeled compounds, the chosen purification method must also minimize material loss.
Comparative Analysis of Purification Techniques
| Purification Method | Advantages | Disadvantages |
| Sublimation | High purity achievable, solvent-free. | Can be slow, potential for material loss if not performed carefully. |
| Recrystallization | Effective for removing a range of impurities. | Requires finding a suitable solvent system, potential for product loss in the mother liquor.[7] |
| Vacuum Distillation | Suitable for larger scales, effective for separating non-volatile impurities.[8][9] | Requires specialized equipment, potential for thermal degradation if not controlled properly. |
For the high-purity requirements of research-grade maleic anhydride-2,3-¹³C₂, sublimation is often the preferred method due to its ability to yield a very pure, crystalline product without the use of solvents.
Experimental Protocol: Purification by Sublimation
Equipment:
-
Sublimation apparatus (including a cold finger)
-
Vacuum pump
-
Heating mantle or oil bath
Step-by-Step Procedure:
-
Apparatus Setup: Place the crude maleic anhydride-2,3-¹³C₂ at the bottom of the sublimation apparatus.
-
Assembly: Insert the cold finger and ensure a good seal.
-
Vacuum Application: Connect the apparatus to a high-vacuum line and evacuate the system.
-
Cooling the Cold Finger: Begin circulating a coolant (e.g., cold water) through the cold finger.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be carefully controlled to be above the sublimation point of maleic anhydride but below its melting point to ensure efficient sublimation.
-
Collection: The purified maleic anhydride-2,3-¹³C₂ will deposit as crystals on the cold finger.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Then, carefully vent the apparatus with an inert gas and collect the purified crystals from the cold finger.
Quality Control and Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of maleic anhydride is simple, showing a single peak for the two equivalent olefinic protons.[10] For the ¹³C-labeled version, this peak will appear as a doublet due to coupling with the adjacent ¹³C atoms.
-
¹³C NMR: The carbon-13 NMR spectrum will show a strong, single resonance for the labeled olefinic carbons, confirming the position of the isotopic labels.[1][11][12]
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for determining the isotopic enrichment of the labeled compound.[13][14][15] The mass spectrum of maleic anhydride-2,3-¹³C₂ will show a molecular ion peak at m/z that is two mass units higher than that of the unlabeled compound, confirming the incorporation of two ¹³C atoms.
Purity Assessment
The chemical purity can be determined by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The melting point of the purified product should also be determined and compared to the literature value (51-56 °C).[16]
Workflow Diagrams
Synthesis Workflow
Caption: Synthesis workflow for maleic anhydride-2,3-¹³C₂.
Purification Workflow
Caption: Purification and analysis workflow.
Conclusion
The synthesis and purification of maleic anhydride-2,3-¹³C₂ is a well-defined process that yields a high-purity product suitable for a wide range of research applications. The key to a successful outcome lies in the careful execution of the dehydration reaction to maximize yield and the selection of an appropriate purification technique, such as sublimation, to achieve the desired level of purity. The analytical characterization of the final product is a critical, self-validating step that ensures the integrity of the isotopically labeled compound for its intended use.
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Blair, I. A. (2005). Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry. Analytical Chemistry, 77(15), 4973–4980. [Link]
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Heinen, W., et al. (1998). 13C NMR Study of the Grafting of Maleic Anhydride onto Polyethene, Polypropene, and Ethene−Propene Copolymers. Macromolecules, 31(18), 6135–6143. [Link]
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Jones, B. R., et al. (2016). Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error. Journal of Labelled Compounds and Radiopharmaceuticals, 59(4), 136-146. [Link]
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González-Antuña, A., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. ResearchGate. [Link]
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Cerno Bioscience. (n.d.). Isotope Labeling. [Link]
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Heinen, W., et al. (1998). 13C NMR Study of the Grafting of Maleic Anhydride onto Polyethene, Polypropene, and Ethene−Propene Copolymers. Macromolecules. [Link]
-
Diels Alder Reaction Experiment Part 3, Recrystallization and Melting Point. (2020, October 6). YouTube. [Link]
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Pearson+. (n.d.). While attempting to recrystallize maleic anhydride, a student dis... | Study Prep. [Link]
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Sciencemadness.org. (2020, May 5). Maleic Acid by Dehydration of Malic Acid ?[Link]
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Bulletin of Chemical Reaction Engineering & Catalysis. (2024, December 24). Improving Purity of Maleic Anhydride Production by Multi-stage Distillation. [Link]
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Organic Syntheses. (n.d.). N-Phenylmaleimide. [Link]
- Google Patents. (n.d.). Method for cleaning distilling equipment for producing maleic anhydride.
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Wojcieszak, R., et al. (2015). Recent developments in maleic acid synthesis from bio-based chemicals. Sustainable Chemical Processes, 3(9). [Link]
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Feng, H., et al. (2007). Purification of maleic anhydride by vacuum distillation. Jingxi Shiyou Huagong, 24(2), 50-52. [Link]
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An In-Depth Technical Guide to the ¹³C NMR Spectrum of Maleic Anhydride-2,3-¹³C₂
Foreword: Beyond the Spectrum
In modern chemical analysis, a spectrum is more than a pattern of peaks; it is a narrative of molecular structure, reactivity, and dynamics. For a molecule as fundamental and versatile as maleic anhydride, understanding this narrative is crucial for its application in polymer science, organic synthesis, and materials development.[1][2] This guide delves into the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of a specialized variant: Maleic anhydride-2,3-¹³C₂. The strategic placement of two adjacent ¹³C isotopes transforms a simple spectrum into a rich source of structural and connectivity data. As researchers and drug development professionals, mastering the interpretation of such spectra is not merely an academic exercise—it is a requisite for innovation. This document provides the theoretical underpinnings, field-proven experimental protocols, and in-depth analysis required to leverage this powerful analytical tool.
Part 1: Theoretical Foundation: From Symmetry to Splitting
The Unlabeled Molecule: A Case of Symmetry
In its natural, unlabeled state, maleic anhydride (C₄H₂O₃) possesses a C₂ᵥ symmetry axis. This molecular symmetry dictates that certain atoms are chemically and magnetically equivalent.[3] Consequently, its standard proton-decoupled ¹³C NMR spectrum is deceptively simple, displaying only two signals:
-
One signal for the two equivalent olefinic carbons (C2 and C3).
-
One signal for the two equivalent carbonyl carbons (C1 and C4).
This simplicity, while elegant, conceals valuable information about the connectivity between the olefinic carbons—information that is critical when tracking the molecule's fate in chemical reactions.
The Labeled Variant: Unlocking Connectivity with ¹³C-¹³C Coupling
The introduction of ¹³C isotopes at the C2 and C3 positions fundamentally alters the NMR experiment.[4][5] Since ¹³C is a spin-½ nucleus (unlike the NMR-inactive ¹²C), the adjacent labels can interact through a phenomenon known as spin-spin coupling.[6] This interaction, mediated by the bonding electrons, splits the single peak of the olefinic carbons into a doublet. The separation between the lines of this doublet is the one-bond carbon-carbon coupling constant, or ¹J(CC), which provides direct, unambiguous evidence of the C2-C3 bond.
This isotopic enrichment serves two primary purposes:
-
Signal Enhancement: It dramatically increases the signal intensity of the labeled carbons, which is crucial as the natural abundance of ¹³C is only 1.1%.[7]
-
Structural Elucidation: It enables the measurement of ¹³C-¹³C coupling constants and facilitates advanced NMR experiments, such as 1D and 2D INADEQUATE (Incredible Natural Abundance DoublE QUantum Transfer Experiment), which are designed to map out carbon frameworks.[4][8]
Caption: Structure of Maleic anhydride-2,3-¹³C₂ highlighting the adjacent labeled carbons.
Part 2: Experimental Protocol: A Self-Validating Workflow
The trustworthiness of analytical data stems from a robust and reproducible experimental protocol. The following workflow is designed to acquire a high-quality, proton-decoupled ¹³C NMR spectrum. The causality behind each step is explained to ensure both technical accuracy and conceptual understanding.
Objective
To acquire a high-resolution, quantitative ¹³C{¹H} NMR spectrum of Maleic anhydride-2,3-¹³C₂ to determine chemical shifts (δ) and the one-bond carbon-carbon coupling constant (¹J(CC)).
Materials and Equipment
-
Analyte: Maleic anhydride-2,3-¹³C₂ (≥98% chemical purity, 99% isotopic enrichment).[9][10]
-
Solvent: Deuterated chloroform (CDCl₃) or Acetone-d₆. The choice of solvent is critical; it must fully dissolve the analyte without reacting with it and provide a deuterium signal for field-frequency locking.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[7]
-
Consumables: High-precision 5 mm NMR tubes, pipettes, vial.
Step-by-Step Methodology
-
Sample Preparation:
-
Step 1: Weigh approximately 10-20 mg of Maleic anhydride-2,3-¹³C₂ directly into a clean, dry vial. Rationale: This concentration provides an excellent signal-to-noise ratio in a reasonable number of scans without leading to solubility issues.
-
Step 2: Add ~0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) containing 0.03% TMS to the vial.
-
Step 3: Gently swirl the vial until the solid is completely dissolved.
-
Step 4: Transfer the solution into a 5 mm NMR tube. Rationale: Using a high-precision tube minimizes magnetic field distortions, leading to sharper spectral lines and more accurate data.
-
-
Spectrometer Setup and Data Acquisition:
-
Step 1: Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. Rationale: A homogeneous field is essential for achieving high resolution and minimizing peak distortion.
-
Step 2: Tuning and Matching: Tune and match the probe for the ¹³C frequency. Rationale: This ensures maximum energy transfer from the transmitter to the sample and from the sample to the receiver, maximizing sensitivity.
-
Step 3: Setting Acquisition Parameters: Use a standard one-pulse ¹³C experiment with proton broadband decoupling (e.g., zgpg30 on Bruker systems).
-
Pulse Angle (p1): 30 degrees. Rationale: A smaller pulse angle allows for a shorter relaxation delay without saturating the signals, improving the efficiency of data acquisition, especially for non-quantitative surveys. For quantitative measurements, a 90° pulse should be used.[7]
-
Relaxation Delay (d1): 2-5 seconds. Rationale: While the labeled carbons are protonated and should relax relatively quickly, the unlabeled carbonyl carbons are quaternary and have a much longer relaxation time (T₁). A sufficient delay is necessary to allow for near-complete relaxation, ensuring signal intensities are accurate, particularly for quantitative analysis.
-
Number of Scans (ns): 64 to 256. Rationale: The number of scans is chosen to achieve an adequate signal-to-noise ratio. Given the 99% enrichment of the olefinic carbons, a high-quality spectrum can be obtained rapidly.
-
Acquisition Time (aq): ~1-2 seconds. Rationale: This determines the digital resolution of the spectrum. A longer acquisition time yields better resolution.
-
-
Step 4: Data Processing: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz, followed by Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.0 ppm.
-
Caption: A streamlined workflow for the ¹³C NMR analysis of Maleic Anhydride-2,3-¹³C₂.
Part 3: Spectral Interpretation and In-Depth Analysis
The resulting spectrum provides a clear and quantitative picture of the molecule's carbon environment. The key is to analyze not just the position of the signals (chemical shift), but also their multiplicity (splitting pattern).
Expected Spectral Data
The proton-decoupled ¹³C NMR spectrum will exhibit two distinct regions of interest. The data presented below are representative and may vary slightly based on solvent and experimental conditions.
| Carbon Atom(s) | Labeling | Expected Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (Hz) |
| C1, C4 (Carbonyl) | Natural Abundance | ~165 - 170 | Singlet | N/A |
| C2, C3 (Olefinic) | ¹³C Labeled | ~130 - 135 | Doublet | ¹J(CC) ≈ 70 - 80 Hz |
Note: The exact chemical shifts and coupling constants can be influenced by the solvent environment.
In-Depth Analysis
-
Chemical Shifts (δ):
-
Carbonyl Carbons (δ ≈ 165-170 ppm): These carbons appear significantly downfield due to the strong deshielding effect of the two highly electronegative oxygen atoms they are bonded to.[11] Their appearance as a sharp singlet confirms their chemical equivalence and the absence of any adjacent ¹³C nuclei in the majority of molecules.
-
Olefinic Carbons (δ ≈ 130-135 ppm): These sp²-hybridized carbons resonate in the typical alkene region of the spectrum.[12] The presence of the electron-withdrawing anhydride functionality deshields them relative to simple alkenes.
-
-
¹J(CC) Coupling Constant:
-
The most informative feature of the spectrum is the doublet for the olefinic carbons. The splitting of this doublet, approximately 70-80 Hz, is the ¹J(CC) coupling constant. The magnitude of one-bond carbon-carbon coupling is directly related to the hybridization of the carbons involved. For a bond between two sp² carbons, this value is characteristically in the range of 65-85 Hz, which validates the assignment.[13] This direct measurement confirms the intact C2-C3 bond in the molecule.
-
-
Comparison with Unlabeled Spectrum:
-
Unlabeled: A single peak at ~132 ppm representing both C2 and C3.
-
Labeled: A doublet centered at ~132 ppm, with the two lines separated by ~75 Hz.
-
This stark difference underscores the power of isotopic labeling. The labeled spectrum not only confirms the presence of the olefinic carbons but also proves their direct connectivity, a piece of information that is entirely absent in the spectrum of the unlabeled compound.
-
Part 4: Applications in Mechanistic and Structural Studies
The use of Maleic anhydride-2,3-¹³C₂ transcends simple compound identification. It serves as a powerful probe in complex chemical systems.
-
Tracking Reaction Mechanisms: In polymer chemistry, maleic anhydride is frequently grafted onto polyolefin backbones to improve properties like adhesion.[8][14] By using the ¹³C₂-labeled variant, researchers can easily track the anhydride moiety in the complex polymer matrix. The unique doublet signal of the labeled carbons acts as a spectroscopic beacon, allowing for the unambiguous identification of graft sites and the study of reaction kinetics and mechanisms even at low concentrations.[8]
-
Confirming Molecular Architectures: In organic synthesis, maleic anhydride is a classic dienophile in Diels-Alder reactions.[1] When constructing complex molecular frameworks, confirming that the desired bond-forming events have occurred is paramount. Using Maleic anhydride-2,3-¹³C₂ in such a reaction allows for the use of advanced NMR techniques like 2D INADEQUATE. This experiment directly correlates adjacent ¹³C nuclei, providing an unbreakable chain of evidence for the carbon skeleton of the newly formed product.
Conclusion
The ¹³C NMR spectrum of Maleic anhydride-2,3-¹³C₂ is a prime example of how strategic isotopic labeling can elevate a routine analytical technique into a precision tool for chemical investigation. The key diagnostic feature—the doublet arising from one-bond ¹³C-¹³C coupling—provides direct evidence of the C2-C3 bond, while the enhanced signal intensity allows for detailed study in complex environments. For researchers in drug development, polymer science, and organic synthesis, understanding and applying the principles outlined in this guide will enable a deeper and more accurate interpretation of molecular structure and reactivity, paving the way for more efficient and innovative scientific discovery.
References
-
Chemistry with Caroline. (2022). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. Available at: [Link]
-
Heinen, W., et al. (1996). 13C NMR Study of the Grafting of Maleic Anhydride onto Polyethene, Polypropene, and Ethene−Propene Copolymers. Macromolecules, 29(4), 1151–1157. Available at: [Link]
-
Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Available at: [Link]
-
Heinen, W., et al. (2021). 13C NMR study of the grafting of maleic anhydride onto polyethene, polypropene, and ethene-propene copolymers. Scholarly Publications Leiden University. Available at: [Link]
-
Chemistry LibreTexts. (2023). 6.5: Interpreting C-13 NMR Spectra. Available at: [Link]
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Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Available at: [Link]
-
Frontiers in Chemistry. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Available at: [Link]
-
Royal Society of Chemistry. (2011). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Available at: [Link]
-
ACS Publications. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Available at: [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
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Wikipedia. (n.d.). Maleic anhydride. Available at: [Link]
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CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR. Available at: [Link]
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Experiment #4. (n.d.). Diels Alder Reaction. Available at: [Link]
-
ResearchGate. (2025). Maleic Anhydride (CAS: 108-31-6): A Valuable Tool for both Industry and Scientific Research. Available at: [Link]
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Richard Turton. (n.d.). Production of Maleic Anhydride. Available at: [Link]
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OSTI.GOV. (2021). Two-Bond 13C-13C Spin-Coupling Constants in Saccharides: Dependencies on Exocyclic Hydroxyl Group. Available at: [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Available at: [Link]
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SpectraBase. (n.d.). Maleic anhydride - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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A Technical Guide to the Isotopic Purity of Maleic Anhydride-2,3-¹³C₂
Introduction: The Critical Role of Isotopic Purity in Research and Development
Isotopically labeled compounds are indispensable tools in modern scientific research, particularly in the realms of metabolism, pharmacokinetics, and quantitative bioanalysis.[1][2] By replacing specific atoms with their heavier, stable isotopes, we can trace the journey of molecules through complex biological systems. Maleic anhydride-2,3-¹³C₂, a derivative of the versatile industrial chemical maleic anhydride, serves as a key building block in the synthesis of labeled tracers for such studies.[3][4][5][6] The integrity of data derived from studies employing Maleic anhydride-2,3-¹³C₂ is fundamentally dependent on its isotopic purity. This guide provides an in-depth technical overview of the methodologies and critical considerations for the comprehensive characterization of the isotopic and chemical purity of Maleic anhydride-2,3-¹³C₂.
Defining Purity: A Two-Fold Concept
For an isotopically labeled compound like Maleic anhydride-2,3-¹³C₂, "purity" is a multifaceted concept encompassing both its chemical and isotopic composition.
-
Chemical Purity: This refers to the proportion of the material that is chemically maleic anhydride, irrespective of its isotopic composition. Impurities could include starting materials, byproducts from the synthesis, or degradation products.[4]
-
Isotopic Purity (or Isotopic Enrichment): This quantifies the extent to which the intended atoms have been replaced by the desired isotope. For Maleic anhydride-2,3-¹³C₂, this specifically refers to the percentage of molecules in which both the C2 and C3 carbon atoms are ¹³C.
The Synthetic Pathway: A Source of Potential Impurities
The synthesis of Maleic anhydride-2,3-¹³C₂ typically involves the oxidation of a ¹³C-labeled four-carbon precursor, such as n-butane-¹³C₄. Understanding the synthetic route is crucial as it informs the potential chemical and isotopic impurities that may be present.
dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal];
} caption [label="Synthetic Pathway and Potential Impurities", fontcolor="#5F6368", fontsize=12]; end
Caption: A simplified schematic of the synthesis of Maleic anhydride-2,3-¹³C₂ and the potential chemical and isotopic impurities that can arise.
Analytical Methodologies for Purity Determination
A multi-pronged analytical approach is essential for the robust characterization of Maleic anhydride-2,3-¹³C₂. This typically involves a combination of chromatographic and spectroscopic techniques.
I. Assessment of Chemical Purity
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for assessing chemical purity.
Table 1: Chromatographic Methods for Chemical Purity Analysis
| Technique | Typical Column | Mobile Phase/Carrier Gas | Detector | Analytes Detected |
| GC | Polar capillary column (e.g., PEG or cyanopropylsiloxane) | Helium or Nitrogen | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Volatile impurities: residual solvents, unreacted precursors, volatile byproducts. |
| HPLC | Reversed-phase C18 | Acetonitrile/Water with acid modifier (e.g., phosphoric acid) | UV-Vis (210-220 nm) | Non-volatile impurities: maleic acid, fumaric acid, other organic acids. |
-
Standard Preparation: Prepare a stock solution of a certified reference standard of unlabeled maleic anhydride in a suitable solvent (e.g., acetonitrile). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the Maleic anhydride-2,3-¹³C₂ sample in the same solvent as the standard.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm
-
-
Analysis: Inject the standards and the sample. Identify and quantify impurities by comparing their retention times and peak areas to those of known standards. The purity is calculated as the area of the main peak divided by the total area of all peaks.
II. Determination of Isotopic Purity
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the gold-standard techniques for determining isotopic enrichment.
NMR spectroscopy provides a direct, non-destructive method for determining isotopic purity and can also offer insights into the positional distribution of the ¹³C label. Both ¹H and ¹³C NMR are valuable.
-
¹H NMR: The presence of a ¹³C atom adjacent to a proton results in a splitting of the proton signal into a doublet (¹J-coupling). By comparing the integrals of the satellite peaks (from ¹³C-bound protons) to the central peak (from ¹²C-bound protons), the isotopic enrichment can be estimated. However, for highly enriched samples, the central peak will be very small, making this method less precise. The presence of ¹³C also induces small changes in the chemical shift of adjacent protons, which can be observed in high-resolution spectra.[7][8]
-
Quantitative ¹³C NMR (q¹³C NMR): This is a more direct and accurate method for determining isotopic enrichment.[9][10]
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} caption [label="Workflow for Quantitative ¹³C NMR Analysis", fontcolor="#5F6368", fontsize=12]; end
Caption: A workflow diagram illustrating the key steps for quantitative ¹³C NMR analysis to determine isotopic enrichment.
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of Maleic anhydride-2,3-¹³C₂ into an NMR tube.
-
Add a deuterated solvent with a known ¹³C signal or a suitable internal standard if absolute quantification is desired. Acetone-d₆ is a good choice as it dissolves maleic anhydride well.
-
To ensure accurate quantification, a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) should be added to shorten the long T₁ relaxation times of the carbonyl carbons.[11]
-
-
NMR Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Employ an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integrals.[11]
-
Set a long relaxation delay (at least 5 times the longest T₁ of the carbon nuclei) to allow for complete relaxation between pulses.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the ¹³C-labeled carbons and any signals from unlabeled species.
-
The isotopic enrichment is calculated as:
-
% Enrichment = (Area of ¹³C signal / (Area of ¹³C signal + Area of ¹²C signal)) x 100
-
Note: The ¹²C signal is often too small to be accurately integrated in highly enriched samples. In such cases, the presence of any significant ¹²C signal indicates incomplete labeling.
-
-
Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). It is exceptionally well-suited for determining isotopic enrichment.[1][12]
dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335", arrowhead=normal];
} caption [label="General Workflow for MS-based Isotopic Purity Analysis", fontcolor="#5F6368", fontsize=12]; end
Caption: A generalized workflow for determining isotopic purity using mass spectrometry.
-
Sample Preparation: Dissolve a small amount of Maleic anhydride-2,3-¹³C₂ in a volatile solvent compatible with the chosen ionization source (e.g., acetonitrile for Electrospray Ionization - ESI).
-
MS Analysis:
-
Infuse the sample solution directly into a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Acquire the mass spectrum in the appropriate mass range. For Maleic anhydride-2,3-¹³C₂, the expected molecular ion [M]⁺ or [M+H]⁺ would be around m/z 100 or 101, respectively.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different isotopologues:
-
M+0: Unlabeled maleic anhydride (C₄H₂O₃)
-
M+1: Maleic anhydride with one ¹³C atom
-
M+2: Maleic anhydride-2,3-¹³C₂ (¹²C₂¹³C₂H₂O₃)
-
-
Correction for Natural Isotope Abundance: The measured intensities must be corrected for the natural abundance of ¹³C (approx. 1.1%) and other isotopes (e.g., ¹⁷O, ¹⁸O).[13][14] This is a critical step to avoid overestimating the isotopic enrichment. Several algorithms and software packages are available for this correction.[15]
-
Calculation of Isotopic Enrichment: After correction, the isotopic enrichment is calculated from the relative intensities of the isotopologue peaks.
-
% Enrichment = (Intensity of M+2 peak / Sum of intensities of all isotopologue peaks) x 100
-
-
Table 2: Expected Mass Isotopologues of Maleic Anhydride
| Isotopologue | Formula | Nominal Mass | Expected Relative Abundance (in a 99% enriched sample) |
| M+0 | ¹²C₄H₂O₃ | 98 | Very Low |
| M+1 | ¹²C₃¹³C₁H₂O₃ | 99 | Low |
| M+2 | ¹²C₂¹³C₂H₂O₃ | 100 | High (Target) |
Ensuring Trustworthiness: A Self-Validating System
A robust quality control system for Maleic anhydride-2,3-¹³C₂ should be self-validating, integrating orthogonal analytical techniques to confirm purity.
-
Concordance of Methods: The isotopic enrichment values obtained from q¹³C NMR and high-resolution MS should be in close agreement. Discrepancies may indicate issues with one of the analytical methods or the presence of an unexpected impurity.
-
Use of Certified Reference Materials: While a certified standard for Maleic anhydride-2,3-¹³C₂ may not be readily available, the analytical instrumentation should be calibrated and validated using appropriate unlabeled standards.
-
Comprehensive Certificate of Analysis: A thorough Certificate of Analysis should accompany the product, detailing the results from all chemical and isotopic purity tests, the methods used, and the date of analysis.[16]
While there are no specific USP or EP monographs for Maleic anhydride-2,3-¹³C₂, the principles of quality control for pharmaceutical ingredients and labeled compounds provide a strong framework for ensuring its quality and suitability for research.[17][18]
Conclusion
The determination of the isotopic purity of Maleic anhydride-2,3-¹³C₂ is a critical step in ensuring the validity of research in which it is employed. A comprehensive analytical approach, combining chromatographic and spectroscopic techniques, is essential for a complete characterization of both its chemical and isotopic purity. By understanding the potential impurities arising from its synthesis and applying rigorous, validated analytical methods, researchers can have confidence in the quality of this important labeled compound and the integrity of their experimental data.
References
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Liebisch, G., & Ecker, J. (2008). Isotope correction of mass spectrometry profiles. Rapid Communications in Mass Spectrometry, 22(13), 2053–2058. Retrieved from [Link]
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Johnson, C. H., Ivanisevic, J., & Siuzdak, G. (2021). Isotopic Distribution Calibration for Mass Spectrometry. Analytical Chemistry, 93(37), 12516–12524. Retrieved from [Link]
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Lee, W. N. (1993). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry, 28(10), 1108-1112. Retrieved from [Link]
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Johnson, C. H., Ivanisevic, J., & Siuzdak, G. (2021). Isotopic Distribution Calibration for Mass Spectrometry. American Chemical Society. Retrieved from [Link]
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Wahl, S. A., Dauner, M., & Wiechert, W. (2004). The importance of accurately correcting for the natural abundance of stable isotopes. Biotechnology and Bioengineering, 85(3), 259-264. Retrieved from [Link]
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Lewis, I. A., Schommer, S. C., & Markley, J. L. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4558–4563. Retrieved from [Link]
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Remaud, G. S., & Akoka, S. (2017). Internal Referencing for 13 C Position-Specific Isotope Analysis Measured by NMR Spectrometry. Analytical Chemistry, 89(17), 9426–9432. Retrieved from [Link]
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Metz, T. O., Zhang, Q., & Page, J. S. (2010). Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. Metabolites, 1(1), 3-20. Retrieved from [Link]
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Labeled Compounds for Pharmaceutical Research. (2025). Pharma Industry Review. Retrieved from [Link]
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Yost, C. K., & Shurina, R. D. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 10(11), 449. Retrieved from [Link]
-
Koskela, T., et al. (2009). 13C isotope effects on 1H chemical shifts: NMR spectral analysis of 13C-labelled D-glucose and some 13C-labelled amino acids. Magnetic Resonance in Chemistry, 47(10), 866-872. Retrieved from [Link]
-
De Leoz, M. L. A., et al. (2021). Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. Journal of the American Society for Mass Spectrometry, 32(10), 2733-2740. Retrieved from [Link]
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Quality Control of Compounded Radiopharmaceuticals. (n.d.). The University of New Mexico. Retrieved from [Link]
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Maleic Anhydride. (n.d.). PubChem. Retrieved from [Link]
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Schmidt, H. L. (2003). One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies. Phytochemistry Reviews, 2(1-2), 31-43. Retrieved from [Link]
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de Graaf, R. A., et al. (2009). Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts. Analytical Chemistry, 81(24), 10103–10111. Retrieved from [Link]
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Lewis, I. A., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. National Institutes of Health. Retrieved from [Link]
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Koster, R. A., et al. (2011). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 72(4), 592-603. Retrieved from [Link]
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Meier-Augenstein, W., & Schulten, H. R. (1996). Determination of 13C enrichment by conventional GC-MS and GC-(MS)-C-IRMS. Journal of Mass Spectrometry, 31(8), 917-922. Retrieved from [Link]
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Consonni, R., & Cagliani, L. R. (2021). Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source. Foods, 10(11), 2636. Retrieved from [Link]
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Quantification of single components in complex mixtures by 13C NMR. (n.d.). Magritek. Retrieved from [Link]
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Facey, G. (2007). How Can I Get a Quantitative 13 C NMR Spectrum?. University of Ottawa NMR Facility Blog. Retrieved from [Link]
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Maleic anhydride. (n.d.). Wikipedia. Retrieved from [Link]
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The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023). Chemicals Knowledge Hub. Retrieved from [Link]
-
Reactions Involving Maleic Anhydride. (2017). ResearchGate. Retrieved from [Link]
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A Technical Guide to Maleic Anhydride-2,3-¹³C₂: Sourcing, Synthesis, and Application in Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth technical overview of Maleic Anhydride-2,3-¹³C₂, a stable isotope-labeled compound crucial for a range of sophisticated research applications. From commercial sourcing and a detailed look into its synthesis to practical, field-proven experimental protocols, this document serves as a comprehensive resource for professionals in drug development, materials science, and proteomics.
Introduction: The Significance of ¹³C Labeling in Maleic Anhydride
Maleic anhydride, a cyclic dicarboxylic anhydride, is a versatile reagent in organic synthesis and polymer chemistry.[1] The introduction of two ¹³C isotopes at the 2 and 3 positions of the furan-2,5-dione ring provides a powerful tool for mechanistic and structural elucidation. The specific labeling allows for unambiguous tracking of the carbon backbone in chemical reactions and biological systems, primarily through ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[2][3] This isotopic enrichment is particularly valuable in drug metabolism studies, metabolic flux analysis, and in characterizing the molecular architecture of complex polymers.[3]
Commercial Availability of Maleic Anhydride-2,3-¹³C₂
Several reputable suppliers specialize in the provision of high-purity, isotopically labeled compounds for research purposes. The following table summarizes the key commercial sources for Maleic Anhydride-2,3-¹³C₂.
| Supplier | Product Name | CAS Number | Isotopic Purity | Molecular Weight |
| Sigma-Aldrich | Maleic anhydride-2,3-¹³C₂ | 41403-35-4 | 99 atom % ¹³C | 100.04 |
| Cambridge Isotope Laboratories, Inc. | Maleic anhydride (2,3-¹³C₂, 99%) | 41403-35-4 | 99% | 100.04 |
| Santa Cruz Biotechnology, Inc. | Maleic anhydride-2,3-¹³C₂ | 41403-35-4 | Not Specified | 100.04 |
| Alfa Chemistry | Maleic anhydride (2,3-¹³C₂) | 41403-35-4 | Not Specified | 100.04 |
Synthesis Pathway: A Plausible Route to Labeled Maleic Anhydride
While detailed proprietary synthesis methods are seldom fully disclosed, a scientifically sound pathway for the synthesis of Maleic Anhydride-2,3-¹³C₂ can be postulated based on available literature. One reported synthesis starts from [2-¹³C]acetic acid.[2] A plausible multi-step synthesis is outlined below. The causality behind these steps lies in the strategic construction of the four-carbon backbone with the desired isotopic labels in place, followed by cyclization and dehydration.
Caption: Plausible synthesis pathway for Maleic Anhydride-2,3-¹³C₂.
This proposed pathway ensures the precise placement of the ¹³C labels, which is critical for subsequent analytical applications. The final dehydration of labeled maleic acid is a standard procedure, often achieved through azeotropic distillation.[4][5][6]
Core Applications and Experimental Protocols
The bifunctional nature and isotopic labeling of Maleic Anhydride-2,3-¹³C₂ make it a valuable tool in several research domains.
Mechanistic Studies of Diels-Alder Reactions via ¹³C NMR
The Diels-Alder reaction is a cornerstone of organic synthesis for forming six-membered rings. Using ¹³C-labeled maleic anhydride allows for a detailed investigation of the reaction mechanism and the stereochemistry of the resulting adducts through ¹³C NMR spectroscopy.
This protocol describes a classic Diels-Alder reaction, adapted for the use of the labeled dienophile. The primary objective is to synthesize the furan-maleic anhydride adduct and to analyze its structure, demonstrating the utility of the ¹³C labels.
Materials:
-
Maleic Anhydride-2,3-¹³C₂ (400 mg)
-
Furan (0.4 mL)
-
Ethyl acetate (2 mL)
-
Acetone (minimal amount for recrystallization)
-
Hexane
-
Deuterated chloroform (CDCl₃) or acetone-d₆ for NMR analysis
-
NMR tube, vials, pipettes, graduated cylinders
Step-by-Step Methodology:
-
Reaction Setup: In a clean vial, dissolve 400 mg of Maleic Anhydride-2,3-¹³C₂ in 2 mL of ethyl acetate.
-
Addition of Diene: To this solution, add 0.4 mL of furan.
-
Crystallization: Seal the vial and allow it to stand at room temperature or in a refrigerator to facilitate the crystallization of the Diels-Alder adduct. The reaction can be monitored for completion by thin-layer chromatography.
-
Isolation of Product: Once crystallization is complete, carefully remove the excess solvent using a pipette.
-
Recrystallization (Purification): Dissolve the crystals in a minimal amount of acetone. Add hexane dropwise until the solution becomes cloudy, then allow it to recrystallize to obtain a purified product.
-
Drying: Isolate the purified crystals and allow them to air dry.
-
NMR Sample Preparation: Accurately weigh a small amount of the dried product and dissolve it in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum. The positions and couplings of the ¹³C-labeled carbons in the product will provide definitive structural information about the adduct. The presence of adjacent ¹³C labels allows for the observation of ¹³C-¹³C coupling constants, providing further structural insights.[2]
Caption: Workflow for Diels-Alder reaction and subsequent ¹³C NMR analysis.
Probing Polymer Structures: Grafting onto Polyolefins
Maleic anhydride is frequently grafted onto polymer backbones, such as polyethylene, to enhance properties like adhesion and compatibility.[3][7] The use of Maleic Anhydride-2,3-¹³C₂ has been instrumental in elucidating the precise structure of these grafts.[2][3][8] Through advanced NMR techniques like 1D INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment), researchers can suppress the natural abundance ¹³C signals from the polymer backbone and selectively observe the signals from the labeled grafts, revealing details about their attachment sites and whether they exist as single units or short oligomers.[2][8]
Quantitative Proteomics and Peptide Labeling
In the field of proteomics, maleic anhydride is used to reversibly block amino groups in proteins and peptides.[9] This modification can be advantageous for protein quantification. A stable isotope-labeled version, such as Maleic Anhydride-2,3-¹³C₂, can be employed in quantitative proteomics workflows. By labeling the peptides of one sample with the ¹³C₂-labeled anhydride and another with the unlabeled counterpart, the relative abundance of proteins can be accurately determined by mass spectrometry.[9] This approach offers a simple and cost-effective method for stable isotope labeling.[9]
Safety and Handling
Maleic anhydride is a corrosive and toxic substance that can cause severe skin burns and eye damage.[10] It is also a respiratory sensitizer. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.
Conclusion
Maleic Anhydride-2,3-¹³C₂ is a powerful and versatile tool for researchers in organic chemistry, polymer science, and proteomics. Its commercial availability and the clear analytical advantages conferred by its specific isotopic labeling enable detailed mechanistic and structural studies that would be challenging with the unlabeled compound. The protocols and information provided in this guide are intended to equip scientists with the foundational knowledge to effectively source and utilize this valuable research chemical.
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Cava, M. P., Deana, A. A., Muth, K., & Mitchell, M. J. (n.d.). N-Phenylmaleimide. Organic Syntheses Procedure. Retrieved from [Link]
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CHEM-333: Lab experiment 11: The Diels-Alder Reaction. (n.d.). Retrieved from [Link]
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Quantitative Proteomics Using Reductive Dimethylation For Stable Isotope Labeling l Protocol Preview. (2022, September 15). YouTube. Retrieved from [Link]
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An In-depth Technical Guide on the Safety and Handling of 13C Labeled Maleic Anhydride
This guide provides comprehensive technical information and best practices for the safe handling, storage, and disposal of 13C labeled maleic anhydride. It is intended for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound in their work. The principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) are central to this document, ensuring that the provided protocols are not only scientifically sound but also validated by practical field experience.
Introduction: The Significance of 13C Labeled Maleic Anhydride
Maleic anhydride is a versatile organic compound with the formula C₂H₂(CO)₂O, serving as a crucial building block in the synthesis of coatings, polymers, and other valuable chemicals.[1] The introduction of a stable carbon-13 (¹³C) isotope into the maleic anhydride molecule creates a powerful tool for a variety of scientific investigations. This isotopic labeling allows researchers to track the molecule's fate in chemical reactions and biological systems using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]
The primary advantage of using a stable isotope like ¹³C is that it is not radioactive, which simplifies handling and disposal procedures compared to radiolabeled compounds.[3] However, the chemical reactivity and inherent hazards of the maleic anhydride molecule remain unchanged. Therefore, a thorough understanding of its safety profile is paramount.
Hazard Identification and Risk Assessment
13C labeled maleic anhydride shares the same hazard profile as its unlabeled counterpart. It is a colorless or white solid with a strong, acrid odor.[1] The primary hazards associated with maleic anhydride are:
-
Corrosivity: It is highly corrosive to the skin, eyes, and respiratory tract.[4][5] Contact can cause severe burns.[6]
-
Sensitization: It is a known skin and respiratory sensitizer, meaning that repeated exposure can lead to allergic reactions, including asthma-like symptoms.[7][8]
-
Toxicity: The compound is harmful if swallowed.[8] Prolonged or repeated exposure through inhalation can cause damage to the respiratory system and kidneys.[7][8]
-
Reactivity: Maleic anhydride reacts exothermically with water to form maleic acid.[9] It can also react violently with strong bases, oxidizing agents, and certain metals.[9][10]
Isotopic Labeling Considerations
While the ¹³C isotope itself does not introduce new chemical hazards, it is crucial to be aware of the following:
-
Cost: Isotopically labeled compounds are significantly more expensive than their unlabeled counterparts. This financial consideration underscores the importance of meticulous handling to prevent waste due to spills or contamination.
-
Purity: The chemical and isotopic purity of the labeled compound is critical for experimental success. Proper storage is essential to prevent degradation.[11]
Safe Handling and Storage Protocols
Adherence to strict safety protocols is non-negotiable when working with 13C labeled maleic anhydride. The following guidelines are based on established safety data and best practices.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following should be considered mandatory when handling maleic anhydride:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against dust, splashes, and vapors which can cause severe eye damage.[12] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., butyl rubber, neoprene). | Prevents skin contact which can lead to severe burns and sensitization.[12][13] |
| Body Protection | A lab coat, and for larger quantities, chemical-resistant coveralls. | Protects the skin from accidental spills and contamination.[13] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Essential for preventing inhalation of dust and vapors, which are highly irritating and can cause sensitization and organ damage.[7][12] |
Engineering Controls
Engineering controls are designed to minimize hazards at the source.
-
Chemical Fume Hood: All handling of solid and molten maleic anhydride should be conducted in a well-ventilated chemical fume hood.[12]
-
Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of vapors.[14]
Storage
Proper storage is crucial to maintain the integrity of the compound and prevent accidents.
-
Containers: Keep the container tightly closed in a cool, dry, and well-ventilated area.[6][15]
-
Incompatibilities: Store separately from incompatible materials such as strong bases, oxidizing agents, and water.[9][10]
-
Moisture: Protect from moisture, as it reacts with water to form maleic acid.[9]
Experimental Workflows and Protocols
Step-by-Step Protocol for Preparing a Solution of 13C Labeled Maleic Anhydride
-
Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.
-
Weighing: Carefully weigh the desired amount of 13C labeled maleic anhydride in a tared, clean, and dry glass container.
-
Solvent Addition: Slowly add the appropriate anhydrous solvent to the container while gently stirring to dissolve the solid. Be aware that the dissolution process may be exothermic.
-
Storage of Solution: If the solution is not for immediate use, store it in a tightly sealed container, protected from light and moisture.
Diagram of a Safe Handling Workflow
Caption: A typical workflow for safely handling 13C labeled maleic anhydride.
Emergency Procedures
In the event of an emergency, prompt and correct action is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][6] |
Spill Response
-
Small Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep up the material and place it in a sealed container for disposal.[10]
-
Large Spills: Evacuate the laboratory and notify emergency personnel.[4]
Disposal Considerations
The disposal of 13C labeled maleic anhydride should be in accordance with local, state, and federal regulations. As it is a non-radioactive, stable isotope, no special precautions for radioactivity are needed.[3] However, it must be treated as hazardous chemical waste due to its corrosivity and toxicity.[10]
Waste Disposal Workflow
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An In-depth Technical Guide to the Stability and Storage of Maleic Anhydride-2,3-¹³C₂
Introduction: The Role and Importance of Isotopically Labeled Maleic Anhydride
Maleic anhydride is a cornerstone chemical intermediate used in the synthesis of a vast array of products, including unsaturated polyester resins, paints, and plastics[1][2]. Its isotopically labeled counterpart, Maleic Anhydride-2,3-¹³C₂, is an invaluable tool for researchers in the fields of metabolomics, drug development, and polymer science. The incorporation of stable, heavy carbon isotopes at specific positions (C2 and C3) allows for precise tracking of the molecule through complex chemical and biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
However, the very features that make maleic anhydride a reactive and useful building block—its strained five-membered ring and electron-deficient double bond—also render it susceptible to degradation[3][4]. For scientists relying on the isotopic purity and chemical integrity of Maleic Anhydride-2,3-¹³C₂, understanding its stability profile is not merely a matter of best practice; it is critical to ensuring the validity and reproducibility of experimental data. This guide provides a comprehensive overview of the factors governing the stability of Maleic Anhydride-2,3-¹³C₂, detailed protocols for its optimal storage and handling, and methods for verifying its integrity.
It is important to note that for the purposes of stability and handling, the ¹³C isotopic labeling does not significantly alter the macroscopic chemical reactivity compared to the unlabeled compound. The primary degradation pathways are driven by the functional groups, which are identical in both forms. Therefore, data and safety precautions for unlabeled maleic anhydride are directly applicable.
The Chemical Stability Profile of Maleic Anhydride-2,3-¹³C₂
The stability of Maleic Anhydride-2,3-¹³C₂ is primarily dictated by its high reactivity towards nucleophiles, especially water. This reactivity stems from the electrophilic nature of the carbonyl carbons and the strained anhydride ring.
Primary Degradation Pathway: Hydrolysis
The most significant and common degradation pathway for maleic anhydride is hydrolysis[5][6]. The compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere[7][8][9]. Upon contact with water, the anhydride ring rapidly opens to form Maleic Acid-2,3-¹³C₂.
-
Mechanism : The reaction proceeds via nucleophilic attack of a water molecule on one of the carbonyl carbons, leading to a tetrahedral intermediate, followed by ring-opening to yield the dicarboxylic acid[2][10]. This reaction is exothermic and can be accelerated by acidic or basic conditions[4][11].
-
Consequences : This degradation is detrimental for several reasons:
-
It changes the chemical identity of the compound, rendering it useless for reactions requiring the anhydride functionality.
-
The resulting maleic acid has vastly different physical properties, including solubility and reactivity.
-
In quantitative studies, hydrolysis compromises the molar concentration and isotopic enrichment calculations.
-
Secondary Degradation Pathway: Polymerization
While less common under proper storage conditions, maleic anhydride can undergo polymerization[3]. This can be initiated by heat, free radicals, or certain catalysts[12][13]. Homopolymerization of maleic anhydride is generally a slow process but can be accelerated at elevated temperatures (e.g., above 65-70°C)[12][13].
-
Conditions : Polymerization risk increases with prolonged storage at elevated temperatures or exposure to contaminants that can act as initiators[3][12]. The reaction is often exothermic, which can lead to a runaway reaction if not controlled[12].
-
Consequences : Polymerization results in a mixture of oligomers and polymers, drastically altering the material's properties and making it unsuitable for most applications.
Recommended Storage and Handling Protocols
Given its sensitivity, a multi-layered approach to storage and handling is required to preserve the integrity of Maleic Anhydride-2,3-¹³C₂. The core principle is the strict exclusion of atmospheric moisture[1][7][8].
Long-Term Storage (> 1 Month)
For long-term storage, the objective is to create a stable, inert, and moisture-free environment.
| Parameter | Recommendation | Rationale |
| Temperature | 15°C to 25°C (Room Temperature)[14][15] | Prevents sublimation and reduces the rate of potential degradation reactions. Avoid freezing, which can introduce moisture through condensation upon warming. |
| Atmosphere | Dry, inert gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis. An inert atmosphere is the most robust protective measure[9]. |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Glass is inert. A PTFE liner provides a superior moisture barrier compared to other materials. The container should be from the original supplier if possible. |
| Location | Desiccator or Glove Box[9][16] | A desiccator containing an active desiccant (e.g., silica gel, Drierite) provides a secondary barrier against moisture ingress during storage[9]. A glove box offers the ultimate controlled environment[16]. |
| Light | Store away from direct light[14] | While hydrolysis is the primary concern, storing in the dark is a general best practice to prevent any potential photochemical reactions. |
Short-Term Storage and In-Use Handling
The period of greatest risk for degradation is during handling when the compound is exposed to the ambient atmosphere.
Protocol: Weighing and Preparing a Solution of Maleic Anhydride-2,3-¹³C₂
-
Environment Preparation : If available, perform all manipulations within a nitrogen-filled glove box or a glove bag with a controlled, low-humidity environment[16]. If not available, work quickly in a fume hood with low airflow.
-
Temperature Equilibration : Before opening, allow the sealed container to equilibrate to ambient laboratory temperature for at least 30-60 minutes. This critical step prevents condensation of atmospheric moisture onto the cold solid[17].
-
Rapid Weighing : Open the container, quickly weigh the required amount of the solid onto a pre-weighed, dry weighing paper or into a tared vial. Minimize the time the stock container is open[7].
-
Immediate Resealing : Tightly reseal the primary container immediately after dispensing. If possible, backfill the headspace with an inert gas like argon or nitrogen before sealing.
-
Dissolution : Immediately add the weighed solid to a dry, appropriate solvent (e.g., anhydrous acetone, THF, chloroform). Maleic anhydride dissolves in water, but this initiates the hydrolysis to maleic acid[18]. For reactions, always use anhydrous solvents.
-
Return to Storage : Promptly return the main container to the desiccator for storage.
Verification of Compound Integrity: A Self-Validating System
Trust in experimental results begins with trust in the starting materials. Regular verification of the purity of Maleic Anhydride-2,3-¹³C₂ is a hallmark of good scientific practice.
Analytical Methods for Purity Assessment
Several analytical techniques can be employed to assess the purity and detect the primary degradant, maleic acid.
-
¹H and ¹³C NMR Spectroscopy : This is a powerful tool for both structural confirmation and purity analysis[19].
-
Maleic Anhydride-2,3-¹³C₂ : Will show a characteristic singlet in the ¹H NMR spectrum (due to the symmetry of the molecule) and a strong, single peak in the ¹³C NMR spectrum in the olefinic region, confirming the position of the labels.
-
Maleic Acid-2,3-¹³C₂ (Degradant) : Will have a different chemical shift in both ¹H and ¹³C NMR spectra. The presence of carboxylic acid protons (¹H) and carboxyl carbons (¹³C) are clear indicators of hydrolysis.
-
-
High-Performance Liquid Chromatography (HPLC) : HPLC is an excellent method for quantifying the amount of maleic acid present[20][21]. A reverse-phase C18 column can be used to separate the more polar maleic acid from the less polar maleic anhydride[21][22]. This method is sensitive for detecting even small amounts of hydrolysis[22].
-
Melting Point Analysis : A sharp melting point around 52-56°C is indicative of high purity. A depressed or broad melting range suggests the presence of impurities, most likely maleic acid[19].
When to Perform a Purity Check
-
Upon receiving a new batch of the compound.
-
If the material has been stored for an extended period (e.g., >1 year), even under recommended conditions.
-
If there is any suspicion of improper handling or storage (e.g., a loose cap, depleted desiccant).
-
Prior to conducting a critical, large-scale, or costly experiment.
Conclusion
Maleic Anhydride-2,3-¹³C₂ is a powerful research tool whose utility is entirely dependent on its chemical integrity. Its inherent reactivity, particularly its hygroscopic nature, makes it highly susceptible to degradation via hydrolysis. By understanding these stability limitations and implementing rigorous storage and handling protocols centered on the strict exclusion of moisture, researchers can ensure the reliability of this valuable isotopic tracer. Adherence to the principles of inert atmosphere storage, temperature equilibration before use, and rapid handling, coupled with periodic analytical verification, forms a robust system for maintaining the purity and efficacy of Maleic Anhydride-2,3-¹³C₂ in demanding scientific applications.
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The Foundation: Understanding the ¹³C Isotope
An In-depth Technical Guide to 13C Labeling in Organic Compounds
This guide provides a comprehensive exploration of Carbon-13 (¹³C) isotopic labeling, a powerful and indispensable technique in modern scientific research. We will delve into the fundamental principles of ¹³C isotopes and their application in tracing the intricate pathways of molecules through biological and chemical systems. For researchers, scientists, and drug development professionals, mastering this technique is crucial for elucidating metabolic fluxes, determining molecular structures, understanding reaction mechanisms, and accelerating therapeutic innovation.
Carbon, the backbone of organic life, exists predominantly as the stable isotope ¹²C. However, approximately 1.1% of all natural carbon is the heavier, stable isotope ¹³C, which contains six protons and seven neutrons.[1] This subtle difference in mass, while not altering the chemical reactivity of the molecule, provides a powerful analytical signature.[2][3] Unlike radioactive isotopes such as ¹⁴C, ¹³C is non-radioactive, making it safe for a wide range of applications, including clinical trials in humans.[2][4]
The core principle of ¹³C labeling is the strategic replacement of ¹²C atoms with ¹³C atoms in a molecule of interest.[5] This "labeled" compound is then introduced into a system—be it a cell culture, an organism, or a chemical reaction—and its journey is tracked by detecting the ¹³C signature in downstream products. The primary analytical techniques for this detection are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][6]
| Property | Carbon-12 (¹²C) | Carbon-13 (¹³C) |
| Natural Abundance | ~98.9% | ~1.1% |
| Atomic Mass | 12.000 u | 13.003 u |
| Nuclear Spin (I) | 0 | 1/2 |
| NMR Activity | Inactive | Active |
| Radioactivity | Stable | Stable |
Illuminating Cellular Machinery: ¹³C Metabolic Flux Analysis (¹³C-MFA)
Metabolic Flux Analysis (MFA) is a powerful method for quantifying the rates (fluxes) of reactions within a metabolic network.[7] When combined with ¹³C labeling, it becomes ¹³C-MFA, the gold standard for accurately mapping the intricate flow of carbon through cellular pathways.[8] This technique is critical for identifying metabolic bottlenecks, understanding disease states like cancer, and guiding metabolic engineering efforts.[7][9][10]
The Causality of ¹³C-MFA
The fundamental premise is that the pattern of ¹³C incorporation into downstream metabolites is a direct function of the active metabolic pathways.[7][8] By introducing a known ¹³C-labeled substrate (e.g., [U-¹³C]-glucose, where "U" denotes uniform labeling of all six carbons) to a biological system, cells metabolize it, distributing the ¹³C atoms into a vast array of other molecules.[7]
Mass spectrometry is then used to measure the Mass Isotopomer Distribution (MID) for each metabolite. The MID is the fractional abundance of each isotopologue (molecules that differ only in their isotopic composition).[11] For a metabolite with 'n' carbon atoms, this results in a distribution of masses from M+0 (all ¹²C) to M+n (all ¹³C).[11] This experimentally measured MID is then computationally compared to a predicted MID generated from a metabolic network model. By iteratively adjusting the flux values in the model to minimize the difference between the predicted and measured MIDs, a precise map of cellular metabolism is reconstructed.[8][12]
General Workflow for a ¹³C-MFA Experiment
The successful execution of a ¹³C-MFA study requires careful planning and execution across several stages.
Caption: Comparison of uniform and selective labeling strategies for protein NMR.
Experimental Protocol: Preparation of a ¹³C-Labeled Sample for NMR
Proper sample preparation is critical for acquiring high-quality NMR spectra.
-
Material Quantity: For a typical ¹³C NMR spectrum of a small molecule (<1000 g/mol ), 50-100 mg of material is often required. [13]For ¹³C-enriched samples, this amount can be significantly lower. For proteins, concentrations should be at least 0.05 mM, with >1 mM being preferable. [14]2. Solvent Selection: Use deuterated solvents (e.g., CDCl₃, D₂O, DMSO-d₆) to avoid a large, overwhelming solvent signal in ¹H spectra and to provide the deuterium lock signal for the spectrometer. [13]The choice of solvent depends on the solubility of the compound.
-
Dissolution: It is best practice to dissolve the sample in a small vial first before transferring it to the NMR tube. [13]Use the minimum amount of solvent necessary; for a standard 5mm tube, a final volume of 0.5-0.7 mL is typical. [15][16]4. Filtration: The sample must be free of all solid particles. Suspended solids will distort the magnetic field homogeneity, leading to broad spectral lines. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the clean, dry NMR tube. 5. Tube and Cap: Use high-quality, clean NMR tubes. After use, rinse thoroughly with a suitable solvent (e.g., acetone) and dry completely. Ensure the cap is also clean. Never use chipped or broken tubes. 6. Referencing: An internal standard like tetramethylsilane (TMS) is often added to organic solvents to define the 0 ppm reference point. [13]
Applications in Drug Development and Beyond
The precision of ¹³C labeling makes it an invaluable tool throughout the drug development pipeline.
-
Metabolism and Pharmacokinetics (PK): By administering a ¹³C-labeled version of a drug candidate, researchers can track its metabolic fate. [5]Mass spectrometry can identify metabolites by their unique isotopic signature, providing crucial insights into how the body processes the drug, which informs safety, efficacy, and dosing. [5]Using a stable isotope label in a metabolically stable position prevents its loss during studies. [17]* Drug-Receptor Interactions: ¹³C labeling can be used to study how a drug binds to its target protein. [5]NMR can detect changes in the chemical environment of the labeled atoms upon binding, helping to elucidate the binding mode and guide the design of more potent compounds.
-
Quantitative Bioanalysis: In complex biological matrices like blood or urine, analytical signals can be suppressed or enhanced, leading to inaccurate measurements. [17]A ¹³C-labeled version of the drug is the ideal internal standard for mass spectrometry-based quantification. Because it is chemically identical to the unlabeled drug, it co-elutes and experiences the same matrix effects, allowing for highly accurate quantification. [17]
Conclusion: A Synthesis of Precision and Insight
¹³C isotopic labeling is more than a technique; it is a fundamental approach for asking precise questions about complex systems. By providing a safe and stable tracer, it allows scientists to follow carbon atoms through the labyrinth of metabolic pathways, define the intricate architecture of proteins, and track the journey of a drug through the body. The insights gained from ¹³C labeling studies are foundational to systems biology, metabolic engineering, and modern drug discovery, enabling rational design and data-driven decisions. As analytical instrumentation continues to improve in sensitivity and resolution, the applications for ¹³C labeling will only continue to expand, promising deeper insights into the chemistry of life.
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An In-depth Technical Guide on the Core Principles of Using Maleic Anhydride-2,3-¹³C₂ as a Tracer
Abstract
Stable isotope tracing is a cornerstone of modern metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. While traditional tracers like ¹³C-glucose and ¹³C-glutamine are invaluable for mapping central carbon metabolism, there is a growing need for novel tracer strategies to investigate specific metabolic nodes and metabolite pools. This technical guide introduces the core principles, potential applications, and experimental considerations for using Maleic Anhydride-2,3-¹³C₂ as a reactive metabolic tracer. By leveraging its inherent reactivity towards nucleophilic biomolecules, this tracer offers a unique approach to label and track metabolites that are not readily accessible through conventional enzymatic incorporation of labels. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their metabolomics toolkit with innovative tracer methodologies.
Introduction: Beyond Traditional Tracers
Metabolic flux analysis (MFA) using stable isotopes, predominantly ¹³C, has become the gold standard for quantifying intracellular reaction rates.[1] This technique involves introducing a ¹³C-labeled substrate into a biological system and tracking the incorporation of the heavy isotope into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][3] The resulting labeling patterns provide a detailed snapshot of metabolic pathway activity.[4]
However, the utility of traditional tracers is often limited to pathways that are directly connected to the metabolism of the chosen labeled substrate. Probing specific metabolite pools, particularly those that are biosynthetically distant from central carbon metabolism or possess unique functional groups, requires the development of novel tracer strategies. Maleic Anhydride-2,3-¹³C₂ emerges as a promising candidate in this context, functioning not as a substrate for enzymatic conversion, but as a reactive tracer that covalently "tags" metabolites of interest.
The Chemistry of Maleic Anhydride as a Reactive Tracer
Maleic anhydride is a cyclic dicarboxylic anhydride with a highly electrophilic nature, making it reactive towards nucleophiles.[5] Its primary mode of action in a biological context is the acylation of primary and secondary amines, such as the ε-amino group of lysine residues in proteins.[6] This reaction proceeds rapidly under mild pH conditions (typically pH 7-9) and results in the opening of the anhydride ring to form a stable amide bond and a free carboxyl group.[6]
The use of Maleic Anhydride-2,3-¹³C₂ as a tracer leverages this reactivity. The two ¹³C atoms are positioned at the site of the original carbon-carbon double bond, ensuring that the isotopic label is incorporated into the target molecule upon covalent modification.[7] This provides a distinct mass shift that can be readily detected by mass spectrometry.
Potential Applications in Metabolic Research
The unique reactivity of Maleic Anhydride-2,3-¹³C₂ opens up several potential applications for metabolic tracing:
-
Targeted Labeling of Amino Acid Pools: By reacting with the free amino groups of amino acids, this tracer can be used to assess the dynamics of specific amino acid pools that are actively involved in metabolic processes.
-
Probing Nucleophile-Rich Metabolite Flux: Other nucleophile-containing metabolites, such as those with thiol groups (e.g., glutathione, cysteine), could potentially be targeted for labeling, offering insights into redox metabolism and detoxification pathways.
-
Investigating Dicarbonyl Stress: As a dicarbonyl compound itself, Maleic Anhydride-2,3-¹³C₂ could serve as a probe to study the cellular response to dicarbonyl stress, a condition implicated in aging and various diseases.[8][9]
Experimental Design and Methodologies
A successful tracer experiment with Maleic Anhydride-2,3-¹³C₂ requires careful consideration of several experimental parameters.
Cell Culture and Tracer Introduction
A generalized protocol for introducing the tracer to adherent cell cultures is outlined below. Optimization of tracer concentration and incubation time is crucial to balance sufficient labeling with minimal cellular toxicity.
Protocol 1: Labeling of Adherent Cells with Maleic Anhydride-2,3-¹³C₂
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment. A minimum of 10⁶ cells is recommended for metabolomics analysis.[10]
-
Tracer Preparation: Prepare a stock solution of Maleic Anhydride-2,3-¹³C₂ in an appropriate solvent (e.g., DMSO). The final concentration in the cell culture medium should be optimized, starting with a range of 1-100 µM.
-
Tracer Incubation: Remove the existing culture medium and replace it with fresh medium containing the desired concentration of Maleic Anhydride-2,3-¹³C₂. Incubate the cells for a predetermined period (e.g., 1-4 hours).
-
Control Groups: Include parallel cultures incubated with unlabeled maleic anhydride as a control for potential toxicity and with a vehicle control (e.g., DMSO) to account for solvent effects.
Quenching and Metabolite Extraction
Rapid inactivation of metabolic activity (quenching) is critical to preserve the in vivo state of metabolites. This is immediately followed by extraction of the metabolites from the cells.
Protocol 2: Quenching and Metabolite Extraction
-
Quenching: After the tracer incubation, rapidly aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add liquid nitrogen to quench all metabolic activity.[11]
-
Extraction: Add a pre-chilled extraction solvent, such as 80% methanol, to the quenched cells. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Supernatant Collection: Collect the supernatant containing the extracted metabolites.
-
Drying: Dry the metabolite extract, for example, using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
Table 1: Comparison of Quenching and Extraction Methods
| Method | Quenching Agent | Extraction Solvent | Advantages | Disadvantages |
| Method A | Liquid Nitrogen | 80% Methanol | Rapid quenching, good recovery of polar metabolites. | Can be harsh on cells, potentially leading to some leakage. |
| Method B | Cold (<-40°C) 60% Methanol | Cold 60% Methanol | Less harsh than liquid nitrogen, combines quenching and initial extraction.[12] | Potential for some metabolite leakage during the quenching step.[12] |
| Method C | Ice-cold Saline Wash followed by Liquid Nitrogen | 50% Acetonitrile | Effective for adherent cells, good recovery of a broad range of metabolites.[11] | The initial saline wash must be performed rapidly to minimize metabolic changes. |
Analytical Strategy: LC-MS/MS for Labeled Metabolite Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical platform of choice for detecting and quantifying the incorporation of the Maleic Anhydride-2,3-¹³C₂ label into metabolites.
Chromatographic Separation
Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used to separate the labeled metabolites based on their polarity. The choice of column and mobile phase will depend on the specific metabolites of interest.
Mass Spectrometric Detection
High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is essential for accurately determining the mass of the labeled metabolites and distinguishing them from other cellular components. The instrument should be operated in a full scan mode to identify potential labeled species, followed by targeted MS/MS analysis for structural confirmation and quantification.
The incorporation of the Maleic Anhydride-2,3-¹³C₂ moiety will result in a specific mass shift in the target metabolite. The exact mass shift will depend on the nature of the reaction (e.g., addition to an amine or thiol group).
Data Analysis Workflow
The analysis of data from a reactive tracer experiment involves several steps:
-
Feature Detection: Raw LC-MS data is processed to detect all metabolic features.
-
Isotopologue Pairing: Software tools are used to identify pairs of features that correspond to the unlabeled and ¹³C₂-labeled versions of the same metabolite, based on their mass difference and co-elution.
-
Identification of Labeled Metabolites: The identity of the labeled metabolites is confirmed by comparing their MS/MS fragmentation patterns with known standards or by using in silico fragmentation prediction tools.
-
Quantification and Flux Interpretation: The relative abundance of the labeled and unlabeled forms of a metabolite can provide insights into the turnover rate of that metabolite pool.
Challenges and Considerations
The use of Maleic Anhydride-2,3-¹³C₂ as a metabolic tracer presents several challenges:
-
Toxicity: As a reactive electrophile, maleic anhydride can be toxic to cells at higher concentrations. Careful dose-response studies are necessary to determine a non-toxic working concentration.
-
Non-specific Binding: The tracer can potentially react with a wide range of nucleophiles in the cell, leading to a complex mixture of labeled products. This can make data analysis challenging.
-
Metabolic Perturbation: The introduction of a reactive molecule could perturb the very metabolic pathways that are being studied. Appropriate controls are essential to assess the impact of the tracer on cellular metabolism.
-
Hydrolysis: Maleic anhydride can be hydrolyzed to maleic acid in aqueous environments, which may reduce its availability for reacting with target metabolites.[5]
Conclusion
Maleic Anhydride-2,3-¹³C₂ represents a novel and potentially powerful tool for metabolic research. Its ability to covalently label nucleophile-containing metabolites offers a unique opportunity to probe metabolic pools that are not readily accessible with traditional tracers. While challenges related to its reactivity and potential toxicity need to be carefully addressed, the development of experimental and analytical workflows for this class of reactive tracers holds the promise of new insights into the complexity of cellular metabolism. This guide provides a foundational framework for researchers to begin exploring the utility of Maleic Anhydride-2,3-¹³C₂ in their own investigations, paving the way for new discoveries in drug development and our understanding of metabolic diseases.
Diagrams
Caption: Conceptual pathway of a metabolite being labeled by Maleic Anhydride-2,3-¹³C₂.
Caption: High-level experimental workflow for using Maleic Anhydride-2,3-¹³C₂ as a tracer.
Caption: Data analysis pipeline for reactive tracer metabolomics experiments.
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Labeling Cells with Live Dyes This protocol provides a way to stain live cells by using the following three dyes from Molecular. (n.d.). Feinberg Labs. [Link]
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Methodological & Application
Leveraging Maleic Anhydride-2,3-13C2 for High-Resolution NMR Analysis of Polymer Grafting
An Application Note for Researchers and Scientists
Abstract
The functionalization of polymers via grafting small molecules is a cornerstone of modern materials science, enabling the enhancement of properties such as adhesion, compatibility, and processability. Characterizing the extent and nature of this grafting, however, presents a significant analytical challenge due to the low concentration of grafted moieties relative to the polymer backbone. This application note details a robust methodology employing 13C isotopically labeled maleic anhydride (Maleic anhydride-2,3-13C2) coupled with Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously identify and quantify grafting onto polymer chains. The strategic placement of 13C labels on the olefin carbons provides a dramatic enhancement in signal sensitivity and allows for advanced NMR techniques that filter out the overwhelming polymer backbone signal, revealing detailed structural information about the graft sites.
Introduction: The Challenge of Characterizing Grafted Polymers
Grafting maleic anhydride (MA) onto polyolefins is a widely used industrial process to create compatibilizers for polymer blends and additives for improving adhesion to polar substrates like glass fibers and metals[1][2]. The reaction, typically initiated by free radicals, involves the addition of MA across the polymer backbone[3]. The resulting grafted succinic anhydride groups are present at very low concentrations, often less than a few percent by weight.
Conventional analytical techniques often struggle to provide precise structural information. For instance, Fourier Transform Infrared (FTIR) spectroscopy can confirm the presence of anhydride groups but provides limited quantitative and structural detail[4][5]. Standard 1H and 13C NMR analyses are hampered by the immense dynamic range problem: the signals from the sparsely grafted MA are often buried within the massive, broad resonances of the polymer backbone[1][6].
Isotopic labeling is a powerful technique to overcome these limitations[7][8]. By using this compound, where the two carbons involved in the grafting reaction are enriched to 99% 13C, the NMR signals corresponding to the graft site are selectively enhanced by nearly two orders of magnitude over their natural abundance. This approach transforms the characterization from a nearly impossible task to a routine, high-resolution analysis.
Principle of the Method: The Power of Isotopic Labeling
The utility of this compound stems from several key principles of NMR spectroscopy[9][10]:
-
Signal Enhancement: The natural abundance of 13C is only 1.1%. By using a 99% enriched monomer, the signal intensity for the carbons at the graft site is amplified ~90-fold, lifting them out of the noise floor and above the natural abundance 13C signals of the polymer backbone.
-
Background Signal Suppression: The presence of two adjacent 13C labels (a 13C-13C bond) enables the use of advanced NMR experiments like the 1D INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment). This pulse sequence specifically filters for signals from coupled 13C pairs, effectively suppressing the intense, isolated natural abundance 13C signals from the polymer backbone[1][2][3]. This is the critical advantage for achieving clean, interpretable spectra.
-
Structural Elucidation: The chemical shifts of the labeled carbons provide direct information about their local chemical environment. This allows researchers to distinguish between different graft structures, such as single succinic anhydride rings versus short MA oligomers, and to identify the specific sites of attachment on the polymer chain (e.g., methylene vs. methine carbons)[1][4][11].
The logical workflow for this analysis is outlined below.
Diagram 1: Overall workflow for polymer grafting and subsequent NMR analysis using 13C-labeled maleic anhydride.
Detailed Experimental Protocols
This section provides a representative protocol for the solution-phase grafting of this compound onto a polyolefin, such as polypropylene (PP) or polyethylene (PE), and subsequent NMR analysis.
Materials and Reagents
| Reagent / Equipment | Specifications | Supplier Example | Purpose |
| Polymer (e.g., iPP, HDPE) | NMR Grade, free of additives | Scientific Polymer Products | Polymer backbone |
| This compound | 99% 13C enrichment | Cambridge Isotope Laboratories | Labeled grafting monomer[12] |
| Free Radical Initiator | e.g., Dicumyl peroxide (DCP) | Sigma-Aldrich | Initiates the grafting reaction |
| Solvent (Reaction) | High-boiling, inert (e.g., xylene) | Fisher Scientific | Reaction medium for solution grafting |
| Solvent (Purification) | e.g., Acetone | VWR | To precipitate polymer and wash away unreacted MA |
| NMR Solvent | Deuterated 1,1,2,2-tetrachloroethane | Cambridge Isotope Laboratories | High-temperature solvent for NMR analysis[3] |
| NMR Spectrometer | ≥ 400 MHz with high-temp probe | Bruker, JEOL | Data acquisition |
| NMR Tubes | 10 mm high-precision | Norell, Wilmad | Sample containment for high-temp NMR |
Protocol 1: Solution Grafting Reaction
This protocol is adapted from methodologies described in the literature for controlled lab-scale synthesis[3].
-
Dissolution: In a nitrogen-purged reaction flask equipped with a condenser and magnetic stirrer, dissolve 10 g of the polymer in 200 mL of xylene at 130-140 °C. This may take 1-2 hours.
-
Reagent Preparation: In a separate vial, dissolve 200 mg of this compound and 100 mg of dicumyl peroxide initiator in 10 mL of xylene.
-
Initiation & Reaction: Once the polymer is fully dissolved, add the MA/initiator solution dropwise to the reaction flask over 10 minutes. Let the reaction proceed for 2-4 hours at 130-140 °C under a nitrogen atmosphere.
-
Precipitation: Cool the reaction mixture to approximately 80 °C and pour it slowly into a beaker containing 500 mL of vigorously stirring acetone. The grafted polymer will precipitate as a white solid.
-
Purification: Filter the precipitated polymer. To ensure complete removal of unreacted maleic anhydride, re-dissolve the polymer in a minimal amount of hot xylene and re-precipitate in acetone. Repeat this step twice.
-
Drying: Wash the final product thoroughly with acetone and dry in a vacuum oven at 60 °C overnight to remove all residual solvents.
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 180-200 mg of the dried, grafted polymer into a 10 mm NMR tube. Add ~3 mL of deuterated 1,1,2,2-tetrachloroethane[3].
-
Dissolution for NMR: Cap the tube and carefully heat it in an oil bath or heating block to 120-125 °C until the polymer is completely dissolved. This is crucial for obtaining high-resolution spectra.
-
NMR Acquisition: Transfer the hot sample to the pre-heated NMR probe (120-125 °C). Allow the sample to thermally equilibrate and perform shimming.
-
Data Collection: Acquire a standard proton-decoupled 13C NMR spectrum to confirm dissolution and check signal-to-noise. Subsequently, acquire a 1D INADEQUATE spectrum to isolate the signals from the grafted, 13C-labeled succinic anhydride rings[1][3]. Typical acquisition parameters are summarized in Table 2.
| Parameter | Typical Value | Rationale |
| Spectrometer Frequency | 100.6 MHz (for 13C on 400 MHz) | Standard high-field instrument[13] |
| Temperature | 125 °C | Ensures polymer solubility and reduces viscosity[3][13] |
| Pulse Angle | 45° | Reduces relaxation delay needed for quantitative analysis[14] |
| Relaxation Delay (D1) | 2-5 seconds | Allows for sufficient relaxation of polymer carbons |
| Acquisition Time | ~2.5 seconds | Balances resolution and experiment time |
| Number of Scans | 2k - 10k (or more) | Depends on grafting level; needed to achieve good S/N |
| Decoupling | Broadband proton decoupling | Simplifies the spectrum by removing 1H-13C coupling |
Table 2: Representative acquisition parameters for 13C NMR analysis of grafted polymers.
Data Interpretation
The primary goal is to identify the signals corresponding to the grafted succinic anhydride structure. The 1D INADEQUATE spectrum will selectively show pairs of coupled 13C nuclei, which in this case are the C2 and C3 carbons of the original maleic anhydride.
Diagram 2: Structure of a single succinic anhydride graft on a polymer chain.
The chemical shifts are diagnostic of the local structure. Based on published data for MA grafted onto polyolefins, the following assignments can be made[1][2][3][15].
| Carbon Environment | Expected 13C Chemical Shift (ppm) | Notes |
| Grafted Succinic Anhydride (Methine) | 45 - 48 ppm | The two labeled carbons after grafting. Appear as a doublet in the INADEQUATE spectrum. |
| Grafted Succinic Anhydride (Carbonyl) | 170 - 176 ppm | Not isotopically labeled, but may be visible in standard 13C spectra. |
| Polymer Backbone (Attachment Site) | 40 - 55 ppm | Shifted from the main backbone resonance due to substitution. |
| Chain Terminus (due to β-scission) | 30 - 35 ppm | Signals in this region may indicate chain scission side reactions, especially in polypropylene[1][15]. |
Table 3: Typical 13C NMR chemical shifts for maleic anhydride grafted onto polyolefins.
A successful experiment will show clear doublet signals in the 45-48 ppm region in the 1D INADEQUATE spectrum, confirming the covalent attachment of the succinic anhydride ring to the polymer backbone. The absence of significant signals from unreacted this compound (olefinic carbons at ~130 ppm) in the standard 13C spectrum confirms successful purification.
Conclusion and Outlook
The use of this compound provides an unambiguous and highly sensitive method for the detailed characterization of polymer grafting. It overcomes the fundamental limitations of conventional NMR by selectively amplifying the signals of interest and enabling background suppression through advanced pulse sequences. This methodology allows researchers to confirm covalent grafting, elucidate the structure of the grafted moiety, and investigate side reactions like oligomerization and chain scission. For professionals in materials science and polymer development, this technique is an invaluable tool for establishing structure-property relationships and optimizing reaction conditions to create next-generation functionalized polymers.
References
-
13C NMR Study of the Grafting of Maleic Anhydride onto Polyethene, Polypropene, and Ethene−Propene Copolymers. ACS Publications. [Link]
-
13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Semantic Scholar. [Link]
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Using NMR for Studying Polymer Structures. Creative Biostructure. [Link]
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13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. National Institutes of Health (NIH). [Link]
-
13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications. [Link]
-
13C NMR Study of the Grafting of Maleic Anhydride onto Polyethene, Polypropene, and Ethene−Propene Copolymers. ACS Publications. [Link]
-
13C NMR study of the grafting of maleic anhydride onto polyethene, polypropene, and ethene-propene copolymers. Scholarly Publications Leiden University. [Link]
-
Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers. Intertek. [Link]
-
NMR characterization of polymers. ResearchGate. [Link]
-
Effect of the initial maleic anhydride content on the grafting of maleic anhydride onto isotactic polypropylene. R Discovery. [Link]
-
Automated Ultra-Fast 13C NMR Analysis of Polyolefin Materials. National Institutes of Health (NIH). [Link]
-
Model compounds and 13C NMR increments for the characterization of maleic anhydride-grafted polyolefins. ResearchGate. [Link]
-
Quantitative 13C NMR Analysis of Isotactic Ethylene–Propylene Copolymers Prepared with Metallocene Catalyst. ACS Publications. [Link]
-
Microstructure of Maleic Anhydride Grafted Polyethylene by High-Resolution Solution-State NMR and FTIR Spectroscopy. ACS Publications. [Link]
-
13C NMR Study of the Grafting of Maleic Anhydride onto Polyethene, Polypropene, and Ethene−Propene Copolymers. ACS Publications. [Link]
-
Structural characterization of maleic anhydride grafted polyethylene by 13C NMR spectroscopy. ResearchGate. [Link]
- Method of grafting maleic anhydride to polymers.
-
Structural characterization of maleic anhydride grafted polyethylene by 13C NMR spectroscopy. Semantic Scholar. [Link]
-
Synthesis and characterization of maleic anhydride grafted polypropylene with a well-defined molecular structure. Penn State University. [Link]
-
Grafting of Maleic Anhydride onto Polyethylene Through a Green Chemistry Approach. ResearchGate. [Link]
-
A practical way of grafting maleic anhydride onto polypropylene providing high anhydride contents without sacrificing excessive molar mass. ResearchGate. [Link]
-
Structural characterization of maleic anhydride grafted polyethylene by 13 C NMR spectroscopy. J-GLOBAL. [Link]
-
Grafting of Maleic Anhydride onto Polyethylene by Blend Process forEnvironmentally Friendly Plastics. International Atomic Energy Agency (IAEA). [Link]
-
Isotope Labeling. Cerno Bioscience. [Link]
-
Preparation of Polypropylene Graft Maleic Anhydride (PP-g-MA) via Twin Screw Extrusion. ResearchGate. [Link]
-
Maleic anhydride. PubChem. [Link]
-
Isotopic labeling. Wikipedia. [Link]
-
Grafting of maleic anhydride on polypropylene and its effect on blending with poly(ethylene terephthalate). ResearchGate. [Link]
-
Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. ACS Publications. [Link]
-
Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. National Institutes of Health (NIH). [Link]
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Application Note: Probing Anaplerotic Pathways and Dicarboxylic Acid Metabolism with Maleic anhydride-2,3-13C2 in Metabolic Flux Analysis
Introduction: Beyond Glucose and Glutamine in Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a cornerstone technique in systems biology, providing a quantitative snapshot of the rates (fluxes) of metabolic reactions within a cell.[1][2] The predominant approach, 13C-MFA, employs stable isotope-labeled substrates—most commonly glucose and glutamine—to trace the flow of carbon atoms through the intricate network of cellular metabolism.[3][4] By measuring the incorporation of 13C into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can infer the activity of various pathways.[5][6]
While invaluable, the focus on glucose and glutamine can sometimes provide an incomplete picture of cellular metabolism, particularly in disease states or under specific nutritional conditions where alternative carbon sources are utilized. Dicarboxylic acids, for instance, play crucial roles in cellular bioenergetics and biosynthesis, and their metabolism can be significantly altered in cancer and other metabolic disorders.[7] This application note introduces a novel, targeted approach for Metabolic Flux Analysis using Maleic anhydride-2,3-13C2 as a tracer to specifically investigate dicarboxylic acid metabolism and anaplerotic contributions to the Tricarboxylic Acid (TCA) cycle.
This guide provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks for researchers, scientists, and drug development professionals seeking to expand their MFA toolkit and gain deeper insights into cellular metabolic reprogramming.
Principle of the Method: Tracing the Fate of this compound
Maleic anhydride is a reactive cyclic dicarboxylic anhydride.[8][9] In an aqueous environment such as cell culture media, it rapidly hydrolyzes to form maleic acid. The central hypothesis for its use as a metabolic tracer is that maleic acid, a cis-isomer of the TCA cycle intermediate fumarate, can be enzymatically isomerized to fumarate. This conversion provides a direct, labeled entry point into a key node of the TCA cycle.
The proposed metabolic fate of this compound is as follows:
-
Hydrolysis: Upon introduction into the culture medium, this compound is non-enzymatically hydrolyzed to Maleic acid-2,3-13C2.
-
Isomerization: Cellular enzymes, potentially maleylacetoacetate isomerase or similar enzymes with broad specificity, may catalyze the isomerization of maleic acid to fumaric acid. This reaction would retain the two 13C atoms, yielding Fumarate-2,3-13C2.
-
Entry into the TCA Cycle: Labeled fumarate enters the mitochondrial TCA cycle, where it is hydrated by fumarase to form Malate-2,3-13C2.
-
Label Propagation: The 13C label from malate is then propagated throughout the TCA cycle. Oxidation of malate to oxaloacetate by malate dehydrogenase preserves the label. Subsequent condensation with acetyl-CoA to form citrate will result in labeled citrate and other downstream TCA cycle intermediates, such as α-ketoglutarate and succinate.
-
Anaplerotic and Cataplerotic Fluxes: The labeling patterns in these intermediates can provide quantitative information on the flux through the latter half of the TCA cycle. Furthermore, the egress of labeled malate or oxaloacetate from the mitochondria (cataplerosis) can be traced into other pathways, such as gluconeogenesis or the malate-aspartate shuttle.
The use of this compound is particularly advantageous for studying anaplerotic fluxes that replenish TCA cycle intermediates, a process crucial for rapidly proliferating cells. By providing a labeled four-carbon intermediate directly, it helps to deconvolve the complex contributions from glucose (via pyruvate carboxylase) and glutamine (via glutaminolysis).
Figure 1: Hypothesized Metabolic Fate of this compound. The tracer hydrolyzes to maleic acid, which is proposed to isomerize to fumarate, directly entering the TCA cycle and labeling downstream intermediates.
Experimental Workflow and Protocols
A successful MFA experiment requires careful planning and execution, from cell culture to sample analysis.[5] The following sections provide detailed protocols optimized for tracing with this compound.
Sources
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- 2. Metabolic flux analysis of heterotrophic growth in Chlamydomonas reinhardtii | PLOS One [journals.plos.org]
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- 4. isotope.com [isotope.com]
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- 6. Metabolic conversion of dicarboxylic acids to succinate in rat liver homogenates. A stable isotope tracer study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Maleic Anhydride | C4H2O3 | CID 7923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Proteomic Analysis Using Stable Isotope Labeling with Maleic Anhydride-2,3-¹³C₂
Introduction
In the dynamic field of proteomics, accurate and robust quantification of protein abundance is paramount for elucidating complex biological processes, identifying biomarkers, and accelerating drug development. Chemical labeling with stable isotopes has emerged as a powerful strategy for relative and absolute quantification of proteins by mass spectrometry. This application note provides a comprehensive guide to the derivatization of peptides with Maleic Anhydride-2,3-¹³C₂, a cost-effective and efficient labeling reagent for quantitative proteomics.
Maleic anhydride reacts specifically and rapidly with the primary amino groups of peptides, namely the N-terminus and the ε-amino group of lysine residues.[1][2] This reaction introduces a stable isotope label, allowing for the differentiation of peptides from different samples at the mass spectrometry level. The use of Maleic Anhydride-2,3-¹³C₂ provides a precise mass shift, enabling accurate relative quantification of proteins between a "light" (unlabeled) and a "heavy" (¹³C₂-labeled) sample. This method is applicable to a wide range of sample types and offers a reliable alternative to other isotopic labeling techniques.
This document will detail the underlying chemistry, provide a step-by-step protocol for peptide derivatization, and offer guidance on mass spectrometry analysis and data interpretation.
Principle of the Method
The core of this quantitative proteomics workflow lies in the differential labeling of peptide samples with natural abundance ("light") maleic anhydride and its stable isotope-labeled counterpart, Maleic Anhydride-2,3-¹³C₂ ("heavy").
The Chemical Reaction:
Maleic anhydride reacts with primary amines on peptides through a nucleophilic acyl substitution reaction. The amino group attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a stable maleamic acid derivative.[3] This modification adds a maleyl group to the peptide.
The reaction is highly specific for primary amines under controlled pH conditions, ensuring comprehensive labeling of all available sites on the peptide.
Quantitative Strategy:
For a typical binary comparison, one peptide sample is labeled with natural abundance maleic anhydride, while the second sample is labeled with Maleic Anhydride-2,3-¹³C₂. The two samples are then mixed in a 1:1 ratio. During mass spectrometry analysis, the "light" and "heavy" labeled peptides, being chemically identical, co-elute during liquid chromatography. However, they are detected as a pair of peaks in the mass spectrometer, separated by a specific mass difference corresponding to the number of incorporated ¹³C isotopes. The ratio of the peak intensities of these peptide pairs directly reflects the relative abundance of the protein in the original samples.
Experimental Workflow
The overall experimental workflow for quantitative proteomics using Maleic Anhydride-2,3-¹³C₂ labeling is depicted below.
Caption: Overall workflow for quantitative proteomics using stable isotope labeling with maleic anhydride.
Detailed Protocols
Materials and Reagents
-
Maleic Anhydride (for "light" labeling)
-
Maleic Anhydride-2,3-¹³C₂ (for "heavy" labeling)
-
Anhydrous Acetonitrile (ACN)
-
Triethylammonium bicarbonate (TEAB) buffer, 1 M, pH 8.5
-
Hydroxylamine hydrochloride
-
Formic Acid (FA)
-
C18 Spin Columns for peptide cleanup[1]
-
Standard proteomics-grade reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
Protocol 1: Peptide Derivatization with Maleic Anhydride-2,3-¹³C₂
This protocol is designed for the derivatization of up to 100 µg of digested protein.
-
Sample Preparation:
-
Begin with two separate protein samples that have been reduced, alkylated, and digested with trypsin according to standard proteomics protocols.
-
Lyophilize the peptide samples to complete dryness.
-
Resuspend each peptide sample in 50 µL of 1 M TEAB buffer (pH 8.5).
-
-
Labeling Reagent Preparation:
-
Prepare fresh stock solutions of the "light" and "heavy" labeling reagents.
-
Dissolve Maleic Anhydride and Maleic Anhydride-2,3-¹³C₂ in anhydrous ACN to a final concentration of 200 mM. Note: Maleic anhydride is sensitive to moisture; handle accordingly.
-
-
Derivatization Reaction:
-
To the "light" sample, add 5 µL of the 200 mM "light" maleic anhydride solution.
-
To the "heavy" sample, add 5 µL of the 200 mM "heavy" Maleic Anhydride-2,3-¹³C₂ solution.
-
Vortex the samples gently and incubate at room temperature for 1 hour.
-
-
Quenching the Reaction:
-
Prepare a fresh 1 M hydroxylamine hydrochloride solution in 1 M TEAB.
-
Add 10 µL of the hydroxylamine solution to each reaction tube.
-
Incubate at room temperature for 15 minutes to quench any unreacted maleic anhydride.
-
-
Sample Pooling and Acidification:
-
Combine the "light" and "heavy" labeled peptide samples into a single microfuge tube.
-
Acidify the mixed sample by adding formic acid to a final concentration of 0.5-1% (v/v). This step is crucial for efficient binding to the C18 cleanup column.
-
Protocol 2: Post-Derivatization Cleanup
Desalting and removal of excess reagents are critical for successful LC-MS/MS analysis. C18 spin columns are a convenient and efficient method for this purpose.[1][4]
-
Column Activation and Equilibration:
-
Activate a C18 spin column by adding 200 µL of 50% ACN and centrifuging at 1,500 x g for 1 minute. Repeat this step.
-
Equilibrate the column by adding 200 µL of 0.1% formic acid in water and centrifuging at 1,500 x g for 1 minute. Repeat this step.
-
-
Sample Loading:
-
Load the acidified, labeled peptide mixture onto the equilibrated C18 spin column.
-
Centrifuge at 1,500 x g for 2 minutes. Collect the flow-through and reload it onto the column to ensure maximum binding. Centrifuge again.
-
-
Washing:
-
Wash the column with 200 µL of 0.1% formic acid in water. Centrifuge at 1,500 x g for 2 minutes. Repeat the wash step.
-
-
Elution:
-
Place the spin column into a clean collection tube.
-
Elute the labeled peptides by adding 100 µL of 70% ACN, 0.1% formic acid.
-
Centrifuge at 1,500 x g for 2 minutes. Repeat the elution step and collect the eluate in the same tube.
-
-
Final Preparation:
-
Lyophilize the eluted peptides to dryness.
-
Resuspend the sample in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Mass Spectrometry and Data Analysis
Mass Spectrometry Settings
The analysis of maleic anhydride-labeled peptides is compatible with standard ESI-LC-MS/MS platforms.
-
Mass Shift: The reaction of maleic anhydride with a primary amine results in a mass increase of 98.0000 Da. For the heavy label, Maleic Anhydride-2,3-¹³C₂, the mass increase is 100.0067 Da. Therefore, for each labeled site, there will be a mass difference of 2.0067 Da between the "light" and "heavy" labeled peptides.
-
Fragmentation: Peptides labeled with maleic anhydride fragment predictably during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The modification remains intact on the b- and y-ions, allowing for standard peptide identification.
Data Analysis Software Configuration
To correctly identify and quantify the labeled peptides, it is essential to configure the database search software (e.g., Proteome Discoverer™, Mascot) with the appropriate modifications.
Table 1: Modification Parameters for Database Searching
| Parameter | "Light" Modification | "Heavy" Modification |
| Modification Name | Maleoylation | Maleoylation_13C(2) |
| Target Residues | N-terminus, Lysine (K) | N-terminus, Lysine (K) |
| Type | Dynamic/Variable | Dynamic/Variable |
| Monoisotopic Mass | +98.0000 Da | +100.0067 Da |
| Elemental Composition | C₄H₂O₃ | C₂(¹³C)₂H₂O₃ |
In Proteome Discoverer, these can be added as custom modifications in the Chemical Modifications editor. For Mascot, these can be defined in the modification settings.
Quantitative Data Processing
Quantitative analysis is performed by calculating the ratio of the peak areas of the "heavy" and "light" peptide pairs. Most modern proteomics software packages can automatically detect these isotopic pairs, extract their ion chromatograms, and calculate the abundance ratios.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete reaction due to pH or reagent degradation | Ensure the pH of the reaction buffer is ~8.5. Use freshly prepared maleic anhydride solutions. |
| Increase the molar excess of the labeling reagent. | ||
| Poor Peptide Recovery | Inefficient binding to or elution from C18 column | Ensure the sample is sufficiently acidified before loading. Use the recommended elution buffer. |
| Inaccurate Ratios | Unequal sample mixing | Ensure accurate protein/peptide quantification before labeling and precise mixing of the labeled samples. |
Conclusion
Derivatization of peptides with Maleic Anhydride-2,3-¹³C₂ is a robust and reliable method for quantitative proteomics. The labeling reaction is specific, efficient, and proceeds under mild conditions. The clear mass shift between the "light" and "heavy" labeled peptides allows for straightforward and accurate relative quantification using standard LC-MS/MS instrumentation and data analysis software. This application note provides a detailed protocol and the necessary information to successfully implement this powerful quantitative proteomics strategy in your laboratory.
References
- Agilent Technologies. (n.d.). Agilent Peptide Cleanup C18 Spin Tubes.
- Allen, D. K., & Shachar-Hill, Y. (2011). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 83(18), 7030–7037.
- Thermo Fisher Scientific. (n.d.). C18 Columns and Peptide Desalting for Mass Spectrometry.
- G-Biosciences. (n.d.). C18 Spin Columns.
- Ye, Z., et al. (2017). Maleic Anhydride Labeling-Based Approach for Quantitative Proteomics and Successive Derivatization of Peptides. Analytical Chemistry, 89(16), 8259–8265.
- Butler, P. J. G., Harris, J. I., Hartley, B. S., & Leberman, R. (1967). Reversible blocking of peptide amino groups by maleic anhydride. Biochemical Journal, 103(3), 78P-79P.
- Rastogi, R. P., Singh, N. B., & Srivastav, A. K. (1980). Reaction Between Maleic Anhydride & Substituted Amines In Solid State. Indian Journal of Chemistry, 19A, 523-526.
- Ellis, B. D., & Jones, F. N. (1941). Amine reaction product. U.S.
- Thermo Fisher Scientific. (n.d.). Open the Chemical Modifications view - Proteome Discoverer Software.
- Thermo Fisher Scientific. (n.d.). Update an existing chemical modification - Proteome Discoverer Software.
Sources
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- 4. C18 Columns and Peptide Desalting for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
High-Precision Quantification in Mass Spectrometry: Application and Protocols for Maleic Anhydride-2,3-13C2 as an Internal Standard
Abstract
This technical document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Maleic Anhydride-2,3-13C2 as an internal standard for quantitative analysis via mass spectrometry. The note details the principles of isotope dilution mass spectrometry (IDMS), outlines the inherent advantages of employing a stable isotope-labeled standard, and presents detailed, validated protocols for its application. The aim is to equip the scientific community with the necessary knowledge to achieve high accuracy and precision in the quantification of maleic anhydride and related compounds.
The Critical Role of Internal Standards in Quantitative Mass Spectrometry
Achieving accurate and reproducible quantification is a primary objective in mass spectrometry, a technique widely employed across diverse scientific fields, from pharmaceutical research to environmental monitoring. However, the analytical process is susceptible to various sources of error, including sample loss during preparation, matrix effects, and fluctuations in instrument performance. The use of an internal standard is a well-established strategy to mitigate these variables.[1][2]
Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative mass spectrometry.[1][2][3] These compounds are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes. This compound, which contains two 13C atoms, provides a +2 Da mass shift from the unlabeled analyte, making it an ideal internal standard for the quantification of maleic anhydride.[4][5][6]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that enables highly accurate quantification.[7][8][9][10] The core principle of IDMS involves the addition of a known amount of an isotopically enriched standard (the "spike") to a sample containing the analyte of interest.[10] This mixture is then homogenized, and the ratio of the native analyte to the isotopic standard is measured by a mass spectrometer.
Because the SIL internal standard is chemically identical to the analyte, it experiences the same physical and chemical changes throughout the entire analytical workflow, from extraction to ionization.[11] Consequently, any sample loss or variation in instrument response will affect both the analyte and the internal standard equally, leaving their ratio constant. This allows for highly precise and accurate determination of the analyte's original concentration.[]
Advantages of Utilizing this compound
The selection of a suitable internal standard is paramount for robust quantitative assays. This compound offers several key advantages:
-
Co-elution and Identical Ionization: As it is chemically identical to the native maleic anhydride, it co-elutes during chromatographic separation and exhibits the same ionization efficiency in the mass spectrometer source. This ensures that the internal standard accurately reflects the behavior of the analyte.[1][3]
-
Clear Mass Differentiation: The +2 Da mass difference provided by the two 13C atoms allows for clear separation of the analyte and internal standard signals in the mass spectrometer, preventing spectral overlap and ensuring accurate measurement.
-
Correction for Procedural Errors: By adding the internal standard at the beginning of the sample preparation process, it effectively corrects for errors introduced during extraction, handling, and injection.[11]
-
Reduced Isotopic Interference: The use of 13C labeling minimizes the risk of isotopic interference from the natural abundance of isotopes in the analyte, which can sometimes be a concern with deuterium-labeled standards.[13]
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
Objective: To prepare accurate and stable solutions of this compound for use as an internal standard.
Materials:
-
This compound (≥98% chemical purity, 99 atom % 13C)[5]
-
Anhydrous acetonitrile (ACN), HPLC or MS grade
-
Class A volumetric flasks
-
Calibrated analytical balance
-
Calibrated micropipettes
Protocol:
-
Stock Solution (1 mg/mL): a. Accurately weigh approximately 10 mg of this compound. b. Quantitatively transfer the weighed compound to a 10 mL Class A volumetric flask. c. Add a small volume of anhydrous ACN to dissolve the solid. d. Once fully dissolved, bring the flask to the 10 mL mark with anhydrous ACN. e. Cap the flask and invert it multiple times to ensure a homogenous solution. f. Store the stock solution at -20°C in an amber vial to protect it from light and prevent degradation.
-
Working Internal Standard Solution (e.g., 1 µg/mL): a. Allow the stock solution to come to room temperature before use. b. Using a calibrated micropipette, transfer 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask. c. Dilute to the mark with a solvent appropriate for your analytical method (e.g., ACN, water, or a mixture). d. This working solution is now ready for spiking into calibration standards and unknown samples.
Calibration Curve Preparation
Objective: To create a calibration curve for the quantification of maleic anhydride in unknown samples.
Protocol:
-
Prepare a series of calibration standards by serially diluting a certified reference standard of unlabeled maleic anhydride in a suitable solvent. The concentration range should encompass the expected concentration of the analyte in the samples.
-
To each calibration standard, add a constant and known amount of the this compound working solution.
-
Process these standards in the same manner as the unknown samples.
-
Analyze the calibration standards using the developed LC-MS or GC-MS method.[14][15][16][17][18]
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentration of the analyte for each standard.
Sample Preparation and Spiking
Objective: To accurately add the internal standard to unknown samples for precise quantification.
Protocol:
-
Homogenize the sample matrix as required by the specific application.
-
To a precisely measured aliquot of the sample, add a known volume of the this compound working solution.
-
Thoroughly mix the sample to ensure complete homogenization of the internal standard within the matrix.
-
Proceed with the established sample extraction and cleanup procedures.
Mass Spectrometry Parameters
The optimal mass spectrometry parameters will be instrument-dependent. The following table provides a starting point for method development using selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer.
Table 1: Illustrative Mass Spectrometry Parameters
| Parameter | Maleic Anhydride (Analyte) | This compound (Internal Standard) |
| Precursor Ion (m/z) | 98.0 | 100.0 |
| Product Ion 1 (m/z) | 54.0 | 55.0 |
| Product Ion 2 (m/z) | 26.0 | 27.0 |
| Collision Energy (eV) | Instrument Dependent | Instrument Dependent |
Data Analysis and Quantification
-
Integrate the peak areas for the selected transitions of both the native maleic anhydride and the this compound internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each sample.
-
Determine the concentration of maleic anhydride in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualized Experimental Workflow
Caption: A schematic representation of the workflow for quantitative analysis using this compound as an internal standard.
Conclusion
The use of this compound as an internal standard in conjunction with isotope dilution mass spectrometry provides a highly accurate, precise, and robust method for the quantification of maleic anhydride. Its chemical equivalence to the analyte ensures reliable correction for experimental variability, leading to high-quality and defensible analytical results. The protocols outlined in this application note offer a solid framework for the successful implementation of this internal standard in a wide array of scientific and industrial applications.
References
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. [Link]
-
Semantic Scholar. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]
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National Institute of Standards and Technology. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. [Link]
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Analytice. Maleic anhydride - analysis. [Link]
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Wikipedia. Isotope dilution. [Link]
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Britannica. Isotope dilution. [Link]
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News-Medical.net. Maleic anhydride gc method is a widely used technique for its analysis. [Link]
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PubMed. [Determination of the total amount of maleic acid and maleic anhydride in starch and its products by high performance liquid chromatography-tandem mass spectrometry]. [Link]
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YouTube. What Is Isotope Dilution Mass Spectrometry? - Chemistry For Everyone. [Link]
-
OSTI.GOV. Guideline on Isotope Dilution Mass Spectrometry. [Link]
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ACS Omega. Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids. [Link]
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ResearchGate. Maleic Anhydrides and GC-MS Analysis. [Link]
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PubMed. Determination of airborne anhydrides using LC-MS monitoring negative ions of di-n-butylamine derivatives. [Link]
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ResearchGate. Qualitative Analysis of Maleic Anhydride Copolymer by Pyrolysis GC/MS-combined with Imide Derivatization. [Link]
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Isotope Science. CAS 41403-35-4 Maleic anhydride (2,3-13C2). [Link]
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Eurisotop. Stable Isotope Standards For Mass Spectrometry. [Link]
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PubChem. Maleic Anhydride. [Link]
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OSHA. Maleic Anhydride. [Link]
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Taiwan Food and Drug Administration. Method of Test for Total Amount of Maleic Acid and Maleic Anhydride in Foods. [Link]
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SIELC Technologies. HPLC Method For Analysis Of Maleic Anhydride on Primesep S2 Column. [Link]
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Shanghai Douwin Chemical Co.,Ltd. Synthesis of Maleic Anhydride. [Link]
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National Institute of Standards and Technology. Maleic anhydride. [Link]
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ResearchGate. Maleic Anhydride (CAS: 108-31-6): A Valuable Tool for both Industry and Scientific Research. [Link]
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Richard Turton. Production of Maleic Anhydride. [Link]
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Organic Syntheses Procedure. cis-Δ 4 -TETRAHYDROPHTHALIC ANHYDRIDE. [Link]
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Experimental Protocol for the Diels-Alder Reaction with Maleic Anhydride-2,3-¹³C₂: Synthesis, Mechanistic Insights, and Spectroscopic Analysis
An Application Note for Researchers
Abstract
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, providing a powerful method for the construction of six-membered rings through a [4+2] cycloaddition.[1] This application note presents a detailed protocol for the reaction between a conjugated diene (cyclopentadiene) and an isotopically labeled dienophile, Maleic anhydride-2,3-¹³C₂. The incorporation of ¹³C labels serves as a powerful tool for mechanistic investigation and unambiguous product characterization using nuclear magnetic resonance (NMR) and mass spectrometry (MS). We provide a step-by-step methodology, explain the scientific rationale behind key experimental choices, and detail the analytical techniques required to validate the synthesis of the resulting ¹³C-labeled cis-Norbornene-5,6-endo-dicarboxylic anhydride adduct.
Introduction and Scientific Principles
The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a substituted alkene (the dienophile) to form a substituted cyclohexene derivative.[1] Its synthetic utility is immense, enabling the stereospecific formation of complex cyclic systems in a single step. The reaction's efficiency is typically enhanced when the dienophile possesses electron-withdrawing groups, such as the carbonyl groups in maleic anhydride.[2][3]
In this protocol, we utilize cyclopentadiene as the diene. Being locked in the reactive s-cis conformation, cyclopentadiene is exceptionally reactive in Diels-Alder reactions.[2] The reaction with maleic anhydride is highly stereoselective, preferentially forming the endo adduct as the kinetic product.[2][4] This preference is attributed to favorable secondary orbital interactions between the developing π-system of the diene and the carbonyl groups of the dienophile in the transition state.
The use of Maleic anhydride-2,3-¹³C₂ provides a unique handle for analysis. The two ¹³C labels are strategically placed at the carbons that form new sigma bonds with the diene. This isotopic enrichment allows for:
-
Mechanistic Elucidation: Tracking the fate of specific atoms throughout the reaction.
-
Quantitative NMR (qNMR): Precise quantification of product formation.
-
Unambiguous Spectroscopic Assignment: Simplified identification of key signals in ¹³C NMR and confirmation of molecular weight by mass spectrometry.
Reaction Mechanism
The reaction proceeds through a cyclic transition state, forming two new carbon-carbon bonds simultaneously.
Caption: The concerted [4+2] cycloaddition mechanism.
Experimental Protocol
Materials and Equipment
| Reagents & Solvents | Grade | Supplier Example | Comments |
| Maleic anhydride-2,3-¹³C₂ (MW: 100.04) | ≥98% purity | Sigma-Aldrich | Isotopically labeled. |
| Dicyclopentadiene (MW: 132.21) | Reagent Grade | Fisher Scientific | Precursor to cyclopentadiene. |
| Ethyl Acetate | Anhydrous | VWR | Reaction solvent. |
| Hexane or Petroleum Ether | Reagent Grade | VWR | Anti-solvent for crystallization. |
| Anhydrous Calcium Chloride | Granular | Sigma-Aldrich | For drying tubes. |
| Equipment |
| Round-bottom flasks (25 mL, 50 mL) |
| Fractional distillation apparatus |
| Heating mantle |
| Magnetic stirrer and stir bars |
| Reflux condenser with tubing |
| Ice bath |
| Büchner funnel and filter flask |
| Vacuum source (e.g., water aspirator) |
| NMR spectrometer (≥400 MHz) |
| Melting point apparatus |
| High-resolution mass spectrometer |
Safety Precautions
This protocol must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Maleic Anhydride: Corrosive and a potent respiratory sensitizer. Avoid inhalation of dust and direct contact with skin and eyes.[5][6][7] In case of contact, flush the affected area with copious amounts of water.[6]
-
Cyclopentadiene: Flammable and has a pungent odor. It readily dimerizes at room temperature, so it must be freshly prepared.[8][9]
-
Dicyclopentadiene Cracking: This procedure involves heating to high temperatures (~170-190 °C) and must be conducted with care to avoid boiling the flask to dryness.[8][10]
-
Solvents: Ethyl acetate and hexane are flammable organic solvents. Keep away from ignition sources.
Step-by-Step Procedure
Causality: Cyclopentadiene exists as the dimer, dicyclopentadiene, at room temperature. A retro-Diels-Alder reaction is required to "crack" the dimer and generate the reactive monomer, which is then immediately used.[8][10]
-
Assemble a fractional distillation apparatus using a 50 mL round-bottom flask as the distilling flask and a 25 mL flask as the receiving flask, cooled in an ice bath.
-
Add 20 mL of dicyclopentadiene and a boiling chip to the distilling flask.
-
Gently heat the dicyclopentadiene to ~180 °C using a heating mantle.[10]
-
Slowly collect the cyclopentadiene monomer, which distills at 40-42 °C. Collect approximately 7-8 mL.[10]
-
Crucially, the freshly distilled cyclopentadiene must be kept cold and used promptly (within 1-2 hours) to prevent re-dimerization.
-
In a 25 mL Erlenmeyer flask, dissolve 1.0 g of Maleic anhydride-2,3-¹³C₂ in 5 mL of ethyl acetate. Gentle warming may be required.
-
Add 5 mL of hexane to the solution.[2]
-
While stirring the maleic anhydride solution at room temperature, slowly add 1.0 mL of the freshly prepared, cold cyclopentadiene.
-
The reaction is exothermic, and a white precipitate of the product should begin to form almost immediately.[9][11]
-
Continue stirring the mixture for 15-20 minutes at room temperature.
Causality: The product is highly soluble in ethyl acetate but poorly soluble in hexane. Cooling the mixture further reduces solubility, promoting complete crystallization and maximizing yield.[2][12]
-
Cool the reaction flask in an ice bath for 10-15 minutes to ensure maximum precipitation of the product.[2]
-
Collect the white, crystalline product by vacuum filtration using a Büchner funnel.[13]
-
Wash the crystals twice with 5 mL portions of cold hexane to remove any unreacted starting materials or soluble impurities.
-
Continue to pull a vacuum over the crystals for 10-15 minutes to air-dry the product.
-
Weigh the final product and calculate the percent yield. Determine the melting point.
Experimental Workflow Diagram
Sources
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Application Note: Quantitative ¹³C NMR (qNMR) for High-Precision Analysis Using Maleic anhydride-2,3-¹³C₂ as an Internal Standard
Introduction: Overcoming Complexity with Quantitative ¹³C NMR
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method capable of determining the purity and concentration of substances with high precision and accuracy.[1] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that resonance.[2][3] This unique feature allows for absolute quantification, often without requiring an identical reference standard for the analyte, setting it apart from chromatographic techniques.[3]
While ¹H qNMR is widely used due to its high sensitivity and the ubiquity of protons, its application to complex molecules or mixtures is often hampered by severe signal overlap in a narrow chemical shift range.[4][5] This challenge can make accurate integration, the cornerstone of quantification, difficult or impossible.
¹³C NMR spectroscopy offers a compelling solution. With a chemical shift range approximately 20 times wider than that of ¹H NMR, it provides vastly superior signal separation, making it an ideal choice for analyzing complex pharmaceuticals, natural products, and polymers.[5][6] This application note provides a comprehensive guide and detailed protocols for performing high-precision ¹³C qNMR using the strategically labeled internal standard, Maleic anhydride-2,3-¹³C₂.
The Cornerstone of Accuracy: The Internal Standard
In qNMR, an internal standard (IS) is a high-purity compound of known structure and mass added to the sample to act as a reference for quantification.[1] The analyte's concentration is determined by comparing the integral of its signal to the integral of the IS signal. The choice of IS is therefore critical to the success of the analysis.[7]
Caption: Core properties of an ideal internal standard for qNMR analysis.
An ideal internal standard must exhibit several key characteristics:
-
High, certified purity: To ensure the reference concentration is known with minimal uncertainty.[7]
-
Excellent solubility: It must dissolve completely in the same deuterated solvent as the analyte to ensure a homogeneous solution.[7]
-
Signal separation: Its NMR signals must not overlap with any signals from the analyte or impurities.[8]
-
Chemical stability: It must not react with the analyte, solvent, or trace impurities (e.g., water).[4]
-
Simple NMR spectrum: Ideally, it should produce one or a few sharp singlet peaks for straightforward and precise integration.[8]
Maleic anhydride-2,3-¹³C₂: An Advanced Standard for ¹³C qNMR
Maleic anhydride-2,3-¹³C₂ is an engineered internal standard designed specifically to leverage the advantages of ¹³C qNMR.
Why Isotopic Labeling is a Game-Changer: The primary drawback of ¹³C NMR is its low sensitivity, a consequence of the low natural abundance (1.1%) of the ¹³C isotope.[5] By enriching the internal standard with ¹³C at specific positions, we overcome this limitation for the reference signal. Maleic anhydride-2,3-¹³C₂ contains 99% ¹³C at the two olefinic carbons, producing an intensely strong and easily detectable signal that serves as a robust anchor for quantification.[9][10]
Specific Advantages of Maleic anhydride-2,3-¹³C₂:
-
Optimal Signal Placement: The two labeled ¹³C nuclei resonate around 135 ppm, a region of the spectrum that is typically uncongested and free from common analyte signals like aliphatic or aromatic carbons, thus ensuring excellent signal separation.[11]
-
Spectral Simplicity: As a symmetric molecule, it produces a single, sharp resonance for the two equivalent ¹³C-labeled carbons, simplifying integration.[12]
-
Favorable Relaxation Dynamics: While many non-protonated carbons exhibit very long spin-lattice relaxation times (T₁), the olefinic carbons in maleic anhydride are directly attached to protons. This ¹³C-¹H dipole-dipole interaction provides an efficient relaxation pathway, leading to shorter T₁ values compared to quaternary carbons and reducing the required experimental time.[13]
-
Broad Solubility: It is readily soluble in a range of common deuterated solvents used for NMR analysis, including chloroform, acetone, and DMSO.[14][15] It should be noted that it hydrolyzes in the presence of water to form maleic acid.[14]
| Property | Value | Source |
| Chemical Formula | ¹³C₂C₂H₂O₃ | [9] |
| Molecular Weight | 100.04 g/mol | [10] |
| Isotopic Purity | 99% at C2 and C3 | [9] |
| Appearance | White to off-white solid | [16] |
| Solubility | Soluble in acetone, chloroform, ethyl acetate | [14][15] |
| ¹³C Chemical Shift | ~135 ppm (in DMSO-d₆) | [17] |
Experimental Workflow for High-Precision qNMR
A successful qNMR experiment is built on a foundation of meticulous sample preparation, carefully optimized data acquisition, and rigorous data processing. Each stage is critical for ensuring the final quantitative result is both accurate and reliable.
Caption: The sequential steps for processing qNMR data.
Procedure:
-
Fourier Transformation: Apply an exponential multiplication with a minimal line broadening factor (e.g., 0.1-0.3 Hz) to improve S/N without significantly distorting the lineshape. Perform the Fourier Transform.
-
Phase Correction: Manually adjust the zero-order and first-order phase constants until all peaks in the spectrum have a perfectly symmetrical, pure absorption lineshape. Incorrect phasing is a major source of integration error. [4]3. Baseline Correction: Manually apply a baseline correction. Select multiple points in signal-free regions across the spectrum to define a flat baseline. A distorted baseline will lead to inaccurate integrals. [18]4. Integration:
-
Define the integration region for the chosen analyte signal (Int_x).
-
Define the integration region for the Maleic anhydride-2,3-¹³C₂ signal (Int_std).
-
Causality: The width of the integration region is critical. To capture >99% of the peak area, the region should span a frequency range at least 64 times the full width at half height (FWHH) of the peak. [4]Ensure the same integration philosophy is applied to both signals.
-
-
Calculation of Purity: The weight percent purity (Purity_x) of the analyte can be calculated using the following formula:
Purityₓ (%) = (Intₓ / Nₓ) × (NₛₜᏧ / IntₛₜᏧ) × (MWₓ / MWₛₜᏧ) × (MₛₜᏧ / Mₓ) × PurityₛₜᏧ
Where:
-
Int: Integral value of the signal
-
N: Number of ¹³C nuclei responsible for the signal (for Maleic anhydride-2,3-¹³C₂, N_std = 2)
-
MW: Molecular Weight
-
M: Mass weighed
-
Purity_std: Purity of the internal standard (as a percentage)
-
Subscripts x and std refer to the analyte and the standard, respectively.
-
Method Validation: Establishing Trustworthiness
To ensure the qNMR method is fit for its intended purpose, it must be validated. The protocols described herein are designed to be self-validating and align with the principles outlined in regulatory guidelines such as ICH Q2(R2). [19][20]Key parameters to formally evaluate include:
-
Specificity: The ability to quantify the analyte in the presence of other components. The high resolution of ¹³C NMR and the unique chemical shift of Maleic anhydride-2,3-¹³C₂ provide excellent specificity. [21]* Linearity: Prepare a series of samples with varying analyte concentrations against a fixed concentration of the IS. A plot of the integral ratio versus the concentration ratio should yield a linear relationship with a correlation coefficient (R²) > 0.999.
-
Accuracy: Analyze a certified reference material (CRM) of the analyte or perform spike-recovery experiments. Accuracy is typically expressed as the percentage recovery of the known value. [21]* Precision:
-
Repeatability: Analyze multiple preparations of the same sample on the same day with the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day or with a different operator. Precision is expressed as the relative standard deviation (%RSD).
-
| Validation Parameter | Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 1.0% |
Conclusion
Quantitative ¹³C NMR spectroscopy, when paired with a well-characterized, isotopically labeled internal standard, is an exceptionally powerful tool for the precise and accurate analysis of chemical substances. Maleic anhydride-2,3-¹³C₂ offers a superior solution for ¹³C qNMR by providing a simple, intense, and well-resolved reference signal in a non-congested spectral region. The detailed protocols provided in this application note establish a robust and self-validating system, enabling researchers, scientists, and drug development professionals to overcome the challenges of signal overlap and achieve reliable quantification of complex molecules with the highest degree of confidence.
References
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
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What is qNMR and why is it important? (n.d.). Mestrelab Research. Retrieved from [Link]
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Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020). AZoM. Retrieved from [Link]
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Relaxation in NMR Spectroscopy. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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Quantitative NMR Spectroscopy. (2017). University of Oxford. Retrieved from [Link]
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A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]
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Maleic Anhydride. (n.d.). PubChem. Retrieved from [Link]
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The C NMR spectrum of maleic anhydride is shown below. (2024). Knowledge. Retrieved from [Link]
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qNMR – The do's and don'ts. (2022). Leuven NMR Core. Retrieved from [Link]
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ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. Retrieved from [Link]
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Maleic anhydride Properties. (n.d.). AIEPHARM. Retrieved from [Link]
-
Maleic anhydride. (n.d.). LookChem. Retrieved from [Link]
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Quantification of single components in complex mixtures by 13C NMR. (n.d.). Magritek. Retrieved from [Link]
-
13C NMR study of the grafting of maleic anhydride onto polyethene, polypropene, and ethene-propene copolymers. (2021). Scholarly Publications Leiden University. Retrieved from [Link]
-
Catalytic Aerobic Oxidation of Renewable Furfural to Maleic Anhydride and Its Mechanistic Studies. (n.d.). ACS Publications. Retrieved from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbio. Retrieved from [Link]
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Application Notes and Protocols: Elucidating Reaction Mechanisms with Maleic Anhydride-2,3-¹³C₂
Introduction: The Power of Isotopic Precision in Mechanistic Chemistry
Understanding the intricate dance of atoms during a chemical transformation is the cornerstone of reaction mechanism studies. While various spectroscopic techniques provide snapshots of reactants and products, they often fall short of revealing the precise pathways of bond formation and cleavage. Stable isotope labeling, particularly with Carbon-13 (¹³C), coupled with Nuclear Magnetic Resonance (NMR) spectroscopy, offers an unparalleled window into these dynamic processes.[1][2] By strategically replacing a ¹²C atom with its heavier, NMR-active ¹³C isotope, we can trace the fate of specific carbon atoms throughout a reaction, providing unambiguous evidence for proposed mechanisms.
Maleic anhydride, a cornerstone dienophile in Diels-Alder reactions and a versatile monomer for polymer modification, becomes an exceptionally powerful mechanistic probe when labeled at its olefinic carbons: Maleic anhydride-2,3-¹³C₂ .[3][4] This specific labeling pattern allows for the direct observation of the carbons involved in crucial bond-forming events. The presence of two adjacent ¹³C nuclei (a ¹³C-¹³C bond) gives rise to characteristic coupling patterns in the NMR spectrum, which can be exploited using advanced techniques like INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) to confirm connectivity and structure.[5][6]
This guide provides an in-depth exploration of the applications of Maleic anhydride-2,3-¹³C₂ in elucidating complex reaction mechanisms, complete with detailed protocols for its use in synthetic chemistry and subsequent NMR analysis.
Core Application: Tracing Carbon Pathways in Covalent Modifications
The primary utility of Maleic anhydride-2,3-¹³C₂ lies in its ability to definitively track the incorporation of the maleate moiety into a larger molecular framework. The enriched ¹³C signals are easily distinguishable from the natural abundance ¹³C background of the substrate, allowing for clear identification of the reaction site and the structure of the resulting adduct.
Workflow for Mechanistic Studies using Maleic Anhydride-2,3-¹³C₂
The process follows a logical sequence from reaction setup to data interpretation, aimed at providing conclusive mechanistic evidence.
Caption: General workflow for a reaction mechanism study.
Application 1: Stereochemistry and Regiochemistry in Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a foundational tool in organic synthesis for creating six-membered rings.[7][8] While the reaction of maleic anhydride with a simple diene like 1,3-butadiene is straightforward, reactions with asymmetric or complex dienes can yield multiple isomers. Maleic anhydride-2,3-¹³C₂ is instrumental in assigning the correct structure to the resulting adduct.
Upon reaction, the labeled olefinic carbons of the maleic anhydride become saturated carbons in the newly formed cyclohexene ring. Their precise chemical shifts and coupling constants in the ¹³C NMR spectrum are highly sensitive to the stereochemical environment (e.g., endo vs. exo products), providing definitive proof of the reaction's outcome.
Caption: Diels-Alder reaction with labeled maleic anhydride.
Protocol 1: Diels-Alder Reaction of Anthracene with Maleic Anhydride-2,3-¹³C₂
This protocol describes a classic experiment to produce 9,10-dihydroanthracene-9,10-α,β-succinic anhydride.[9][10]
Materials:
-
Anthracene
-
Maleic anhydride-2,3-¹³C₂ (CAS 41403-35-4)[3]
-
Xylene (high-boiling solvent)
-
25 mL round-bottomed flask
-
Reflux condenser and drying tube
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Preparation: To a dry 25 mL round-bottomed flask, add anthracene (e.g., 0.80 g) and Maleic anhydride-2,3-¹³C₂ (e.g., 0.40 g). Add a boiling chip.
-
Apparatus Setup: Attach a reflux condenser and top it with a drying tube containing a drying agent (e.g., calcium chloride) to protect the anhydride from atmospheric moisture.
-
Solvent Addition: In a fume hood, carefully add 10 mL of xylene to the flask through the condenser.
-
Reaction: Heat the mixture to a steady reflux using a heating mantle. The reaction mixture should be heated for approximately 30-45 minutes after all solids have dissolved.[11]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, cool the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold petroleum ether or cold xylene to remove any unreacted starting materials.
-
Drying: Allow the product to air dry completely. Determine the yield and melting point. The product is now ready for NMR analysis.
Application 2: Identifying Grafting Sites in Polymer Chemistry
The functionalization of polyolefins (e.g., polyethylene, polypropylene) with maleic anhydride is a commercially significant process used to improve properties like adhesion and compatibility in blends. The reaction is typically initiated by a radical source, but the exact sites of attachment and the structure of the grafts (single rings vs. oligomers) can be difficult to determine.
By using Maleic anhydride-2,3-¹³C₂, researchers can unambiguously identify where the anhydride has attached to the polymer backbone.[5][6] The ¹³C NMR spectrum of the modified polymer will show distinct signals corresponding to the labeled carbons. Analysis of these signals reveals whether the grafting occurred on methylene (-CH₂-) or methine (-CH-) carbons of the polymer chain and confirms whether the graft exists as a single succinic anhydride ring or as short oligomers.[5][6]
Caption: Mechanism of radical-initiated polymer grafting.
Protocol 2: Melt Grafting of Maleic Anhydride-2,3-¹³C₂ onto Polypropylene
This protocol is adapted from methodologies used to study the sites of attachment on polyolefins.[5][6]
Materials:
-
Polypropylene (PP) powder or pellets
-
Maleic anhydride-2,3-¹³C₂
-
Radical initiator (e.g., dicumyl peroxide)
-
Internal mixer (e.g., Brabender or a small-scale extruder)
-
Solvent for purification (e.g., xylene) and non-solvent for precipitation (e.g., acetone)
Procedure:
-
Premixing: Thoroughly dry the polypropylene to remove any moisture. Create a dry blend of the polypropylene powder, Maleic anhydride-2,3-¹³C₂ (typically 1-5 wt%), and the radical initiator (typically 0.1-1 wt%).
-
Melt Reaction: Add the premixed powder to the internal mixer preheated to a temperature above the melting point of PP (e.g., 180-200 °C).
-
Mixing: Mix at a constant rotor speed (e.g., 50-100 rpm) for a set reaction time (e.g., 5-10 minutes). The torque reading on the mixer can indicate changes in viscosity during the reaction.
-
Sample Collection: Quickly remove the molten, modified polymer from the mixer and allow it to cool.
-
Purification: To remove any unreacted maleic anhydride, dissolve the modified polymer in a suitable solvent like hot xylene.
-
Precipitation: Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as acetone, with vigorous stirring.
-
Isolation and Drying: Collect the purified polymer by filtration and dry it thoroughly in a vacuum oven. The sample is now ready for NMR analysis.
¹³C NMR Analysis: The Key to Mechanistic Insight
Acquiring a high-quality, quantitative ¹³C NMR spectrum is critical for extracting meaningful data from these experiments. The goal is to ensure that the integrated area of each carbon signal is directly proportional to the number of nuclei it represents.[2][12]
Data Interpretation and Expected Results
The analysis focuses on identifying the signals from the ¹³C-labeled carbons and interpreting their chemical shifts and multiplicities.
| Application | Labeled Carbon Environment | Expected ¹³C Chemical Shift (ppm) | Mechanistic Insight Gained |
| Diels-Alder Adduct | >CH-C=O in succinic anhydride ring | ~45-55 ppm | Confirms cycloaddition. Exact shift and coupling patterns differentiate between endo/exo isomers. |
| Polymer Grafting | >CH-C=O attached to polymer backbone | ~43-46 ppm (methine carbons) | Identifies the site of attachment (primary, secondary, or tertiary carbon on the polymer).[6] |
| Polymer Grafting | -CH₂-CH(C=O)- in oligomeric grafts | ~30-33 ppm (methylene carbons) | Indicates the presence and average length of maleic anhydride oligomer chains grafted to the polymer.[6] |
Protocol 3: Quantitative ¹³C NMR Spectroscopy
This protocol is designed to suppress the Nuclear Overhauser Effect (NOE) and allow for full spin-lattice (T₁) relaxation, which are essential for accurate quantification.[12][13]
Materials:
-
¹³C-labeled product from Protocol 1 or 2
-
Suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₂D₂Cl₄ for polymers at high temp)
-
NMR spectrometer with ¹³C capabilities
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the purified, dried product in the chosen deuterated solvent. For polymers, this may require heating to ensure complete dissolution.
-
Spectrometer Setup:
-
Pulse Sequence: Use an inverse-gated decoupling pulse sequence. This is critical as it decouples the protons only during signal acquisition, eliminating ¹H-¹³C coupling while preventing the signal-distorting NOE from building up during the relaxation delay.[13]
-
Flip Angle: Use a 90° pulse to maximize the signal per scan.
-
Relaxation Delay (d1): This is the most critical parameter. The delay must be long enough to allow all carbon nuclei to fully relax back to equilibrium. A conservative value is 5 to 7 times the longest T₁ of any carbon in the molecule. For quaternary carbons, T₁ values can be very long (tens of seconds).
-
-
Data Acquisition: Acquire a sufficient number of scans (ns) to achieve a good signal-to-noise ratio, especially for the crucial, labeled carbon signals.
-
Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication with a small line broadening factor) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Carefully phase the spectrum.
-
Perform a baseline correction to ensure accurate integration.
-
-
Analysis: Integrate the relevant peaks. The relative integrals of the labeled carbons compared to other signals in the molecule (or an internal standard) can provide quantitative information about reaction conversion, isomeric ratios, or grafting density.
Conclusion
Maleic anhydride-2,3-¹³C₂ is a powerful and precise tool for the modern organic and polymer chemist. By enabling the direct observation of carbon atoms at the heart of chemical transformations, it removes ambiguity and provides definitive evidence for reaction pathways. From confirming the stereochemical outcome of classic cycloadditions to pinpointing attachment sites in complex polymer modifications, this isotopically labeled reagent, when paired with careful quantitative ¹³C NMR analysis, empowers researchers to build a deeper and more accurate understanding of reaction mechanisms.
References
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Grankvist, K., et al. (2020). Profiling the metabolism of human cells by deep 13C labeling. PMC - PubMed Central - NIH. Available at: [Link]
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Fan, T. W-M., et al. (n.d.). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. American Association for Cancer Research. Available at: [Link]
-
Ahn, W. S., & Antoniewicz, M. R. (2012). A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. Available at: [Link]
-
Heinen, W., et al. (1996). 13C NMR Study of the Grafting of Maleic Anhydride onto Polyethene, Polypropene, and Ethene−Propene Copolymers. Macromolecules, 29(4), 1151-1157. Available at: [Link]
-
Heinen, W., et al. (1996). 13C NMR study of the grafting of maleic anhydride onto polyethene, polypropene, and ethene-propene copolymers. Scholarly Publications Leiden University. Available at: [Link]
-
Unknown Author (n.d.). Diels-Alder Reaction. University course material. Available at: [Link]
-
Wikipedia (n.d.). Maleic anhydride. Wikipedia. Available at: [Link]
-
Heinen, W., et al. (2018). Model compounds and 13C NMR increments for the characterization of maleic anhydride-grafted polyolefins. ResearchGate. Available at: [Link]
-
BMRB (n.d.). 13C Direct Detected NMR for Challenging Systems. Biological Magnetic Resonance Bank. Available at: [Link]
-
Pizzi, A., et al. (2019). Tannin-Based Copolymer Resins: Synthesis and Characterization by Solid State 13C NMR and FT-IR Spectroscopy. MDPI. Available at: [Link]
-
CEITEC (n.d.). Measuring methods available and examples of their applications 13C NMR. CEITEC. Available at: [Link]
-
Akkapeddi, M. K. (1992). Carbon-13 NMR study on the reaction product of maleic anhydride and poly(2,6-dimethylphenylene ether). Macromolecules, 25(21), 5589-5592. Available at: [Link]
-
Bruker (n.d.). 13-C NMR Protocol for beginners AV-400. Instrument Protocol. Available at: [Link]
-
Perinu, C., et al. (2013). 13CNMR experiments and methods used to investigate amine-CO2-H2O systems. ResearchGate. Available at: [Link]
-
Storaska, N. (2006). Experiment #4: Diels Alder Reaction. Lab Report. Available at: [Link]
-
Kloetzel, M. C. (1948). The Diels-Alder Reaction with Maleic Anhydride. Organic Reactions. Available at: [Link]
-
Felthouse, T. R., et al. (2001). Reactions Involving Maleic Anhydride. ResearchGate. Available at: [Link]
-
Semaan, F. S. (2025). Maleic Anhydride (CAS: 108-31-6): A Valuable Tool for both Industry and Scientific Research. ResearchGate. Available at: [Link]
-
PubChem (n.d.). Maleic Anhydride. National Center for Biotechnology Information. Available at: [Link]
-
Ramiah, S. (n.d.). Dield-Alder_Lab Report 1. Scribd. Available at: [Link]
-
Kloetzel, M. C. (2011). The Diels-Alder Reaction with Maleic Anhydride. ResearchGate. Available at: [Link]
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Probing the Krebs Cycle: Isotope Tracing Studies with Maleic Anhydride-2,3-¹³C₂
An Application Note for Advanced Metabolic Research
Abstract
Stable isotope tracing is a powerful methodology for elucidating the intricate workings of cellular metabolism. Maleic anhydride-2,3-¹³C₂, a stable isotope-labeled precursor, serves as a highly effective probe for investigating the Krebs cycle (Tricarboxylic Acid Cycle, TCA) and associated anaplerotic and cataplerotic pathways. Upon hydrolysis to maleate and subsequent enzymatic conversion to fumarate, this tracer introduces two ¹³C atoms directly into a key mitochondrial metabolic hub. This application note provides a comprehensive guide, from experimental design to data interpretation, for leveraging Maleic anhydride-2,3-¹³C₂ in your research. We emphasize the causality behind protocol choices to ensure robust, reproducible, and insightful experimental outcomes.
The Scientific Rationale: Why Maleic Anhydride-2,3-¹³C₂?
The choice of an isotopic tracer is a critical decision that dictates the quality and scope of metabolic inquiry.[1][2][3] While uniformly labeled glucose and glutamine are workhorses for tracing central carbon metabolism, Maleic anhydride-2,3-¹³C₂ offers a unique advantage for directly assessing the Krebs cycle.
-
Direct Entry: Following hydrolysis and isomerization, the labeled carbons enter the cycle as fumarate. This bypasses the upper parts of glycolysis and glutaminolysis, providing a more focused view of the lower part of the Krebs cycle.
-
Symmetry and Scrambling: Fumarate and its downstream product, succinate, are symmetrical molecules. The processing of the symmetrically labeled fumarate leads to predictable ¹³C scrambling patterns in subsequent intermediates like malate and oxaloacetate, which can be deconvoluted to provide information on cycle directionality and flux.[4][5]
-
Probing Anaplerosis: By observing the dilution of the ¹³C label in the Krebs cycle pool, one can infer the rate of anaplerotic input from other sources (e.g., pyruvate carboxylase, glutaminolysis).
The overall experimental strategy involves introducing the labeled compound to a biological system, allowing it to be metabolized, extracting the metabolites, and analyzing the mass isotopologue distribution (MID) of downstream products using mass spectrometry or NMR.
Caption: High-level workflow for isotope tracing experiments.
Protocol: ¹³C Labeling in Adherent Mammalian Cells
This protocol provides a validated workflow for tracing Maleic anhydride-2,3-¹³C₂ metabolism in cultured cells. The central principle is to achieve significant label incorporation while preserving the native metabolic state, followed by rapid quenching to halt enzymatic activity and accurate extraction.
Materials
-
Maleic anhydride-2,3-¹³C₂ (e.g., from Cambridge Isotope Laboratories, Inc.[6] or Santa Cruz Biotechnology[7])
-
Adherent cells of interest (e.g., cancer cell line, primary cells)
-
Standard cell culture medium (e.g., DMEM) and supplements
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize interference from unlabeled metabolites in serum.
-
Ice-cold 0.9% NaCl solution
-
Pre-chilled (-80°C) extraction solvent: 80:20 Methanol:Water (v/v, HPLC-grade)
-
Cell scrapers
-
1.5 mL microcentrifuge tubes
Step-by-Step Methodology
Day 0: Cell Seeding
-
Seed cells in 6-well plates at a density that will achieve ~80% confluency at the time of harvest. This ensures cells are in a logarithmic growth phase and minimizes confounding effects from contact inhibition or nutrient depletion.
-
Incubate under standard conditions (e.g., 37°C, 5% CO₂).
Day 1: Labeling Experiment
-
Prepare Labeling Medium: Aseptically prepare the ¹³C-labeling medium. A typical starting concentration is to supplement base medium with 2-10 mM of the tracer. Note: Maleic anhydride rapidly hydrolyzes in aqueous media to form maleic acid. Prepare this medium fresh.
-
Initiate Labeling:
-
Aspirate the standard growth medium from the wells.
-
Gently wash the cell monolayer once with 2 mL of pre-warmed PBS to remove residual medium.
-
Add 1 mL of the pre-warmed ¹³C-labeling medium to each well.
-
Return plates to the incubator for the desired labeling period (e.g., 0, 1, 4, 8, 24 hours). A time course is crucial to determine when isotopic steady state is reached.[8]
-
Day 1: Quenching and Extraction (The most critical steps) This procedure must be performed as rapidly as possible to prevent metabolic changes.
-
Remove one plate at a time from the incubator and place it on a bed of dry ice.
-
Quickly aspirate the labeling medium.
-
Immediately wash the cells with 4 mL of ice-cold 0.9% NaCl. Aspirate completely. This step removes extracellular tracer contamination.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol/water extraction solvent to each well.
-
Place the plate in a -80°C freezer for 15 minutes to ensure complete protein precipitation and cell lysis.
-
Scrape the frozen cell lysate with a cell scraper and transfer the entire slushy mixture to a labeled 1.5 mL microcentrifuge tube.
-
Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet precipitated protein and cell debris.
-
Carefully transfer 800 µL of the supernatant (containing the polar metabolites) to a new labeled tube.
-
Store samples at -80°C or proceed directly to analysis. For LC-MS, samples are typically dried down under nitrogen gas and reconstituted in a suitable injection solvent.
Data Acquisition and Analysis
Mass Spectrometry
LC-MS is the preferred platform for analyzing polar Krebs cycle intermediates.[9][10] A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) is recommended to resolve different isotopologues. Data should be acquired in full scan mode to capture all mass isotopologues (e.g., M+0, M+1, M+2) for each metabolite of interest.
Pathway Tracing and Interpretation
The entry of the tracer into the Krebs cycle follows a specific path. Understanding this is key to interpreting the resulting labeling patterns.
Caption: Metabolic fate of Maleic anhydride-2,3-¹³C₂ into the Krebs cycle.
After acquiring the data, you will determine the Mass Isotopologue Distribution (MID) for key metabolites. This is the fraction of the metabolite pool that contains 0, 1, 2, ... n ¹³C atoms (M+0, M+1, M+2, ... M+n).
| Metabolite | Expected Primary Labeled Form | Biological Implication |
| Fumarate | M+2 | Direct product of tracer entry. |
| Malate | M+2 | Product of fumarase activity. |
| Aspartate | M+2 | Transamination product of Oxaloacetate. |
| Citrate | M+2 | First turn of the Krebs cycle. |
| Glutamate | M+2 | Product of reductive amination of α-ketoglutarate. |
Metabolic Flux Analysis (MFA)
While direct interpretation of MIDs is informative, ¹³C-Metabolic Flux Analysis (¹³C-MFA) provides a quantitative measure of the rates of intracellular reactions.[11][12] This computational technique uses the experimentally determined MIDs and extracellular flux rates (nutrient uptake/secretion) to solve for the fluxes in a metabolic network model.
Caption: Conceptual workflow for ¹³C-Metabolic Flux Analysis (MFA).
Trustworthiness and Validation: Essential Controls
To ensure the integrity of your results, the following controls are mandatory:
-
Unlabeled Control: Cells grown in identical medium but with unlabeled maleic anhydride. This is essential for correcting for the natural ¹³C abundance.
-
Time Zero (T=0) Control: Samples harvested immediately after adding the labeling medium. This accounts for any background signal or non-specific binding.
-
Cell-Free Control: A well containing only the labeling medium, incubated for the longest duration. This checks for any abiotic degradation of the tracer.
References
-
Metallo, W. J., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167–174. [Link]
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Metallo, W. J., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed, 19643143. [Link]
-
Metallo, W. J., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. ScienceDirect. [Link]
-
EMBL Metabolomics Core Facility. Protocols used for LC-MS analysis. EMBL.de. [Link]
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Gao, Y., et al. (2023). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 17, 1198642. [Link]
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Dunn, W. B., & Winder, C. L. (2014). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in Molecular Biology, 1198, 75-80. [Link]
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Barri, T., & Dragsted, L. O. (2013). Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples. Bioanalysis, 5(20), 2565-2583. [Link]
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Wilson, I. D., & Plumb, R. (2007). Sampling and Sample Preparation for LC-MS-Based Metabonomics/Metabolomics of Samples of Mammalian Origin. Journal of the Association for Laboratory Automation, 12(4), 219-224. [Link]
-
McCullagh Lab. Preparation of cell samples for metabolomics. University of Oxford. [Link]
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Schroeder, M. A., et al. (2009). Real-time assessment of Krebs cycle metabolism using hyperpolarized 13C magnetic resonance spectroscopy. The FASEB Journal, 23(8), 2529-2538. [Link]
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Hsiao, C., et al. (2023). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. STAR Protocols, 4(3), 102488. [Link]
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Sellers, K., et al. (2022). Expected 13C labeling patterns in mitochondrial Krebs cycle intermediates and byproducts with [U-13C]-Glc as tracer. ResearchGate. [Link]
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Tiwari, A., et al. (2022). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. STAR Protocols, 3(2), 101314. [Link]
-
Li, B., et al. (2018). 13C labeling patterns in products of glycolysis, PPP and mitochondrial Krebs cycle with [U-13C]-Glc as tracer. ResearchGate. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Metabolic engineering, 15, 22-31. [Link]
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Ahn, W. S., & Antoniewicz, M. R. (2012). A roadmap for interpreting 13C metabolite labeling patterns from cells. Metabolic engineering, 14(5), 417-429. [Link]
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Unveiling Polymer Architectures: Applications of Maleic Anhydride-2,3-¹³C₂ in Materials Science
Introduction: The Significance of Isotopic Labeling in Polymer Science
In the intricate world of materials science, understanding the precise molecular structure and dynamics of polymers is paramount to designing materials with tailored properties. Maleic anhydride, a versatile and reactive monomer, is a cornerstone in the synthesis of a wide array of polymers and copolymers used in everything from automotive parts to biomedical devices.[1][2] Its ability to be incorporated into polymer backbones, either through copolymerization or grafting, allows for the modification of polymer properties, such as adhesion, compatibility, and thermal stability.[1] However, elucidating the exact nature of these modifications at the molecular level can be a formidable challenge. This is where the power of isotopic labeling, specifically with Carbon-13 (¹³C), comes to the forefront.
By strategically replacing natural abundance carbon (¹²C) with its stable isotope, ¹³C, at specific positions within a monomer like maleic anhydride, we create a molecular probe that can be selectively tracked and analyzed. Maleic anhydride-2,3-¹³C₂, with its two labeled carbon atoms at the reactive double bond, serves as an invaluable tool for researchers. This isotopic enrichment dramatically enhances the signal in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the unambiguous identification and quantification of the maleic anhydride units within a complex polymer matrix. This guide will delve into the detailed applications of Maleic anhydride-2,3-¹³C₂ in materials science, providing in-depth protocols and insights for its effective utilization.
Core Application: Elucidating Grafting Mechanisms in Polyolefins
One of the most powerful applications of Maleic anhydride-2,3-¹³C₂ is in the detailed investigation of the grafting of maleic anhydride onto polyolefin backbones. Polyolefins, such as polyethylene and polypropylene, are inherently non-polar, which limits their adhesion to more polar materials. Grafting maleic anhydride onto these chains introduces polar functional groups, significantly enhancing their compatibility in blends and composites. However, the exact structure of these grafts—whether they are single monomer units, oligomers, or have other arrangements—and the sites of attachment on the polymer chain have been subjects of extensive research. The use of ¹³C-labeled maleic anhydride provides definitive answers to these questions.
The "Why": Unraveling Molecular Structures
The primary motivation for using Maleic anhydride-2,3-¹³C₂ in grafting studies is to overcome the limitations of conventional analytical techniques. In a typical grafted polyolefin, the concentration of maleic anhydride is very low, making its detection and characterization by standard ¹H or ¹³C NMR spectroscopy extremely difficult due to the overwhelming signals from the polymer backbone. By using a ¹³C-enriched monomer, the signals from the grafted maleic anhydride units are significantly amplified, allowing for detailed structural analysis.[3][4][5] This enables researchers to:
-
Determine the structure of the grafted species: Ascertain whether the graft consists of single succinic anhydride rings or short oligomers of maleic anhydride.[3][4][6]
-
Identify the attachment sites: Pinpoint where the maleic anhydride grafts onto the polyolefin backbone (e.g., at methylene or methine carbons).[3][4]
-
Quantify the degree of grafting: Accurately measure the amount of maleic anhydride incorporated into the polymer.
-
Investigate side reactions: Detect and characterize any side reactions that may occur during the grafting process, such as polymer chain scission.[3][4]
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on established methodologies for the radical-initiated grafting of Maleic anhydride-2,3-¹³C₂ onto polyolefins in both melt and solution phases.[3][4][5]
1. Melt Grafting Protocol
This method simulates industrial extrusion processes and is suitable for studying grafting under solvent-free conditions.
-
Materials:
-
Polyolefin (e.g., polyethylene, polypropylene)
-
Maleic anhydride-2,3-¹³C₂
-
Radical initiator (e.g., 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane)
-
Internal mixer or extruder
-
-
Procedure:
-
Thoroughly dry the polyolefin to remove any moisture.
-
Pre-mix the polyolefin, Maleic anhydride-2,3-¹³C₂, and radical initiator in the desired ratio. A typical ratio is 100 parts polyolefin, 1-5 parts maleic anhydride, and 0.1-1 part initiator.
-
Feed the mixture into an internal mixer or a twin-screw extruder preheated to the desired reaction temperature (typically 180-220 °C).
-
Process the mixture for a set residence time (e.g., 5-10 minutes) to allow for the grafting reaction to occur.
-
Collect the extrudate and cool it to room temperature.
-
Purify the grafted polymer by dissolving it in a suitable solvent (e.g., hot xylene or toluene) and precipitating it in a non-solvent (e.g., acetone or methanol) to remove unreacted maleic anhydride and initiator by-products. Repeat this step multiple times for high purity.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
-
2. Solution Grafting Protocol
This method allows for better control over reaction conditions and is often used for more fundamental mechanistic studies.
-
Materials:
-
Polyolefin
-
Maleic anhydride-2,3-¹³C₂
-
Radical initiator (e.g., dicumyl peroxide or di-tert-butyl peroxide)
-
High-boiling point solvent (e.g., xylene, dichlorobenzene)
-
-
Procedure:
-
Dissolve the polyolefin in the solvent in a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet at an elevated temperature (e.g., 120-140 °C) under a nitrogen atmosphere.
-
Once the polymer is fully dissolved, add the Maleic anhydride-2,3-¹³C₂ and the radical initiator to the solution.
-
Maintain the reaction at the desired temperature for a specific period (e.g., 2-6 hours), with continuous stirring.
-
After the reaction is complete, cool the solution and precipitate the polymer by adding it to a non-solvent (e.g., acetone or methanol).
-
Filter and wash the polymer extensively with the non-solvent to remove unreacted reagents.
-
Dry the purified grafted polymer under vacuum.
-
Diagram of the Grafting Workflow
Caption: Workflow for melt and solution grafting of Maleic anhydride-2,3-¹³C₂ onto polyolefins.
Analytical Protocol: ¹³C NMR Spectroscopy
The purified ¹³C-labeled grafted polymer is then analyzed by high-resolution solution-state ¹³C NMR spectroscopy to elucidate its structure.
-
Sample Preparation:
-
Dissolve a sufficient amount of the grafted polymer (typically 50-100 mg) in a deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂, o-dichlorobenzene-d₄) at an elevated temperature (e.g., 100-130 °C) directly in the NMR tube. Ensure the polymer is fully dissolved to obtain high-resolution spectra.
-
-
NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 100 MHz for ¹³C or higher) is recommended for better spectral resolution.
-
Experiment: A standard proton-decoupled ¹³C NMR experiment is typically sufficient.
-
Temperature: Acquire the spectrum at an elevated temperature to ensure the polymer remains in solution and to achieve better resolution.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T₁ of the carbons of interest) should be used for quantitative analysis.
-
Number of Scans: A large number of scans will be required to achieve a good signal-to-noise ratio, especially for low grafting levels.
-
-
Data Analysis:
-
The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons (around 170-180 ppm) and the methine carbons (around 45-55 ppm) of the succinic anhydride grafts.
-
The specific chemical shifts and the presence of ¹³C-¹³C coupling patterns can be used to distinguish between single grafts and oligomeric structures.
-
The integration of the signals from the grafted maleic anhydride units relative to the signals from the polyolefin backbone can be used to quantify the grafting degree.
-
| Graft Structure | Expected ¹³C Chemical Shift Range (ppm) |
| Carbonyl Carbon (C=O) | 170 - 180 |
| Methine Carbon (-CH-) | 45 - 55 |
| Methylene Carbon (-CH₂-) | 30 - 40 |
Table 1: Typical ¹³C NMR chemical shift ranges for maleic anhydride grafted onto polyolefins.
Other Potential Applications in Materials Science
The utility of Maleic anhydride-2,3-¹³C₂ extends beyond the study of grafting mechanisms. Its application can be logically extended to other areas of materials science where the precise tracking of maleic anhydride moieties is crucial.
Investigating Copolymerization Kinetics and Microstructure
Maleic anhydride readily copolymerizes with a variety of monomers, such as styrene, to form alternating copolymers with unique properties. By using Maleic anhydride-2,3-¹³C₂ as one of the comonomers, researchers can:
-
Monitor Copolymerization in Real-Time: Utilize in-situ NMR to follow the consumption of the labeled monomer and determine the kinetics of the copolymerization reaction.
-
Characterize Copolymer Microstructure: The distinct signals from the ¹³C-labeled maleic anhydride units can help in the detailed analysis of the copolymer sequence distribution (e.g., alternating, random, or blocky).[7][8]
Diagram of Copolymerization Analysis
Caption: Using ¹³C-labeled maleic anhydride to study copolymerization.
Probing Interfacial Dynamics in Polymer Blends and Composites
Maleic anhydride-grafted polymers are widely used as compatibilizers in immiscible polymer blends and as coupling agents in composites. By selectively labeling the maleic anhydride at the interface, solid-state NMR techniques can be employed to:
-
Assess Blend Miscibility: Determine the extent of mixing between the components of a polymer blend at the molecular level.[9]
-
Characterize the Interface: Probe the chemical environment and dynamics of the compatibilizer at the interface between the two polymer phases or between the polymer and a filler.
-
Study Interfacial Reactions: Monitor reactions occurring at the interface, such as the reaction of the anhydride group with functional groups on another polymer or on the surface of a filler.
Tracing Polymer Degradation Pathways
The degradation of polymers is a critical aspect of their lifecycle and performance. By incorporating ¹³C-labeled maleic anhydride units into a polymer chain, it is possible to track the fate of these specific units during degradation processes. This can provide valuable insights into:
-
Degradation Mechanisms: Identify which chemical bonds are breaking and what new structures are being formed during thermal, oxidative, or hydrolytic degradation.[10][11]
-
Kinetics of Degradation: Quantify the rate at which the maleic anhydride-containing segments of the polymer are degrading.
Conclusion
Maleic anhydride-2,3-¹³C₂ is a powerful and versatile tool for materials scientists seeking to gain a deeper understanding of polymer structure and reactivity at the molecular level. Its primary application in elucidating the complex mechanisms of grafting reactions on polyolefins has provided invaluable insights into the structure-property relationships of these important materials. Furthermore, its potential in studying copolymerization, interfacial phenomena, and degradation processes opens up new avenues for the rational design of advanced polymer materials with enhanced performance and functionality. The detailed protocols and application notes provided in this guide are intended to empower researchers to effectively harness the capabilities of this unique isotopic label in their scientific endeavors.
References
-
Heinen, W., Rosenmöller, C. H., Wenzel, C. B., de Groot, H. J. M., Lugtenburg, J., & van Duin, M. (1996). ¹³C NMR Study of the Grafting of Maleic Anhydride onto Polyethene, Polypropene, and Ethene−Propene Copolymers. Macromolecules, 29(4), 1151–1157. [Link]
-
Scholarly Publications Leiden University. (2021, October 27). ¹³C NMR study of the grafting of maleic anhydride onto polyethene, polypropene, and ethene-propene copolymers. Retrieved from [Link]
-
Goudriaan, M., et al. (2022). A stable isotope assay with 13C-labeled polyethylene to investigate plastic mineralization mediated by Rhodococcus ruber. Marine Pollution Bulletin, 185, 114251. [Link]
-
Reed, W. F. (n.d.). Realtime monitoring of polymer degradation. Retrieved from [Link]
-
Heinen, W., et al. (2021). ¹³C NMR study of the grafting of maleic anhydride onto polyethene, polypropene, and ethene-propene copolymers. Scholarly Publications Leiden University. [Link]
-
Heinen, W., et al. (2021). Solid-state NMR study of miscibility and phase separation in blends and semi-interpenetrating networks of 13C labeled poly(styrene-co-maleic anhydride) and poly(styrene-co-acrylonitrile). Scholarly Publications Leiden University. [Link]
-
Yang, L., Zhang, F., Endo, T., & Hirotsu, T. (2002). Structural characterization of maleic anhydride grafted polyethylene by 13C NMR spectroscopy. Polymer, 43(9), 2591-2594. [Link]
-
Rzaev, Z. M. O., & Önen, A. (2011). Graft copolymers of maleic anhydride and its isostructural analogues: High performance engineering materials. arXiv preprint arXiv:1103.0481. [Link]
-
Goudriaan, M., et al. (2022). A stable isotope assay with 13C-labeled polyethylene to investigate plastic mineralization mediated by Rhodococcus ruber. Marine Pollution Bulletin. [Link]
-
Wang, Y., et al. (2024). Advances in DMMA-Modified Smart Nanomedicine Delivery Systems. Pharmaceutics, 16(6), 849. [Link]
-
Uslu, B., et al. (2024). Maleic Anhydride-Derived Copolymers Conjugated with Beta-Lactam Antibiotics: Synthesis, Characterization, In Vitro Activity/Stability Tests with Antibacterial Studies. Polymers, 16(14), 1888. [Link]
-
Tycko, R. (2011). Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. Methods in molecular biology (Clifton, N.J.), 752, 135–158. [Link]
-
Moriceau, G., et al. (2019). Influence of Grafting Density and Distribution on Material Properties Using Well-Defined Alkyl Functional Poly(Styrene-co-Maleic Anhydride) Architectures Synthesized by RAFT. Macromolecules, 52(21), 8141–8152. [Link]
-
Heinen, W., et al. (1996). ¹³C NMR Study of the Grafting of Maleic Anhydride onto Polyethene, Polypropene, and Ethene−Propene Copolymers. Macromolecules. [Link]
-
Gabrielse, W., Gaur, H. A., Feyen, F. C., & Veeman, W. S. (1994). ¹³C Solid-State NMR Study of Differently Processed Poly(ethylene terephthalate) Yarns. Macromolecules, 27(20), 5811–5817. [Link]
-
Utrecht University Student Theses Repository. (n.d.). Maleic acid amide derivatives as pH- sensitive linkers for therapeutic peptide conjugation. Retrieved from [Link]
-
del Mar, M., et al. (2021). 2D Solid-State HETCOR 1H-13C NMR Experiments with Variable Cross Polarization Times as a Tool for a Better Understanding of the Chemistry of Cellulose-Based Pyrochars—A Tutorial. Molecules, 26(18), 5595. [Link]
-
Dadfar, S. M., et al. (2021). Magnetic melamine cross-linked polystyrene-alt-malic anhydride copolymer: Synthesis, characterization, paclitaxel delivery, cytotoxic effects on human ovarian and breast cancer cells. Journal of Functional Biomaterials, 12(4), 62. [Link]
-
Yang, L., et al. (2002). Structural characterization of maleic anhydride grafted polyethylene by 13C NMR spectroscopy. Polymer. [Link]
-
da Silva, A. C. R., et al. (2015). Maleic Anhydride as a Compatibilizer and Plasticizer in TPS/PLA Blends. Journal of the Brazilian Chemical Society, 26(5), 983-993. [Link]
-
Brito, G. F., et al. (2025). Maleic Anhydride (CAS: 108-31-6): A Valuable Tool for both Industry and Scientific Research. ResearchGate. [Link]
-
Nasirtabrizi, M. H., et al. (2018). Synthesis and Chemical Modification of Maleic Anhydride Copolymers with 2-Amino Ethyl Benzoate Groups. Advanced Journal of Chemistry-Section A, 1(1), 56-65. [Link]
-
Hoye, T. R., et al. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1818–1821. [Link]
-
Siregar, M. S., et al. (2025). The influence of maleic anhydride-grafted polymers as compatibilizer on the properties of polypropylene and cyclic natural rubber blends. ResearchGate. [Link]
-
Galland, G. B., et al. (2022). Coordination copolymerization monitoring of ethylene and alfa-olefins by in-line Raman spectroscopy. Polymer Chemistry, 13(40), 5678-5686. [Link]
-
Timotius, D., et al. (2020). Kinetics of drug release profile from maleic anhydride-grafted-chitosan film. Materials Research Express, 7(4), 046403. [Link]
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Goudriaan, M., et al. (2021). Capturing the Real-Time Hydrolytic Degradation of a Library of Biomedical Polymers by Combining Traditional Assessment and Electrochemical Sensors. Biomacromolecules, 22(2), 856–868. [Link]
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Wood-Adams, P. M. (n.d.). Characterization of polymers by NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR spectra of monomer 2 (top) and its polymer (bottom). Retrieved from [Link]
-
Chiţanu, G. C., et al. (2008). Synthesis and characterization of maleic anhydride copolymers and their derivatives. 4. Synthesis and characterization of maleic anhydride-acrylonitrile copolymers. Revue Roumaine de Chimie, 53(7), 577-583. [Link]
-
Shapiro, Y. E. (n.d.). ANALYSIS OF CHAIN MICROSTRUCTURE BY¹H AND 13 C NMR SPECTROSCOPY. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Maleic Anhydride-2,3-¹³C₂ Grafting
Welcome to the technical support center for optimizing reaction conditions for Maleic anhydride-2,3-¹³C₂ grafting. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your experiments.
Introduction
Maleic anhydride (MA) grafting is a widely used polymer modification technique to introduce polar functional groups onto non-polar polymer backbones, thereby enhancing properties like adhesion, compatibility, and surface energy.[1] The use of isotopically labeled Maleic anhydride-2,3-¹³C₂ is a powerful tool, particularly for mechanistic studies and quantitative analysis of grafting reactions using ¹³C NMR spectroscopy.[1][2] This guide will provide you with the necessary information to optimize your reaction conditions, troubleshoot common issues, and accurately characterize your grafted polymers.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using Maleic anhydride-2,3-¹³C₂ instead of unlabeled maleic anhydride?
The use of ¹³C labeled maleic anhydride is primarily for analytical purposes. The specific labeling at the 2 and 3 positions of the anhydride ring provides a distinct signal in ¹³C NMR spectroscopy.[1][2] This allows for:
-
Unambiguous identification and quantification of the grafted maleic anhydride moieties on the polymer backbone, even at low grafting degrees.[2]
-
Detailed mechanistic studies to understand the structure of the graft, such as determining whether it exists as a single succinic anhydride ring or as short oligomers.[1][2]
-
Precise characterization of the attachment sites on the polymer chain.[2]
Q2: Are there any differences in reactivity between Maleic anhydride-2,3-¹³C₂ and unlabeled maleic anhydride?
From a chemical reactivity standpoint, the isotopic labeling with ¹³C does not significantly alter the chemical properties or reactivity of the maleic anhydride molecule. The reaction mechanisms and kinetics are expected to be identical to those of the unlabeled compound. The primary difference lies in the analytical traceability of the labeled version.
Q3: What are the general storage and handling precautions for Maleic anhydride-2,3-¹³C₂?
As with any isotopically labeled compound, proper storage and handling are crucial to maintain its integrity and ensure safety.[3][4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[3] For long-term storage, refrigeration or freezing is recommended.[3]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5]
-
Inventory Control: Maintain a detailed inventory of your labeled material, including the amount received, used, and disposed of.[6]
Q4: What are the key parameters to consider when optimizing the grafting reaction?
The success of the grafting reaction depends on several critical parameters:
-
Initiator Concentration: The concentration of the free-radical initiator (e.g., peroxides) directly influences the number of active sites on the polymer backbone and, consequently, the grafting degree.[7]
-
Maleic Anhydride Concentration: The concentration of maleic anhydride affects the grafting degree, but an excessive amount can lead to homopolymerization or remain as unreacted monomer, complicating purification.
-
Reaction Temperature: The temperature must be high enough to decompose the initiator at a suitable rate but not so high as to cause significant polymer degradation.
-
Reaction Time: Sufficient reaction time is necessary to achieve the desired grafting degree, but prolonged times can lead to side reactions.
-
Solvent: For solution grafting, the choice of solvent is important. It should dissolve the polymer and be inert under the reaction conditions.
Troubleshooting Guide
This section addresses common problems encountered during Maleic anhydride-2,3-¹³C₂ grafting experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Grafting Yield | 1. Insufficient Initiator Concentration: Not enough free radicals are being generated to create active sites on the polymer.[7] 2. Low Reaction Temperature: The initiator is not decomposing effectively. 3. Short Reaction Time: The reaction has not proceeded to completion. 4. Poor Mixing: In melt grafting, inadequate mixing can lead to localized reactions. | 1. Optimize Initiator Concentration: Gradually increase the initiator concentration while monitoring for signs of polymer degradation. 2. Increase Reaction Temperature: Ensure the temperature is within the optimal range for the chosen initiator. 3. Extend Reaction Time: Increase the reaction time in increments. 4. Improve Mixing: For melt grafting, ensure thorough mixing using appropriate equipment like a twin-screw extruder.[8] |
| Polymer Degradation (Chain Scission) | 1. Excessive Initiator Concentration: High concentrations of free radicals can lead to β-scission of the polymer chains, particularly in polypropylene.[9] 2. High Reaction Temperature: Elevated temperatures can promote thermal degradation of the polymer. | 1. Reduce Initiator Concentration: Find a balance between grafting efficiency and minimizing degradation. 2. Lower Reaction Temperature: Operate at the lower end of the effective temperature range for your initiator. 3. Use a Co-agent: For polypropylene, using a co-agent like toluene can help reduce chain scission. |
| Poor Reproducibility | 1. Inconsistent Reaction Conditions: Small variations in temperature, time, or reagent concentrations can lead to different outcomes. 2. Moisture Contamination: Water can hydrolyze the maleic anhydride to maleic acid, affecting the reaction and subsequent analysis. | 1. Strictly Control Parameters: Maintain precise control over all reaction parameters. 2. Ensure Anhydrous Conditions: Dry all reagents and solvents thoroughly before use. |
| Difficult Purification | 1. Unreacted Maleic Anhydride: Excess maleic anhydride can be difficult to remove from the final product. 2. Homopolymerization of Maleic Anhydride: Side reactions can lead to the formation of poly(maleic anhydride). | 1. Optimize MA Concentration: Use the minimum amount of maleic anhydride necessary to achieve the desired grafting level. 2. Purification Protocol: Follow a rigorous purification protocol, such as dissolution-precipitation or vacuum drying at elevated temperatures.[10] |
Experimental Protocols
General Protocol for Solution Grafting of Maleic Anhydride-2,3-¹³C₂
This is a general guideline; specific conditions will need to be optimized for your polymer system.
-
Preparation:
-
Dry the polymer under vacuum at an appropriate temperature to remove any moisture.
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).
-
-
Reaction Setup:
-
In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve the dried polymer in a suitable anhydrous solvent (e.g., xylene, toluene) under a nitrogen atmosphere.
-
Heat the solution to the desired reaction temperature.
-
-
Grafting Reaction:
-
In a separate flask, dissolve the Maleic anhydride-2,3-¹³C₂ and the initiator (e.g., dicumyl peroxide) in a small amount of the same anhydrous solvent.
-
Add the Maleic anhydride-2,3-¹³C₂ and initiator solution dropwise to the heated polymer solution over a period of time.
-
Allow the reaction to proceed at the set temperature for the desired duration with continuous stirring.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the grafted polymer by pouring the solution into a non-solvent (e.g., acetone, methanol).[10]
-
Filter the precipitate and wash it thoroughly with the non-solvent to remove unreacted maleic anhydride and initiator byproducts.
-
Repeat the dissolution-precipitation step at least twice to ensure high purity.
-
Dry the purified polymer under vacuum at an elevated temperature (e.g., 80-100 °C) for 24-48 hours to remove any residual solvent and unreacted maleic anhydride.[10]
-
Workflow for Maleic Anhydride-2,3-¹³C₂ Grafting and Analysis
Caption: Experimental workflow for Maleic anhydride-2,3-¹³C₂ grafting.
Characterization Techniques
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is a quick and effective method to confirm the successful grafting of maleic anhydride.
-
Sample Preparation: A thin film of the purified polymer is prepared by melt pressing or casting from solution.
-
Key Peaks: Look for the appearance of characteristic carbonyl (C=O) stretching bands from the succinic anhydride group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR is the most powerful technique for characterizing the structure and quantifying the amount of grafted Maleic anhydride-2,3-¹³C₂.
-
Sample Preparation: Dissolve the purified polymer in a suitable deuterated solvent at an elevated temperature if necessary.
-
Key Signals: The ¹³C-labeled carbons of the grafted succinic anhydride ring will give a strong and distinct signal in the ¹³C NMR spectrum, typically in the range of 170-180 ppm for the carbonyl carbons. The specific chemical shifts can provide information about the local environment of the graft.[1][2]
Titration
Titration is a classic chemical method to quantify the amount of grafted maleic anhydride.[13]
-
Dissolution: Dissolve a known weight of the purified grafted polymer in a suitable solvent (e.g., hot xylene).
-
Hydrolysis: Add a known amount of a standardized base solution (e.g., KOH in ethanol) to hydrolyze the anhydride groups to carboxylate salts.
-
Back-Titration: Titrate the excess base with a standardized acid solution (e.g., HCl in isopropanol) using a suitable indicator (e.g., phenolphthalein).[14]
-
Calculation: The amount of grafted maleic anhydride can be calculated from the amount of base consumed.
Troubleshooting Decision Tree for Low Grafting Yield
Caption: Troubleshooting decision tree for low grafting yield.
References
-
Heinen, W., et al. (1996). ¹³C NMR Study of the Grafting of Maleic Anhydride onto Polyethene, Polypropene, and Ethene−Propene Copolymers. Macromolecules, 29(4), 1151–1157. [Link]
- Rocha, M. C. G., et al. (2014). Maleic anhydride-grafted polypropylene: FTIR study of a model polymer grafted by ene-reaction. Polymer Testing, 33, 80-86.
- Yang, L., et al. (2002). Structural characterization of maleic anhydride grafted polyethylene by ¹³C NMR spectroscopy. Polymer, 43(8), 2591-2594.
- Rahayu, I., et al. (2020). Maleic anhydride grafted onto high density polyethylene with an enhanced grafting degree via monomer microencapsulation.
- Abdelaal, M. Y., & El-Sayed, A. M. (2012). Grafting of maleic anhydride onto polyethylene and its application in wood plastic composites. Asian Journal of Chemistry, 24(12), 5313-5316.
- Sclavons, M., et al. (2000). Quantification of the maleic anhydride grafted onto polypropylene by chemical and viscosimetric titrations, and FTIR spectroscopy. Polymer, 41(6), 1989-1999.
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Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds. [Link]
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National Institutes of Health. (2023). Managing Storage of Radiolabeled Compounds. ORS News2Use. [Link]
- Kim, J. H., et al. (2008). Grafting of maleic anhydride onto high density polyethylene from solution process. Journal of Industrial and Engineering Chemistry, 14(5), 653-657.
- Yang, L., et al. (2004). Microstructure of maleic anhydride grafted polyethylene by high-resolution solution-state NMR and FTIR spectroscopy. Journal of Polymer Science Part A: Polymer Chemistry, 42(15), 3749-3757.
- Bettini, S. H. P., & Agnelli, J. A. M. (2000). Evaluation of methods used for analysing maleic anhydride grafted onto polypropylene by reactive processing. Polymer Testing, 19(1), 3-15.
- Hendrana, S., et al. (2000). Grafting of Maleic Anhydride onto Polyethylene by Blend Process for Environmentally Friendly Plastics.
- JP4946387B2 - Method for the determination of maleic anhydride content of polymers - Google P
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- StressMarq Biosciences Inc. (2015). Proper Reagent Storage and Handling.
- van Duin, M. (2001). Grafting of Polyolefins with Maleic Anhydride: Alchemy or Technology? e-Polymers, 1(1), 1-22.
- Zhang, R., et al. (2019). A practical way of grafting maleic anhydride onto polypropylene providing high anhydride contents without sacrificing excessive molar mass. Polymers, 11(11), 1845.
- da Silva, A. B. V., et al. (2012). Grafting of tetrahydrophthalic and maleic anhydride onto polyolefins in solution. Journal of the Brazilian Chemical Society, 23(11), 2056-2064.
- Weill Cornell Medicine. (n.d.). Guide to Isotope Management In Laboratories. Environmental Health and Safety.
- da Silva, A. L. N., et al. (2009). Preparation and Characterization of Maleic Anhydride Grafted Poly (Hydroxybutirate-CO-Hydroxyvalerate) – PHBV-g-MA.
- Graft Polymer. (2019). Determination of Grafting Degree of Maleic Anhydride on PP. Scribd.
- J-Global. (2002). Structural characterization of maleic anhydride grafted polyethylene by 13 C NMR spectroscopy.
- Chung, T. C. (2013). Synthesis and characterization of maleic anhydride grafted polypropylene with a well-defined molecular structure. Macromolecules, 46(12), 4847-4856.
- Ranganathan, S., et al. (1999). Model compounds and 13C NMR increments for the characterization of maleic anhydride-grafted polyolefins. Journal of Polymer Science Part A: Polymer Chemistry, 37(20), 3817-3825.
- Qiu, W., et al. (2004). A New Method to Prepare Maleic Anhydride Grafted Poly(propylene). Macromolecular Materials and Engineering, 289(10), 921-927.
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- Zhang, R., et al. (2005). Effect of the initial maleic anhydride content on the grafting of maleic anhydride onto isotactic polypropylene. Journal of Polymer Science Part A: Polymer Chemistry, 43(20), 4995-5003.
- Salakhov, M. S., & Guseinov, F. I. (2011). Graft copolymers of maleic anhydride and its isostructural analogues: High performance engineering materials. arXiv preprint arXiv:1103.0402.
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- Santa Cruz Biotechnology. (n.d.). This compound.
- Pearson. (2024). Explain why maleic anhydride reacts rapidly with 1,3-butadiene.
- Li, Y., et al. (2022). One-Step Synthesis of Polyethyleneimine-Grafted Styrene-Maleic Anhydride Copolymer Adsorbents for Effective Adsorption of Anionic Dyes. Polymers, 14(19), 4153.
- Contreras, L. (2020). Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid. Edubirdie.
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- 5. Maleic Anhydride | C4H2O3 | CID 7923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Guide to Isotope Management In Laboratories | Environmental Health and Safety [ehs.weill.cornell.edu]
- 7. researchgate.net [researchgate.net]
- 8. US4762890A - Method of grafting maleic anhydride to polymers - Google Patents [patents.google.com]
- 9. pure.psu.edu [pure.psu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. scribd.com [scribd.com]
Preventing isotopic scrambling with Maleic anhydride-2,3-13C2
Section 1: Understanding Isotopic Scrambling with Maleic Anhydride-2,3-13C2
This section addresses the fundamental principles of isotopic scrambling as it pertains to your labeled maleic anhydride. Understanding the potential causes is the first step toward prevention.
FAQ: What is isotopic scrambling and why is it a critical issue?
Isotopic scrambling refers to the intramolecular migration of stable isotopes, in this case, the ¹³C atoms in Maleic anhydride-2,3-¹³C₂. In an ideal experiment, the ¹³C labels remain exclusively at the C2 and C3 positions of the furan-2,5-dione ring system and in any subsequent products. Scrambling means these labels move to other carbon positions (e.g., the carbonyl carbons).
This is a critical issue because the precise location of the isotope is often fundamental to the experimental design. For example:
-
Mechanistic Studies: If you are using the ¹³C labels to trace bond-forming or bond-breaking events (like in a Diels-Alder reaction), scrambling will obscure the true chemical pathway.[1]
-
Metabolic Flux Analysis: In metabolomics, the specific isotopologue distribution (the pattern of labeled atoms in a metabolite) is used to calculate the activity of metabolic pathways.[2] Scrambling leads to incorrect isotopologue assignments and, therefore, erroneous flux calculations.[3]
-
Quantitative Proteomics: In labeling studies, maleic anhydride can be used to derivatize peptides.[4] The known mass of the ¹³C₂ tag is essential for accurate quantification; scrambling would not change the mass but could complicate MS/MS fragmentation analysis aimed at structural confirmation.
FAQ: What are the primary causes of isotopic scrambling for this compound?
While Maleic anhydride-2,3-¹³C₂ is stable under recommended storage conditions, scrambling is not an intrinsic property but rather is induced by specific experimental conditions.[5] The primary risk factors are harsh chemical or thermal environments that can promote molecular rearrangements. The C-C single bond between the two labeled carbons is stable, but reactions that involve ring-opening and closing are the most probable routes to scrambling.
Potential mechanisms include:
-
Extreme pH Conditions: Strongly basic or acidic conditions, especially in the presence of water, can catalyze the hydrolysis of the anhydride to maleic acid.[6] While this is a known reaction, subsequent harsh conditions could potentially promote isomerization to fumaric acid or other rearrangements that, upon re-cyclization, might not reform the original labeled isomer.
-
High Thermal Stress: While many reactions, like the Diels-Alder, require heat, excessive temperatures (far beyond the recommended reaction conditions) could provide enough energy to induce unintended rearrangements or decomposition pathways.[7][8]
-
Unintended Side Reactions: The presence of contaminants or highly reactive reagents not part of the planned reaction could open pathways for scrambling. For instance, certain radical initiators or strong nucleophiles could interact with the double bond or carbonyl groups in ways that compromise the ring's integrity.
Below is a conceptual diagram illustrating a hypothetical scrambling pathway initiated by a ring-opening event.
Caption: Hypothetical workflow of isotopic scrambling via a ring-opened intermediate.
Section 2: Troubleshooting and Prevention Guide
This section provides actionable steps and best practices organized by experimental stage to help you maintain the isotopic integrity of your Maleic anhydride-2,3-¹³C₂.
Storage and Handling
-
FAQ: How should I store and handle Maleic anhydride-2,3-¹³C₂ to ensure its stability?
-
Storage: The compound should be stored at room temperature, protected from light and, most critically, moisture.[9] Maleic anhydride readily hydrolyzes to maleic acid in the presence of water.[6] Ensure the container is tightly sealed. For long-term storage, consider placing the vial inside a desiccator.
-
Handling: When weighing and handling the reagent, work quickly in a low-humidity environment or a glovebox if possible. Use dry solvents and glassware for all reactions.
-
Reaction Setup and Execution
-
FAQ: What are the best practices for setting up a reaction, such as a Diels-Alder cycloaddition, to prevent scrambling?
-
Solvent Choice: Use high-purity, anhydrous solvents. For Diels-Alder reactions, solvents like xylene or toluene are often used to achieve the necessary temperatures for the reaction to proceed efficiently.[10] Supercritical CO₂ has also been shown to be an effective and environmentally benign solvent that can enhance reaction rates.[11]
-
Temperature Control: Use the lowest temperature that allows the reaction to proceed at a reasonable rate. While some Diels-Alder reactions require refluxing in high-boiling solvents, avoid unnecessary overheating.[10] Monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal reaction time and avoid prolonged exposure to high heat after the reaction is complete.
-
Reagent Purity: Ensure all other reagents are pure. Impurities can sometimes catalyze unwanted side reactions.[12] For example, acidic or basic impurities could promote hydrolysis or other side reactions.
-
The following table summarizes key reaction parameters.
| Parameter | Recommended Practice (Low Scrambling Risk) | High-Risk Practice (Avoid) | Rationale |
| Temperature | Lowest effective temperature (e.g., 80-140°C for typical Diels-Alder) | Prolonged heating at >200°C or significant overheating | High thermal energy can overcome activation barriers for unwanted rearrangement or decomposition reactions.[8] |
| Solvents | High-purity, anhydrous grade (e.g., dry xylene, toluene) | Wet solvents or solvents with reactive impurities | Water leads to hydrolysis, which is the first step in potential rearrangement pathways.[6] |
| pH | Neutral or near-neutral conditions | Strongly acidic (pH < 2) or strongly basic (pH > 12) workups | Extreme pH can catalyze ring-opening and subsequent scrambling upon re-closure. |
| Additives | Use only necessary reagents/catalysts in known purity | Addition of unspecified "promoters" or contaminated reagents | Unknown substances can introduce unpredictable side reactions. |
Analysis and Verification
-
FAQ: How can I confirm that isotopic scrambling has not occurred in my final product?
-
Verifying the isotopic integrity of your product is a critical final step. A multi-pronged analytical approach is recommended, with High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy being the gold standards.
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments like Orbitrap or FT-ICR-MS can resolve the isotopic fine structure of your molecule.[13] This allows you to confirm the expected mass and isotopic distribution (M, M+1, M+2 peaks) with high accuracy.[14] While this confirms the number of ¹³C atoms, it does not confirm their location.
-
Tandem Mass Spectrometry (MS/MS): This technique is crucial for locating the labels. By fragmenting your purified product in the mass spectrometer, you can analyze the masses of the resulting fragments. A carefully designed fragmentation experiment can pinpoint which parts of the molecule contain the ¹³C labels, thus confirming their position.[13]
-
¹³C-NMR Spectroscopy: This is arguably the most definitive method for confirming label location. The chemical shifts in a ¹³C-NMR spectrum are unique to each carbon atom in the molecule. For Maleic anhydride-2,3-¹³C₂, you should observe a strong signal enhancement only at the specific chemical shifts corresponding to the C2 and C3 carbons. The appearance of enhanced signals at other carbon positions is a direct indication of scrambling.[15]
-
Caption: Recommended analytical workflow for verifying isotopic integrity.
Section 3: Case Study - The Diels-Alder Reaction
The Diels-Alder reaction is a common application for Maleic anhydride-2,3-¹³C₂.[1][16] Its [4+2] cycloaddition mechanism is concerted, meaning the new bonds are formed in a single step. This is advantageous as it inherently minimizes the risk of scrambling if performed correctly.
Note: The images in the diagram above are for illustrative purposes. The actual structure of the product will depend on the specific diene used. The key point is the preservation of the labeled C2-C3 bond in the newly formed six-membered ring.
Protocol: A Standard Diels-Alder Reaction with Anthracene
This protocol is adapted from standard procedures for the reaction between anthracene and maleic anhydride.[10]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add anthracene (1.0 eq) and Maleic anhydride-2,3-¹³C₂ (1.0 eq).
-
Solvent Addition: Add anhydrous xylene as the solvent. The volume should be sufficient to dissolve the reagents upon heating.
-
Reaction: Heat the mixture to reflux (approx. 140°C) with stirring. Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes. Critical Point: Avoid refluxing for an unnecessarily long time to minimize thermal stress.
-
Cooling & Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, and then in an ice bath. The product, 9,10-dihydroanthracene-9,10-α,β-succinic anhydride-¹³C₂, should precipitate as a white solid.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold xylene or hexanes to remove any unreacted starting materials.
-
Verification: Dry the product thoroughly and proceed with the analytical verification workflow (HRMS, MS/MS, ¹³C-NMR) as described in the section above to confirm isotopic integrity.
By following these guidelines, you can confidently use Maleic anhydride-2,3-¹³C₂ in your research and trust the data you generate.
References
- BenchChem Technical Support. (n.d.). Addressing background noise in mass spectrometry of 13C labeled compounds.
- Lodge, J. M., et al. (2015). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7923, Maleic anhydride.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- Cambridge Isotope Laboratories, Inc. (n.d.). Maleic anhydride (2,3-¹³C₂, 99%).
- Thermo Fisher Scientific. (n.d.). Detecting Stable Isotope Labeled Metabolites in Untargeted Analysis Using a Benchtop Orbitrap Mass Spectrometer.
- Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science.
- Downs, C. R. (1938). Purification of maleic anhydride. U.S. Patent 2,134,531.
- Wikipedia. (n.d.). Maleic anhydride.
- Heath, J. E., et al. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites.
- Kloetzel, M. C. (1948). The Diels-Alder Reaction with Maleic Anhydride. Organic Reactions.
- Alfa Chemistry. (n.d.). CAS 41403-35-4 Maleic anhydride (2,3-13C2).
- Simaremare, E. S., et al. (2021). Improving Purity of Maleic Anhydride Production by Multi-stage Distillation. Journal of Physics: Conference Series.
- National Institute of Standards and Technology. (n.d.). Maleic anhydride. NIST Chemistry WebBook.
- Yang, N., et al. (2017). Maleic Anhydride Labeling-Based Approach for Quantitative Proteomics and Successive Derivatization of Peptides. Analytical Chemistry.
- ResearchGate. (n.d.). The Diels-Alder Reaction with Maleic Anhydride.
- Last, R. L., & Fretz, M. K. (2014). Himic Anhydride: A Retro Diels–Alder Reaction for the Organic Laboratory and an Accompanying NMR Study. Journal of Chemical Education.
- Munger, J., et al. (2012). A roadmap for interpreting 13C metabolite labeling patterns from cells. Genes & Development.
- Harrison, K. L., & Johnston, K. P. (1998). Diels–Alder reactions between maleic anhydride and furan derivatives in supercritical CO2. Green Chemistry.
- Vernier Software & Technology. (n.d.). The Diels-Alder Reaction of Anthracene with Maleic Anhydride. Organic Chemistry with Vernier.
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maleic Anhydride Labeling-Based Approach for Quantitative Proteomics and Successive Derivatization of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. Maleic anhydride - Wikipedia [en.wikipedia.org]
- 7. Maleic Anhydride | C4H2O3 | CID 7923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Himic Anhydride: A Retro Diels–Alder Reaction for the Organic Laboratory and an Accompanying NMR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isotope.com [isotope.com]
- 10. vernier.com [vernier.com]
- 11. Diels–Alder reactions between maleic anhydride and furan derivatives in supercritical CO2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. US2134531A - Purification of maleic anhydride - Google Patents [patents.google.com]
- 13. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Quantifying Maleic Anhydride-2,3-13C2 Incorporation
Welcome to the technical support center for the application of Maleic anhydride-2,3-13C2. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for challenges encountered during the quantification of this compound incorporation. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific principles to ensure the accuracy and reliability of your experimental results.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Problem 1: Low or No 13C2 Incorporation Detected
You've performed the derivatization reaction and subsequent analysis, but the mass spectrometry data shows minimal or no mass shift corresponding to the this compound label.
Potential Causes and Solutions:
-
Suboptimal Reaction pH: The reaction of maleic anhydride with primary amines (e.g., N-terminus of peptides, lysine residues) is highly pH-dependent. If the pH is too low, the amine will be protonated and thus not sufficiently nucleophilic.
-
Solution: Ensure the pH of your reaction buffer is maintained between 7 and 9. A common choice is a phosphate or bicarbonate buffer. It is crucial to monitor the pH throughout the reaction, as the hydrolysis of maleic anhydride can lead to a decrease in pH.[1]
-
-
Hydrolysis of Maleic Anhydride: Maleic anhydride is susceptible to hydrolysis to maleic acid, especially in aqueous solutions.[2] Maleic acid is significantly less reactive towards amines under the same conditions.
-
Solution: Prepare fresh solutions of this compound immediately before use. Minimize the exposure of the reagent to moisture. Consider using a solvent like diethyl ether to dissolve the maleic anhydride and then adding it to the aqueous buffer containing your sample, which has been shown to improve succination efficiency.[1]
-
-
Steric Hindrance: The target amine on your molecule of interest may be sterically hindered, preventing efficient reaction with the derivatizing agent.
-
Solution: If you are working with proteins, ensure they are properly denatured and reduced to expose reactive sites. For peptides, this is less of an issue, but complex post-translational modifications could potentially hinder access to the N-terminus or lysine side chains.
-
-
Incorrect Molar Excess of Reagent: An insufficient amount of the labeling reagent will result in incomplete derivatization.
-
Solution: A 20-fold molar excess of maleic anhydride relative to the analyte has been shown to be effective.[1] However, this may need to be optimized for your specific application. A titration experiment can help determine the optimal molar ratio.
-
Problem 2: High Signal Variability Between Replicates
You are observing inconsistent incorporation rates across your technical or biological replicates, making quantitative comparisons unreliable.
Potential Causes and Solutions:
-
Inconsistent Reaction Quenching: If the derivatization reaction is not effectively stopped at the same time point for all samples, variability will be introduced.
-
Solution: Quench the reaction consistently across all samples. A common method is to add a primary amine-containing compound in large excess, such as Tris or glycine, to consume any unreacted maleic anhydride.
-
-
Sample Preparation Inconsistencies: Minor differences in sample handling, such as buffer composition, temperature, and incubation times, can lead to significant variability.
-
Solution: Standardize your sample preparation workflow. Use a master mix for buffers and reagents where possible. Ensure all samples are incubated at the same temperature for the same duration.
-
-
Matrix Effects in Mass Spectrometry: The presence of co-eluting, unlabeled compounds can suppress the ionization of your labeled analyte, leading to variable signal intensity.
-
Solution: Implement a robust sample cleanup procedure after derivatization to remove excess reagent, quenching agents, and other interfering substances. Solid-phase extraction (SPE) is a common and effective method. Also, ensure your chromatographic separation is optimized to resolve the analyte of interest from potentially interfering matrix components.
-
Problem 3: Interference from Unlabeled Maleic Anhydride or Maleic Acid
Your mass spectra show a significant peak corresponding to the unlabeled derivative, complicating the quantification of the 13C2-labeled species.
Potential Causes and Solutions:
-
Contamination with Unlabeled Reagent: This is a straightforward but often overlooked issue.
-
In-source Fragmentation or Isotopic Exchange: While less common for this type of label, harsh conditions in the mass spectrometer's ion source could potentially lead to fragmentation or exchange reactions.
-
Solution: Optimize your mass spectrometer's source parameters, such as temperatures and voltages, to minimize in-source fragmentation.
-
-
Co-elution of an Isomeric Compound: An unrelated, co-eluting compound may have a similar mass-to-charge ratio as your unlabeled derivative.
-
Solution: Improve your chromatographic resolution. If using liquid chromatography, try a longer gradient or a different column chemistry. High-resolution mass spectrometry can also help to distinguish between your analyte and interfering compounds based on their exact masses.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for derivatization with this compound?
For derivatizing peptides and proteins, a pH between 7 and 9 is generally recommended to ensure the target primary amines are deprotonated and nucleophilic. The reaction is typically carried out at room temperature for 30-60 minutes.[1] A molar excess of the labeling reagent is necessary to drive the reaction to completion; a 20-fold excess is a good starting point.[1]
Q2: How do I correct for the natural abundance of 13C in my data analysis?
Correcting for the natural abundance of 13C (approximately 1.1%) is crucial for accurate quantification. Several software packages for mass spectrometry data analysis have built-in algorithms for natural abundance correction. The general principle involves calculating the expected isotopic distribution for an unlabeled peptide and deconvoluting this from the observed spectrum of the labeled peptide to determine the true extent of 13C2 incorporation.
Q3: What is the expected mass shift upon successful derivatization with this compound?
Each successful derivatization with this compound will add a C4H2O3 moiety to the target molecule. The unlabeled maleic anhydride has a molecular weight of 98.057 g/mol .[5] The 2,3-13C2 labeled version will have a molecular weight of 100.04 g/mol .[3][4] Therefore, you should observe a mass increase of approximately 100.04 Da for each labeled site.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Maleic anhydride | C4H2O3 | 98.057 |
| This compound | (13C)2C2H2O3 | 100.04 |
Q4: Can I use this compound for absolute quantification?
Yes, with the use of an appropriate internal standard. For absolute quantification, you would typically spike a known amount of a heavy isotope-labeled version of your analyte of interest (not just the derivatizing agent) into your sample. Alternatively, you can create a calibration curve using known concentrations of your analyte derivatized with the unlabeled maleic anhydride.
Q5: What are the best analytical techniques for quantifying this compound incorporation?
Liquid chromatography-mass spectrometry (LC-MS) is the most common and powerful technique for this purpose.[1] High-resolution mass spectrometers, such as Orbitrap or TOF instruments, are particularly well-suited as they can resolve the isotopic peaks and provide accurate mass measurements, which aids in confident identification and quantification.
Experimental Protocols
Protocol 1: Derivatization of Peptides with this compound
-
Sample Preparation: Resuspend your peptide sample (e.g., from a tryptic digest) in a suitable buffer, such as 100 mM sodium bicarbonate, pH 8.5.
-
Reagent Preparation: Immediately before use, dissolve this compound in a water-miscible organic solvent like acetonitrile or DMSO to a concentration of 100 mM.
-
Derivatization Reaction: Add the this compound solution to your peptide sample to achieve a final 20-fold molar excess of the reagent over the estimated amount of primary amines. Vortex briefly and incubate at room temperature for 1 hour.
-
Quenching: Add a 50-fold molar excess of Tris-HCl or glycine to the reaction mixture and incubate for an additional 15 minutes to quench any unreacted maleic anhydride.
-
Sample Cleanup: Acidify the sample with trifluoroacetic acid (TFA) to a pH of ~2-3. Clean up the sample using a C18 solid-phase extraction (SPE) cartridge to remove excess reagent, quenching agent, and salts.
-
Analysis: Dry the sample and reconstitute it in a suitable solvent for LC-MS analysis.
Visualizations
Caption: Workflow for peptide derivatization with this compound.
Caption: Logic for quantifying 13C2 incorporation from mass spectrometry data.
References
-
Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical chemistry, 75(24), 6843–6852. Available from: [Link]
-
ResearchGate. (n.d.). Troubleshooting for Possible Issues. Retrieved from [Link]
-
Wang, G., Li, N., Li, Y., Wang, Y., Zhang, Y., & Yang, C. (2017). Maleic Anhydride Labeling-Based Approach for Quantitative Proteomics and Successive Derivatization of Peptides. Analytical chemistry, 89(17), 9152–9159. Available from: [Link]
-
Ting, A. Y., Witte, M. D., & McCombs, J. E. (2013). Improving Quantitative Accuracy and Precision of Isobaric Labeling Strategies for Quantitative Proteomics Using Multistage (MS3) Mass Spectrometry. American Laboratory. Available from: [Link]
-
Powers, M. A., DiMarco, R. L., & Mopper, K. (2017). Evaluation of the moderate DI13C isotope enrichment method for measuring photochemical mineralization of marine dissolved organic carbon. Limnology and Oceanography: Methods, 15(11), 947-960. Available from: [Link]
-
Zhang, X., & Li, L. (2019). Chemical isotope labeling for quantitative proteomics. Protein and peptide letters, 26(11), 809-818. Available from: [Link]
-
ResearchGate. (n.d.). Evaluation of ¹³C-positional enrichment calculations for the selected. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Maleic Anhydride. Retrieved from [Link]
-
Lermyte, F., & O'Connor, P. B. (2017). Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. Journal of the American Society for Mass Spectrometry, 28(11), 2419-2426. Available from: [Link]
-
ResearchGate. (2014). How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)?. Retrieved from [Link]
-
Choi, J., Kim, S., & Lee, S. G. (2021). Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization. Molecules, 26(11), 3236. Available from: [Link]
-
Plazas-Mayorca, M. D., Zee, B. M., & Garcia, B. A. (2009). Chemical derivatization of histones for facilitated analysis by mass spectrometry. Nature protocols, 4(6), 888–897. Available from: [Link]
-
National Institute of Standards and Technology. (n.d.). Maleic anhydride. Retrieved from [Link]
-
Horn, P. J., Korte, A. R., Neogi, P. B., & Chapman, K. D. (2015). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 5(4), 688–707. Available from: [Link]
Sources
Technical Support Center: Optimizing Reactions with Maleic Anhydride-2,3-13C2
Welcome to the technical support center for Maleic anhydride-2,3-13C2. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for improving reaction yields and addressing common challenges encountered when working with this isotopically labeled compound. The insights provided herein are grounded in established chemical principles and practical laboratory experience to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
This compound is a stable isotope-labeled version of maleic anhydride, where the carbon atoms at positions 2 and 3 of the furan-2,5-dione ring are replaced with the carbon-13 isotope. This labeling makes it a valuable tool in mechanistic studies, metabolic flux analysis, and as an internal standard in mass spectrometry-based quantification.[1] Its primary application lies in reactions where tracking the maleic anhydride moiety is crucial, such as in Diels-Alder reactions, polymer synthesis, and bioconjugation.[2][3]
Q2: Will the 13C labeling affect the reactivity of maleic anhydride in my reaction?
Yes, the presence of 13C isotopes at the reactive double bond can lead to a kinetic isotope effect (KIE).[4][5][6] The C-C bonds involving 13C are slightly stronger than those with 12C, which can result in a small decrease in the reaction rate.[7] For reactions where the formation of new bonds at these positions is the rate-determining step, such as in a Diels-Alder reaction, you might observe a slightly slower reaction compared to the unlabeled counterpart. However, for most applications, this effect is minor and can often be overcome by adjusting reaction parameters like time or temperature.
Q3: What are the recommended storage conditions for this compound?
This compound is sensitive to moisture and should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from water and strong oxidizing agents.[8][9] Hydrolysis to maleic acid is a common degradation pathway that can significantly impact your reaction.[2][3][10] Storage at room temperature is generally acceptable, provided the environment is dry.[1]
Troubleshooting Guide: Low Reaction Yield
Low yield is one of the most common issues encountered in organic synthesis. The following section provides a structured approach to diagnosing and resolving low yields in reactions involving this compound, with a focus on the popular Diels-Alder reaction.
Problem 1: The reaction is sluggish or incomplete, resulting in a low yield of the desired product.
Potential Cause A: Kinetic Isotope Effect (KIE)
The 13C labeling at the reactive sites can slow down the reaction rate.[4][11] This is a subtle effect but can be significant, especially in highly optimized or sensitive reactions.
Solution:
-
Increase Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, NMR) and extend the reaction time beyond what is typical for the unlabeled maleic anhydride.[12][13]
-
Increase Temperature: Gently increasing the reaction temperature can help overcome the slightly higher activation energy barrier. However, be cautious as excessive heat can lead to side reactions or decomposition of the product.[14]
Potential Cause B: Presence of Water (Hydrolysis)
Maleic anhydride readily hydrolyzes to maleic acid in the presence of water.[2][3][10] Maleic acid is generally unreactive as a dienophile in Diels-Alder reactions under typical conditions, thus reducing the effective concentration of your starting material.[15]
Solution:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. If necessary, distill solvents over a suitable drying agent before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Proper Reagent Handling: Handle this compound quickly in a dry environment and ensure the container is securely sealed after use.
Potential Cause C: Impure Starting Materials
Impurities in the diene or solvent can inhibit the reaction or lead to unwanted side products.
Solution:
-
Purify Reactants: Ensure the diene is pure. For example, cyclopentadiene should be freshly cracked from its dimer before use.
-
Use High-Purity Solvents: Employ anhydrous, reaction-appropriate grade solvents.
Potential Cause D: Unfavorable Reaction Equilibrium (Retro-Diels-Alder)
Diels-Alder reactions are reversible, and at higher temperatures, the equilibrium can shift back towards the starting materials (a retro-Diels-Alder reaction).[16]
Solution:
-
Optimize Temperature: While higher temperatures can increase the initial rate, they might also promote the reverse reaction. Find the optimal temperature that balances reaction rate and equilibrium position.
-
Use a High-Boiling Point Solvent: Solvents like xylene are often used to achieve the necessary reaction temperature without excessive pressure buildup.[17]
dot graph TD { A[Low Yield] --> B{Is the reaction incomplete?}; B -- Yes --> C{Potential Causes}; C --> D[Kinetic Isotope Effect]; C --> E[Hydrolysis of Maleic Anhydride]; C --> F[Impure Reactants]; C --> G[Retro-Diels-Alder]; D --> H[Increase reaction time/temperature]; E --> I[Ensure anhydrous conditions]; F --> J[Purify starting materials]; G --> K[Optimize reaction temperature]; B -- No --> L{Are there side products?}; L -- Yes --> M[See Troubleshooting Side Reactions]; L -- No --> N[Review purification protocol]; } Caption: Troubleshooting workflow for low reaction yield.
Problem 2: The formation of significant side products is observed.
Potential Cause A: Polymerization of Maleic Anhydride
Maleic anhydride can undergo free-radical polymerization, especially at elevated temperatures or in the presence of initiators.[18][19] This is more likely to occur if the desired reaction is slow.
Solution:
-
Control Temperature: Avoid excessively high temperatures.
-
Add a Radical Inhibitor: In some cases, the addition of a small amount of a radical inhibitor like hydroquinone can suppress polymerization.
-
Optimize Reactant Concentrations: Running the reaction at a suitable dilution can disfavor polymerization, which is often a higher-order process.
Potential Cause B: Hydrolysis and Subsequent Reactions
As mentioned, maleic anhydride hydrolyzes to maleic acid.[10][20] In some contexts, the resulting carboxylic acid can undergo further reactions, leading to a complex product mixture.
Solution:
-
Strict Anhydrous Conditions: This is the most effective way to prevent hydrolysis-related side products.
Potential Cause C: Diene-Related Side Reactions
The diene itself may undergo side reactions, such as dimerization (e.g., cyclopentadiene) or polymerization, especially at elevated temperatures.
Solution:
-
Freshly Prepare Diene: Use freshly distilled or purified diene.
-
Control Stoichiometry: Use a slight excess of the diene to compensate for potential dimerization, but be aware that this may complicate purification.
dot graph TD { A[Side Product Formation] --> B{Identify the side product}; B -- Polymer --> C[Polymerization of Maleic Anhydride]; C --> D[Control temperature]; C --> E[Add radical inhibitor]; B -- Maleic Acid --> F[Hydrolysis]; F --> G[Use anhydrous conditions]; B -- Diene Dimer/Polymer --> H[Diene Instability]; H --> I[Use freshly prepared diene]; H --> J[Optimize stoichiometry]; } Caption: Decision tree for addressing side product formation.
Experimental Protocols
General Protocol for a Diels-Alder Reaction with this compound and Cyclopentadiene
This protocol provides a starting point for a common Diels-Alder reaction. Optimization may be required based on your specific experimental setup and observations.
Materials:
-
This compound
-
Dicyclopentadiene
-
Anhydrous ethyl acetate
-
Anhydrous hexane
-
Oven-dried glassware (round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer (b.p. 41-42 °C) via fractional distillation. Keep the collected cyclopentadiene on ice.
-
Reaction Setup: Assemble the oven-dried glassware under an inert atmosphere. To a round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous ethyl acetate.
-
Reactant Addition: Cool the maleic anhydride solution in an ice bath. Slowly add the freshly prepared cyclopentadiene (1.1 eq) dropwise with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction is often exothermic and may proceed to completion within a few hours. Gentle heating may be applied if the reaction is slow, but monitor for side product formation.
-
Product Isolation: Once the reaction is complete, the product, endo-norbornene-5,6-dicarboxylic anhydride, often precipitates from the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash with cold anhydrous hexane to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Ethyl Acetate | Good solubility for reactants, relatively low boiling point for easy removal. |
| Temperature | 0 °C to Room Temperature | The reaction is often exothermic and proceeds readily at these temperatures. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of maleic anhydride. |
| Stoichiometry | ~1.1 eq of Diene | A slight excess of the diene can help drive the reaction to completion. |
References
-
Kwan, E. E., Park, Y., Besser, H. A., Anderson, T. L., & Jacobsen, E. N. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society, 139(1), 43–46. [Link]
-
Kwan, E. E., Park, Y., Besser, H. A., Anderson, T. L., & Jacobsen, E. N. (2017). Sensitive and Accurate C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society, 139(1), 43-46. [Link]
-
Kwan, E. E., et al. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society. [Link]
-
Singleton, D. A. (2002). Measuring Kinetic Isotope Effects of Carbon at Natural Abundance. University of Illinois Urbana-Champaign. [Link]
-
Kwan, E. E., et al. (2017). Publication: Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Harvard University. [Link]
-
Quora. (2018). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? [Link]
-
Antoniewicz, M. R. (2018). Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination. Metabolic Engineering. [Link]
-
Bronson, T. (2020). Diels Alder Reaction. YouTube. [Link]
-
PubChem. Maleic Anhydride. National Center for Biotechnology Information. [Link]
-
News. (2025). What Happens When Maleic Anhydride Reacts With Water? [Link]
-
Frontiers. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. [Link]
-
ResearchGate. (2013). Overview of 13 C Labeling Kinetics from Primary C Metabolism. [Link]
-
ResearchGate. (2023). GC-MS monitoring of the electrocatalytic Diels–Alder reaction between 1... [Link]
-
ResearchGate. (2025). The free radical polymerization of maleic anhydride. [Link]
-
ResearchGate. (2023). Overview of 13C labeling kinetics by k- means clustering for 0- 300... [Link]
-
Plascencia-Hernández, A., et al. (2025). a review on the mechanisms involved in the reaction of maleic anhydride with lipids. OCL. [Link]
-
Unknown. (2025). DIELS-ALDER REACTION. Unknown Source. [Link]
-
Journal of the American Chemical Society. (2012). Ring-Opening Copolymerization of Maleic Anhydride with Epoxides: A Chain-Growth Approach to Unsaturated Polyesters. [Link]
-
Koyon. (2025). What are the reaction kinetics of maleic anhydride reactions? Blog. [Link]
-
Brainly. (2024). [FREE] Analysis of the Diels-Alder reaction performed, including the calculated percent yield and comments on. [Link]
- Google Patents. (1970).
- Google Patents. (1973). US3733292A - Hydrolysis of maleic anhydride copolymers.
-
Bolte, M., Degen, A., & Egert, E. (2000). Diels-alder adducts of maleic anhydride and dienes: new compounds by crystallization. Acta Crystallographica Section C: Crystal Structure Communications. [Link]
-
ResearchGate. (2020). Proposed reaction mechanisms: (a) hydrolysis of maleic anhydride under... [Link]
-
ACS Publications. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction? [Link]
-
Wikipedia. (n.d.). Maleic anhydride. [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. [Link]
-
YouTube. (2021). Diels-Alder reaction of 9-Anthraldehyde and maleic anhydride part 2. [Link]
-
ResearchGate. (2014). The Diels‐Alder Reaction with Maleic Anhydride. [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Maleic anhydride. [Link]
-
Unknown. (n.d.). Diels-Alder Reaction. Unknown Source. [Link]
-
ResearchGate. (2025). Synthesis, Isolation, and Characterization of Diels—Alder Adducts Between 1,4-Dialkoxyanthracenes and Maleic Anhydride. [Link]
-
Reddit. (2022). In a Diels-Alder Reaction, what is considered the limiting reagent? [Link]
-
ResearchGate. (2015). (PDF) Optimal Oxygen Feeding Policy to Maximize the Production of Maleic Anhydride in Unsteady State Fixed Bed Catalytic Reactors. [Link]
-
Brainly. (2023). [FREE] How do I calculate the percent yield? For a Diels-Alder reaction lab, my lab group reacted 0.302 g of. [Link]
-
ResearchGate. (2000). Diels–Alder adducts of maleic anhydride and dienes: new compounds by crystallization. [Link]
-
ResearchGate. (2001). (PDF) Kinetics of a Diels-Alder Reaction of Maleic Anhydride and Isoprene in Supercritical CO2. [Link]
-
Bulletin of Chemical Reaction Engineering & Catalysis. (2025). JCERP-20318 Improving Purity of Maleic Anhydride Production by Multi-stage Distillation. [Link]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products Labeled with Maleic Anhydride-2,3-13C2
Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical support for the purification of biomolecules conjugated with Maleic anhydride-2,3-13C2. As Senior Application Scientists, we have designed this resource to address common challenges and provide field-proven insights to ensure the integrity and purity of your final product.
The introduction of the stable isotope label (¹³C₂) on the maleic anhydride molecule does not alter its chemical reactivity but provides a valuable tool for quantitative analysis using mass spectrometry. The purification strategies outlined below are therefore applicable to both labeled and unlabeled maleimide conjugates, with a special emphasis on analytical verification of the final labeled product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of your maleimide-conjugated product.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low or No Conjugation Yield | 1. Hydrolysis of Maleimide Reagent: The maleimide ring is susceptible to hydrolysis, especially at pH > 7.5, forming an unreactive maleamic acid.[1][2] | Solution: Ensure the this compound reagent is fresh and stored under anhydrous conditions. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and avoid aqueous storage.[1][3][4] The optimal pH for the conjugation reaction is 6.5-7.5, which balances thiol reactivity with maleimide stability.[5][6] |
| 2. Oxidation of Thiols: Free sulfhydryl (-SH) groups can oxidize to form disulfide bonds (-S-S-), which do not react with maleimides.[3] | Solution: Degas all buffers to remove oxygen.[3][7] If your protein contains disulfide bonds that need to be reduced, use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is advantageous as it doesn't contain thiols and does not need to be removed before adding the maleimide reagent.[8][9] If DTT is used, it must be completely removed (e.g., via a desalting column) before labeling.[8] | |
| Precipitation of Product During/After Labeling | Increased Hydrophobicity: The maleimide reagent, especially if attached to a hydrophobic payload (like a drug or dye), can increase the overall hydrophobicity of the target molecule (e.g., protein, antibody), leading to aggregation and precipitation.[10] | Solution: Optimize the molar ratio of the maleimide reagent to your protein; a high excess can lead to precipitation.[7] Consider adding organic modifiers or adjusting buffer components to increase solubility. For purification via SEC, adding organic modifiers (e.g., isopropanol) to the mobile phase can mitigate hydrophobic interactions with the column matrix.[11] |
| Poor Separation During Size Exclusion Chromatography (SEC) | Secondary Interactions: Hydrophobic interactions between the conjugate and the SEC column stationary phase can cause peak tailing and poor resolution.[10][11] This is common for antibody-drug conjugates (ADCs).[10][12] | Solution: Use a specialized SEC column designed with surface chemistry to minimize nonspecific interactions.[10] Alternatively, modify the mobile phase by adding an organic solvent (e.g., 10-15% isopropanol or acetonitrile) to reduce hydrophobic interactions and improve peak shape.[11] |
| Loss of Labeled Payload Over Time (Instability) | Retro-Michael Reaction: The thiosuccinimide bond formed is reversible and can undergo a retro-Michael reaction, especially in the presence of other thiols (e.g., glutathione in plasma).[13][14] This leads to deconjugation. | Solution: After initial purification, intentionally hydrolyze the thiosuccinimide ring to the more stable succinamic acid thioether.[2][13] This can be achieved by incubating the purified conjugate at a mildly basic pH (e.g., 8.5-9.0).[13][14] This ring-opened form is not susceptible to the retro-Michael reaction.[14][15] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for purifying a maleimide-labeled protein?
The optimal pH for purification depends on the stability of your target protein. For the initial removal of excess maleimide reagent, it is best to work at a neutral to slightly acidic pH (6.5-7.5) to prevent further hydrolysis of any remaining unreacted maleimide and to maintain the stability of the thiosuccinimide linkage. However, if your goal is to create a more stable final product, a post-purification step involving incubation at a mildly alkaline pH (8.5-9.0) is recommended to promote the hydrolysis of the thiosuccinimide ring, making the linkage irreversible.[13][14]
Q2: How does the ¹³C₂ label on this compound affect my purification strategy?
The ¹³C₂ isotopic label does not change the chemical reactivity or physical properties (e.g., hydrophobicity, charge) of the maleimide moiety in a way that would require a different purification strategy.[16] Standard methods like size exclusion chromatography, dialysis, or HPLC are perfectly suitable.[17] The key difference is the mass of your final product, which will be increased by approximately 2 Daltons for each label incorporated. This mass shift is the primary means of confirming successful labeling and must be verified using mass spectrometry.
Q3: How can I remove unreacted this compound after the conjugation reaction?
There are several effective methods:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is the most common method. It separates molecules based on size, effectively removing the small molecular weight maleimide reagent from the much larger labeled protein.[11][12][17] Desalting columns are a rapid form of gel filtration.[7]
-
Dialysis / Buffer Exchange: This technique involves placing the reaction mixture in a dialysis bag with a specific molecular weight cutoff (MWCO) that retains the large labeled protein while allowing the small, unreacted maleimide to diffuse out into a larger volume of buffer.[3][17]
-
Quenching: Before purification, you can add a small molecule thiol reagent (e.g., β-mercaptoethanol, DTT, or cysteine) to the reaction mixture. This will react with any excess maleimide, and the resulting adduct can then be removed by SEC or dialysis.
Q4: How do I confirm that my product is successfully labeled and purified?
A combination of analytical techniques is essential:
-
Mass Spectrometry (MS): This is the definitive method to confirm labeling with this compound. You will observe a mass increase of +2 Da for each label incorporated compared to the unlabeled molecule. LC-MS can also confirm the purity of the final product.[18]
-
HPLC/UPLC: Techniques like Reversed-Phase (RP-HPLC) or Size Exclusion Chromatography (SEC) can be used to assess purity.[1][12] SEC is particularly useful for quantifying the amount of aggregate in the final product.[10][12]
-
UV-Vis Spectroscopy: If the maleimide reagent or the target protein has a distinct chromophore, UV-Vis can be used to calculate the degree of labeling (DOL), often referred to as the drug-to-antibody ratio (DAR) in ADC development.[17][18]
Q5: My maleimide conjugate is intended for in vivo use. What stability concerns should I have?
The primary concern for in vivo applications is the instability of the thiosuccinimide linkage, which can lead to premature release of the payload via a retro-Michael reaction.[13][19] This occurs when the maleimide is transferred to other thiols in the biological system, such as albumin or glutathione.[13] To prevent this, it is highly recommended to perform a post-conjugation hydrolysis step to open the succinimide ring, creating a stable, irreversible bond.[14][15] Several "self-hydrolyzing" maleimides have been developed to achieve this automatically under physiological conditions.[15][20]
Experimental Protocols & Visualizations
Workflow for Labeling and Purification
The overall process involves preparing the biomolecule, performing the conjugation, and purifying the final product.
Caption: General workflow for labeling, purification, and analysis.
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is designed to remove unreacted this compound and other small molecules from your labeled protein.
-
Column Preparation: Equilibrate a suitable SEC column (e.g., Sephadex G-25, PD-10 desalting column) with at least 3-5 column volumes of your desired final buffer (e.g., PBS, pH 7.4).[4]
-
Sample Loading: After the conjugation reaction (and optional quenching step), centrifuge your sample at ~10,000 x g for 5 minutes to remove any precipitates. Carefully load the supernatant onto the equilibrated SEC column.
-
Elution: Begin flowing the equilibration buffer through the column. The larger, labeled protein will travel faster through the column and elute first. The smaller, unreacted maleimide and other reagents will be retained longer.
-
Fraction Collection: Collect fractions as the sample elutes from the column. Monitor the protein concentration in the fractions using a spectrophotometer at 280 nm (A280).
-
Pooling: Pool the fractions that contain your purified protein conjugate. The first major peak to elute corresponds to your product.
-
Analysis: Confirm the purity and successful labeling of the pooled fractions using mass spectrometry and/or SDS-PAGE.
Protocol 2: Post-Purification Linkage Stabilization via Hydrolysis
This protocol enhances the stability of the conjugate by promoting the hydrolysis of the thiosuccinimide ring.[13][14]
-
Purification: First, purify your labeled conjugate using the SEC protocol above to remove all unreacted reagents.
-
pH Adjustment: Exchange the buffer of the purified conjugate into a buffer with a mildly alkaline pH, such as 100 mM sodium phosphate, pH 8.5. This can be done using a desalting column or dialysis.
-
Incubation: Incubate the conjugate solution at room temperature or 37°C for 2-4 hours. The higher temperature can accelerate the hydrolysis.[13]
-
Monitoring (Recommended): The progress of the ring-opening can be monitored by mass spectrometry. You will observe a mass increase of 18 Da corresponding to the addition of a water molecule.
-
Final Formulation: Once hydrolysis is complete, exchange the buffer back to your desired final formulation buffer (e.g., PBS, pH 7.4) for storage.
Thiol-Maleimide Reaction and Stability Pathways
The following diagram illustrates the key chemical transformations involved.
Caption: Chemical pathways in maleimide conjugation.
References
-
Alfa Chemistry. (n.d.). Guidelines for Protein/Antibody Labeling with Maleimide Dyes. Retrieved from Alfa Chemistry website.[17]
-
Qin, V. (n.d.). Size Exclusion Chromatography Analysis of a Monoclonal Antibody and Antibody Drug Conjugate. Agilent Technologies, Inc.[12]
-
Tosoh Bioscience. (2019, November 2). Size-Exclusion Chromatography for the Analysis of Complex and Novel Biotherapeutic Products. Retrieved from Tosoh Bioscience website.[11]
-
D'Atri, V., et al. (2018). Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates. Journal of Chromatography B, 1080, 45-51.[21]
-
BenchChem. (2025). Technical Support Center: Troubleshooting Maleimide Hydrolysis in Bioconjugation. Retrieved from BenchChem website.[1]
-
Rainey, P. M., & Rainey, J. K. (2012). Catalysis of imido-group hydrolysis in a maleimide conjugate. PLoS One, 7(10), e46437.[22]
-
Agilent Technologies, Inc. (n.d.). Size Exclusion Chromatography Analysis of Antibody Drug Conjugates.[10]
-
Agilent Technologies, Inc. (n.d.). Analysis of Antibody-Drug Conjugates Using Size Exclusion Chromatography and Mass Spectrometry.[18]
-
BenchChem. (2025). The Thiol-Maleimide Reaction: A Comprehensive Technical Guide for Bioconjugation and Drug Development. Retrieved from BenchChem website.[5]
-
St. Amant, A. H., et al. (2021). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society, 143(35), 14045–14050.[20]
-
Vector Laboratories. (n.d.). Maleimide Reaction Chemistry. Retrieved from Vector Laboratories website.[2]
-
Lumiprobe. (n.d.). Maleimide Labeling of Proteins and Other Thiolated Biomolecules. Retrieved from Lumiprobe website.[3]
-
UCL Discovery. (n.d.). Minireview: addressing the retro-michael instability of maleimide bioconjugates.[15]
-
ResearchGate. (n.d.). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity.[23]
-
Bachem. (2022, February 9). The Thiol-Maleimide Reaction: A Guide. Retrieved from Bachem website.[24]
-
Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Retrieved from Tocris Bioscience website.[7]
-
Sharma, S. (2020, August 11). Protocol: Maleimide Labeling of Protein Thiols. Biotium.[4]
-
BenchChem. (2024, September 24). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Retrieved from BenchChem website.[6]
-
BenchChem. (2025). Technical Support Center: Thiosuccinimide Linkage Stability. Retrieved from BenchChem website.[13]
-
ResearchGate. (n.d.). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates.[19]
-
Alfa Chemistry. (n.d.). CAS 41403-35-4 Maleic anhydride(2,3-13c2). Retrieved from Alfa Chemistry website.[16]
-
Sigma-Aldrich. (n.d.). This compound 99 atom % 13C. Retrieved from Sigma-Aldrich website.
-
BroadPharm. (n.d.). Protocol: Maleimide labeling of proteins and other thiolated biomolecules.[25]
-
St. Amant, A. H., et al. (2021). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society, 143(35), 14045–14050.[26]
-
Cambridge Isotope Laboratories, Inc. (n.d.). Maleic anhydride (2,3-¹³C₂, 99%). Retrieved from CIL website.[27]
-
BenchChem. (2025). Technical Support Center: Navigating Thiosuccinimide Linkage Instability in Maleimide ADCs. Retrieved from BenchChem website.[14]
-
Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. Retrieved from Moravek website.[28]
-
Ahuja, S., et al. (2012). Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. Protein Expression and Purification, 83(1), 10.1016/j.pep.2012.02.008.[29]
-
BenchChem. (2025). An In-depth Technical Guide on Isotopic Labeling Strategies for Small Molecule Cytotoxic Agents. Retrieved from BenchChem website.[30]
-
Thermo Fisher Scientific. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry. Retrieved from Thermo Fisher Scientific website.[8]
-
Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from SCBT website.[31]
-
Thermo Fisher Scientific. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry. Retrieved from Thermo Fisher Scientific website.[8]
-
BroadPharm. (n.d.). Sulfo DBCO-PEG4-Maleimide.[9]
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Technical Support Center: Overcoming Solubility Issues with Maleic Anhydride-2,3-13C2
Welcome to the technical support center for Maleic anhydride-2,3-13C2. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for solubility challenges encountered during experimental work. As the isotopic labeling of this compound does not significantly alter its fundamental chemical properties from its unlabeled counterpart, the principles and data presented here for maleic anhydride are directly applicable.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Maleic anhydride is a white crystalline solid that exhibits a range of solubilities in common laboratory solvents. It is highly soluble in polar aprotic solvents like acetone and ethyl acetate.[3][4] It is also soluble in aromatic hydrocarbons such as benzene and toluene, though to a lesser extent.[3] In protic solvents like water and alcohols, it reacts rather than simply dissolves.[5][6] Specifically, in water, it undergoes hydrolysis to form maleic acid.[7][8] With alcohols, it forms esters.[3] It has poor solubility in non-polar solvents like petroleum ether and carbon tetrachloride.[5]
Q2: My this compound is not dissolving in my chosen organic solvent. What could be the issue?
A2: Several factors could be at play. Firstly, ensure your solvent is of appropriate purity and anhydrous, as trace amounts of water can lead to the formation of less soluble maleic acid. Secondly, consider the concentration. You may be attempting to create a supersaturated solution. Finally, temperature plays a significant role; the solubility of maleic anhydride in most organic solvents increases with temperature.[9]
Q3: Can I use water to dissolve this compound?
A3: While maleic anhydride reacts with water to form the more water-soluble maleic acid, this is a chemical transformation, not a simple dissolution.[10][11] If your experimental design requires the intact anhydride moiety, using water as a solvent is not advisable. The hydrolysis reaction is exothermic and can proceed rapidly, especially in hot water.[4][8]
Q4: How does the isotopic labeling in this compound affect its solubility?
A4: The substitution of two 12C atoms with 13C isotopes results in a negligible change in the molecule's polarity, intermolecular forces, and overall chemical behavior. Therefore, the solubility profile of this compound is expected to be virtually identical to that of unlabeled maleic anhydride under the same conditions.
Troubleshooting Guides
Issue 1: Incomplete Dissolution in Aprotic Organic Solvents
If you are experiencing difficulty dissolving this compound in solvents like acetone, ethyl acetate, or toluene, follow this troubleshooting workflow.
Caption: Workflow for addressing incomplete dissolution.
Protocol for Enhancing Solubility with a Co-solvent System
-
Initial Attempt: Begin by attempting to dissolve the this compound in your primary solvent.
-
Co-solvent Addition: If dissolution is incomplete, add a small amount (e.g., 1-5% v/v) of a highly polar, miscible co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) dropwise while stirring vigorously.[12]
-
Observation: Monitor for signs of improved dissolution. Continue adding the co-solvent in small increments until the solid is fully dissolved.
-
Documentation: Record the final solvent ratio for reproducibility in subsequent experiments.
Issue 2: Precipitation During a Reaction
Precipitation of your starting material or an intermediate during a reaction can indicate a change in the solvent environment or temperature that affects solubility.
Root Cause Analysis and Solutions
| Potential Cause | Explanation | Recommended Solution(s) |
| Temperature Drop | The solubility of maleic anhydride is temperature-dependent. If the reaction is cooled or runs at a lower temperature than dissolution, it may precipitate. | Maintain the reaction temperature at a level that ensures solubility. If the reaction must be run at a lower temperature, consider a different solvent system with better solubility at that temperature. |
| Change in Solvent Polarity | The addition of less polar reagents or the formation of non-polar products can decrease the overall polarity of the reaction mixture, causing the more polar maleic anhydride to precipitate. | Employ a co-solvent system to maintain a suitable polarity throughout the reaction.[12] Alternatively, use a solvent that is a good solubilizer for both reactants and products. |
| Reaction with Solvent | In the presence of nucleophiles (including trace water), maleic anhydride can react to form derivatives with different solubility profiles.[6] | Ensure all solvents and reagents are rigorously dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
Issue 3: Hydrolysis in Protic Solvents
When working with protic solvents is unavoidable, understanding and controlling the hydrolysis of this compound is critical.
Caption: Mechanism of maleic anhydride hydrolysis.[8]
The reaction with water is typically rapid and exothermic, leading to the formation of maleic acid.[7][13] This can be advantageous if maleic acid is the desired product. If the anhydride form is required for a subsequent reaction in a protic medium, the reaction should be conducted at low temperatures and with minimal water content to slow the rate of hydrolysis.
Solubility Data Summary
The following table summarizes the solubility of unlabeled maleic anhydride in various organic solvents at 25 °C. This data serves as a strong proxy for this compound.
| Solvent | Solubility (g / 100 g solvent) | Reference |
| Acetone | 227 | [3][4] |
| Ethyl Acetate | 112 | [3][4] |
| Chloroform | 52.5 | [3][4] |
| Benzene | 50 | [3][4] |
| Toluene | 23.4 | [3][4] |
| o-Xylene | 19.4 | [3][4] |
| Carbon Tetrachloride | 0.60 | [4] |
Studies have shown that the solubility of maleic anhydride is highest in DMF, followed by methanol, acetic acid, acetonitrile, and acetone.
Advanced Solubilization Techniques
For particularly challenging systems, more advanced techniques can be employed:
-
Sonication: The use of high-frequency ultrasound can aid in breaking down the crystal lattice and enhance dissolution.[12]
-
Mechanochemistry (Ball Milling): For solvent-free reactions, ball milling can be a powerful technique to overcome solubility issues by inducing reactions in the solid state.[14]
-
Use of Surfactants: In aqueous systems, surfactants can form micelles that encapsulate poorly soluble compounds, effectively "dissolving" them.[12]
By understanding the chemical properties of this compound and applying these troubleshooting principles, researchers can effectively overcome solubility challenges and ensure the success of their experiments.
References
-
ChemBK. (n.d.). Maleic anhydride. Retrieved from [Link]
-
Shanghai Douwin Chemical Co.,Ltd. (n.d.). Properties and Stability of Maleic Anhydride. Retrieved from [Link]
-
Fengchen Group. (2023, June 25). Maleic Anhydride and Water Reaction: A Brief Overview. Retrieved from [Link]
-
Fengchen Group. (2025, August 25). How does maleic anhydride react with water?. Retrieved from [Link]
-
Nanjing Tech University. (2014, April 15). Measurement and correlation of the solubility of maleic anhydride in different organic solvents. Retrieved from [Link]
-
National Institutes of Health. (2017, December 30). Solubility, Emulsification and Surface Properties of Maleic Anhydride, Perfluorooctyl and Alkyl Meth-Acrylate Terpolymers. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
- Google Patents. (n.d.). Method of raising the solubility of maleic anhydride in styrene solvent.
-
PubChem. (n.d.). Maleic Anhydride | C4H2O3 | CID 7923. Retrieved from [Link]
-
Wikipedia. (n.d.). Maleic anhydride. Retrieved from [Link]
-
Asia Research News. (2021, May 18). Toward overcoming solubility issues in organic chemistry. Retrieved from [Link]
-
Koyon. (2025, November 11). What is the solubility of maleic anhydride in different solvents?. Retrieved from [Link]
-
ScienceDirect. (2014, January 20). Measurement and correlation of the solubility of maleic anhydride in different organic solvents. Retrieved from [Link]
-
Shandong Qibo New Energy Co., Ltd. (2023, June 25). Hydrolysis of Maleic Anhydride: An Insight into its Properties and Applications. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Measurement and correlation of the solubility of maleic anhydride in different organic solvents | Request PDF. Retrieved from [Link]
-
Shandong Qibo New Energy Co., Ltd. (2023, October 21). Review of hydrolysis of maleic anhydride. Retrieved from [Link]
- Google Patents. (n.d.). US3733292A - Hydrolysis of maleic anhydride copolymers.
-
ResearchGate. (2016, April 15). What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography?. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanisms: (a) hydrolysis of maleic anhydride under.... Retrieved from [Link]
-
ResearchGate. (2025, August 10). Maleic Anhydride (CAS: 108-31-6): A Valuable Tool for both Industry and Scientific Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Maleic Anhydride-Based Materials | Request PDF. Retrieved from [Link]
-
ResearchGate. (2015, June 6). How do I make a solution of styrene-malefic anhydride?. Retrieved from [Link]
Sources
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- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. Maleic Anhydride | C4H2O3 | CID 7923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Properties and Stability of Maleic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 6. Maleic anhydride - Wikipedia [en.wikipedia.org]
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- 9. Maleic Anhydride:Reactions,Solubility,Uses and Polymerization_Chemicalbook [chemicalbook.com]
- 10. What kind of reaction will occur when maleic anhydride water reaction? - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
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Correcting for natural abundance in Maleic anhydride-2,3-13C2 experiments
Topic: Correcting for Natural Abundance in Maleic Anhydride-2,3-13C2 Experiments
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing Maleic anhydride-2,3-¹³C₂ in stable isotope tracing studies. Maleic anhydride is a powerful derivatizing agent, often used to enhance the analytical properties of metabolites and peptides for mass spectrometry analysis.[1][2] When using its ¹³C-labeled form, it becomes a valuable tool for tracking metabolic pathways and quantifying fluxes.
However, the precision of these quantitative studies hinges on a critical data processing step: the correction for natural isotopic abundance. Every element in a sample, from the carbon in your metabolite to the nitrogen in a peptide backbone, exists as a mixture of stable isotopes.[3] For carbon, approximately 1.1% is the heavier ¹³C isotope.[4] This natural background can significantly inflate the measured signal of your intentionally introduced ¹³C label, leading to skewed results if not properly addressed.[5][6]
This guide provides a comprehensive resource for understanding, implementing, and troubleshooting natural abundance correction. It is structured to address your questions directly, moving from fundamental concepts to practical, step-by-step protocols. Our goal is to equip you with the expertise to ensure the scientific integrity and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What exactly is natural isotopic abundance, and why is it crucial to correct for it in my Maleic anhydride-2,3-¹³C₂ experiment?
A1: Natural isotopic abundance refers to the fact that elements in nature are a mix of stable isotopes. For example, carbon is predominantly ¹²C, but about 1.1% is ¹³C.[4] Similarly, hydrogen has a small amount of deuterium (²H), oxygen has ¹⁷O and ¹⁸O, and nitrogen has ¹⁵N.[4]
When a mass spectrometer analyzes a molecule (an analyte), it measures the mass-to-charge ratio of all its different isotopic forms, called isotopologues.[7] An unlabeled molecule will have a primary peak for its monoisotopic mass (M+0) and smaller peaks for M+1, M+2, etc., due to the presence of naturally occurring heavy isotopes. This collection of peaks is the mass isotopomer distribution (MID).[5]
In your experiment, you are introducing two ¹³C atoms with the Maleic anhydride-2,3-¹³C₂ reagent. Your goal is to measure how much of this label is incorporated into your target molecule. The problem is that the M+1 and M+2 signals you measure are a combination of two things:
-
The ¹³C label you intentionally added.
-
The heavy isotopes that were already present naturally in the molecule.
Failing to correct for this natural background will lead to a significant overestimation of your label's incorporation, rendering quantitative analyses like metabolic flux analysis inaccurate.[5][6] The correction process mathematically removes the contribution from naturally abundant isotopes, isolating the signal that comes purely from your tracer.[8][9]
Q2: What specific information and data do I need to perform an accurate natural abundance correction?
A2: To perform a robust correction, you need the following key pieces of information:
-
Accurate Elemental Composition: You must know the precise chemical formula of the final analyte being measured by the mass spectrometer. This includes the atoms from your original molecule plus the atoms from the Maleic anhydride derivatizing agent (C₄H₂O₃).[10]
-
Measured Mass Isotopomer Distribution (MID): This is the raw data from your mass spectrometer—the intensities of the M+0, M+1, M+2, etc., peaks for your analyte of interest. High-quality, high-resolution data with a good signal-to-noise ratio is essential.[5]
-
Isotopic Purity of the Tracer: The Maleic anhydride-2,3-¹³C₂ reagent is not 100% pure.[11][12] The manufacturer's certificate of analysis will provide its isotopic purity (e.g., 99% ¹³C). This information is critical because the impurity contributes to the M+0 and M+1 signals and must be accounted for in the correction calculations.[13][14]
-
Standard Natural Abundance Values: You will need a reference table of the natural abundances of all relevant elements (C, H, N, O, S, etc.).
Q3: Can you explain the general principle behind the correction algorithms?
A3: The most common and robust methods for natural abundance correction are matrix-based.[6] The core idea is to set up a system of linear equations that describes the relationship between the measured (uncorrected) MID and the true (corrected) MID.[15]
This can be represented as:
M = C * T
Where:
-
M is the vector of your measured isotopomer intensities.
-
T is the vector of the true, corrected isotopomer intensities (this is what you want to find).
-
C is the "correction matrix."
The correction matrix is the key. Each column in this matrix represents the theoretical isotopic distribution for a single isotopologue (e.g., the molecule with zero ¹³C labels, one ¹³C label, etc.), based on the natural abundances of its constituent atoms.[16]
To find the true distribution (T), the equation is solved by inverting the matrix C:
T = C⁻¹ * M
This calculation is typically handled by specialized software. Several tools, such as IsoCor, IsoCorrectoR, and AccuCor2, have been developed to perform these corrections accurately.[14][16][17][18]
Q4: What are the most common sources of error in natural abundance correction, and how can I avoid them?
A4: Errors can arise from several sources. Being aware of them is the first step to prevention:
-
Incorrect Elemental Formula: This is one of the most frequent errors. If your formula is wrong, the entire correction matrix will be calculated incorrectly, leading to systematic errors. Always double-check the formula of the derivatized analyte.
-
Ignoring Tracer Impurity: Assuming your Maleic anhydride-2,3-¹³C₂ is 100% pure will lead to under-correction. Always use the isotopic purity specified by the supplier in your calculations.[14]
-
Poor Mass Spectrometry Data: Signal saturation in the detector can distort the relative intensities of your isotopologues. Ensure your measurements are within the linear dynamic range of the instrument. Likewise, low signal-to-noise can make it difficult to accurately quantify low-abundance isotopologues.[5]
-
Using Low-Resolution Instruments: While correction is possible, high-resolution mass spectrometry can resolve interfering peaks from your analyte's isotopic cluster, leading to cleaner raw data and a more accurate correction.[9]
-
Variations in Natural Abundance: While generally constant, the natural abundance of isotopes can vary slightly depending on the source of the biological material or chemical reagents.[5] For highly precise flux measurements, analyzing an unlabeled standard prepared and run alongside your samples is the best practice to capture the exact natural abundance profile under your specific experimental conditions.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Corrected data shows negative fractional enrichment for some isotopologues. | 1. Incorrect background subtraction: The baseline noise was not properly handled during data extraction. 2. Incorrect elemental formula: The correction algorithm is "over-correcting" based on a wrong assumption of how many atoms are present. 3. Low signal-to-noise: The intensity of the measured peak is too low to be distinguished from noise, leading to mathematical artifacts after correction.[5] | 1. Review your peak integration method. Ensure a consistent and appropriate baseline is used. 2. CRITICAL: Verify the exact chemical formula of the derivatized analyte. 3. If possible, increase the sample concentration or injection volume to improve signal intensity. For very low signals, consider setting negative results to zero and renormalizing the distribution, but note this in your methods.[5] |
| High variability in corrected data between technical replicates. | 1. Inconsistent instrument performance: Fluctuations in the mass spectrometer's sensitivity or resolution. 2. Sample preparation variability: Inconsistent derivatization efficiency or sample handling. 3. Low signal intensity: The instrument is struggling to reliably quantify the peaks, leading to high relative standard deviation (RSD). | 1. Run quality control (QC) standards throughout your analytical sequence to monitor instrument stability. 2. Optimize and standardize your derivatization protocol. Ensure consistent reaction times, temperatures, and reagent concentrations. 3. As above, work to increase the signal intensity of your analyte. |
| The sum of corrected isotopomer fractions is not equal to 1 (or 100%). | 1. Mathematical artifact: Often a consequence of handling negative values (see first problem). 2. Incomplete isotopic cluster: Not all significant isotopologues (e.g., M+3, M+4) were included in the raw data extraction, especially for larger molecules. | 1. After correction, always re-normalize the resulting vector of isotopomer fractions so that they sum to 1. 2. Ensure your data extraction window is wide enough to capture the entire isotopic envelope of the analyte. |
| The corrected M+0 peak is significantly non-zero in a sample expected to be fully labeled. | 1. Tracer impurity: The Maleic anhydride-2,3-¹³C₂ reagent contains some unlabeled (all ¹²C) molecules.[14] 2. Incomplete labeling: The biological system has not reached isotopic steady-state, or there is dilution from unlabeled precursor pools. 3. Under-correction: The natural abundance correction was insufficient. | 1. Ensure your correction algorithm properly accounts for the stated isotopic purity of the tracer. 2. This may be a valid biological result. Review your experimental design (e.g., labeling duration) to determine if full labeling was expected. 3. Re-check all inputs to your correction algorithm (formula, natural abundance values). |
Visualizations & Data
Workflow for Natural Abundance Correction
The following diagram outlines the complete workflow, from sample analysis to validated, corrected data.
Caption: Workflow for acquisition, processing, and validation of isotope labeling data.
Natural Abundance of Key Elements
This table provides the standard natural abundance values for isotopes of common elements encountered in biological and chemical research.
| Element | Isotope | Mass (u) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Sulfur | ³²S | 31.972071 | 94.93 |
| ³³S | 32.971458 | 0.76 | |
| ³⁴S | 33.967867 | 4.29 | |
| ³⁶S | 35.967081 | 0.02 | |
| Source: Data compiled from IUPAC reports.[4] |
Step-by-Step Protocol: A Practical Workflow
This protocol provides a detailed methodology for performing an accurate natural abundance correction.
Objective: To obtain the true mass isotopomer distribution from a ¹³C-labeled analyte derivatized with Maleic anhydride-2,3-¹³C₂.
Prerequisites: High-quality mass spectrometry data, knowledge of the analyte's elemental composition, and the Certificate of Analysis for the Maleic anhydride-2,3-¹³C₂ tracer.
Step 1: Determine the Full Elemental Formula of the Derivatized Analyte
-
Start with the chemical formula of your underivatized molecule of interest (e.g., a metabolite or peptide).
-
Add the elemental composition of Maleic Anhydride, which is C₄H₂O₃.
-
Crucially , account for the reaction mechanism. Maleic anhydride reacts with primary amino groups and thiol groups.[1][2] This is an addition reaction, so the final formula is the sum of the two parts.
-
Example: If your analyte is Cysteine (C₃H₇NO₂S), the derivatized product will have the formula C₇H₉NO₅S. This final formula is the input for the correction algorithm.
Step 2: Acquire High-Quality Mass Spectrometry Data
-
Optimize your mass spectrometer settings (e.g., resolution, scan speed, AGC target) to achieve maximum signal-to-noise and resolution for your target analyte.
-
Inject a dilution series of a standard to determine the linear dynamic range of your analyte.
-
Ensure the intensity of your most abundant isotopologue (typically M+2 in this case) does not saturate the detector.
-
Acquire data for an unlabeled control sample (derivatized with natural abundance maleic anhydride) if possible. This provides the best possible measurement of the natural isotopic profile.
Step 3: Extract Raw Isotopologue Intensities
-
Using your instrument's software or a third-party tool, extract the integrated peak areas (intensities) for each isotopologue in the isotopic cluster (M+0, M+1, M+2, M+3, etc.).
-
Ensure you extract data for all peaks that are significantly above the baseline noise. For larger molecules, this may extend to M+4 or beyond.
-
Organize this data into a vector of intensities. This is your uncorrected, measured MID.
Step 4: Perform the Correction Calculation
-
Use a validated software tool (e.g., IsoCor, IsoCorrectoR) or a custom script (e.g., in Python or R) designed for natural abundance correction.
-
Input the required parameters:
-
The full elemental formula determined in Step 1.
-
The raw intensity vector from Step 3.
-
The isotopic purity of your Maleic anhydride-2,3-¹³C₂ tracer (e.g., 0.99 for 99% purity).
-
The specific atoms that are labeled (in this case, 2 carbons).
-
-
Execute the correction algorithm. The software will construct the correction matrix and perform the inversion to calculate the corrected MID.
Step 5: Validate and Normalize the Corrected Data
-
Examine the output corrected MID.
-
Check for any significant negative values. As discussed in the troubleshooting guide, these are often artifacts and should be investigated. A common practice is to set small negative values to zero.
-
Normalize the corrected MID by dividing the intensity of each isotopologue by the sum of all intensities. The result is a fractional abundance distribution where the sum of all fractions equals 1.
-
This final, validated distribution represents the true enrichment from your tracer and is ready for downstream quantitative analysis.
References
-
Fernholz, E., et al. (2008). Isotope correction of mass spectrometry profiles. Rapid Communications in Mass Spectrometry, 22(14), 2248-52. [Link]
-
Hellerstein, M. K., & Neese, R. A. (1992). Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers. American Journal of Physiology-Endocrinology and Metabolism, 263(5), E988-E1001. [Link]
-
Yergey, J. A. (1983). A general approach to calculating isotopic distributions for mass spectrometry. International Journal of Mass Spectrometry and Ion Physics, 52(2-3), 337-349. [Link]
-
Millard, P., et al. (2019). IsoCor: isotope correction for high-resolution MS labeling experiments. Bioinformatics, 35(21), 4484-4486. [Link]
-
Midani, F. S., et al. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolites, 7(3), 39. [Link]
-
Li, Z., et al. (2020). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. Rapid Communications in Mass Spectrometry, 34(S3), e8773. [Link]
-
Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294-1296. [Link]
-
Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from [Link]
-
Heinrich, J. P., et al. (2018). and high-resolution- multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific reports, 8(1), 1-8. [Link]
-
Hellerstein, M. K. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146-E1170. [Link]
-
Su, X., et al. (2020). AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. [Link]
-
Wang, Y., et al. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolites, 7(3), 39. [Link]
-
Moseley, H. N. B. (2010). Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry. BMC Bioinformatics, 11(1), 1-13. [Link]
-
Ellsworth, S., et al. (2024). Challenges in the Metabolomics-Based Biomarker Validation Pipeline. Metabolites, 14(4), 211. [Link]
-
Lucerna Chem. (n.d.). MedChemExpress (MCE) – Stable Isotope-Labeled Compounds. Retrieved from [Link]
-
OSHA. (n.d.). Maleic Anhydride. Retrieved from [Link]
-
Chen, Y.-J., et al. (2023). Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization. Molecules, 28(15), 5859. [Link]
-
Yang, M., et al. (2017). Maleic Anhydride Labeling-Based Approach for Quantitative Proteomics and Successive Derivatization of Peptides. Analytical Chemistry, 89(17), 9347-9354. [Link]
-
Wikipedia. (n.d.). Natural abundance. Retrieved from [Link]
-
IUPAC. (n.d.). Isotopic Abundances of the Elements. Retrieved from [Link]
-
University of Alberta. (n.d.). Table of Isotopic Masses and Natural Abundances. Retrieved from [Link]
Sources
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Sample preparation techniques for Maleic anhydride-2,3-13C2 analysis
Welcome to the technical support center for the analysis of Maleic Anhydride-2,3-¹³C₂. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to ensure the integrity and success of your research. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and answer frequently asked questions.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experimental workflow, providing logical steps to identify and resolve them.
Question 1: I am seeing poor peak shape (tailing or fronting) and low sensitivity in my GC-MS analysis. What is the likely cause and solution?
Answer:
This is a classic issue when analyzing highly reactive and polar compounds like maleic anhydride directly. The primary causes are typically related to analyte adsorption and thermal instability within the GC system.
-
Causality: Maleic anhydride is prone to strong interactions with active sites (e.g., free silanol groups) in the GC inlet liner and column, leading to peak tailing. Furthermore, it can be thermally unstable, potentially degrading in a hot injector port, which reduces the amount of analyte reaching the detector and thus lowers sensitivity.[1] A significant challenge is the potential for the anhydride to hydrolyze to maleic acid in the presence of trace water, which chromatographs poorly and can interfere with quantification.[2]
-
Solution: Derivatization. The most robust solution is to convert the maleic anhydride into a more stable, less polar, and more volatile derivative before analysis. This protects the analyte from degradation and minimizes unwanted column interactions.[3]
-
Recommended Protocol: Derivatization with p-Anisidine. This method is highly effective as it yields a stable derivative that is easily chromatographed.[2]
-
Sample Collection: If collecting from air, use a sorbent tube (e.g., XAD-2) coated with p-anisidine. This derivatizes the maleic anhydride as it is collected.
-
Solution-Phase Derivatization: For pure compounds or extracts, dissolve the sample in an anhydrous solvent (e.g., Tetrahydrofuran). Add a molar excess of p-anisidine. The reaction is typically rapid at room temperature.
-
Desorption/Extraction: Desorb the derivative from the sorbent tube using a suitable solvent like methanol.
-
Analysis: Analyze the resulting maleimide derivative by reverse-phase HPLC with a UV detector or by GC-MS.[2]
-
-
-
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure all solvents are anhydrous to prevent hydrolysis to maleic acid.
-
Check for System Activity: Run a system suitability test with a known standard. If peak tailing persists even with stable compounds, your liner or column may need replacement or cleaning.
-
Confirm Complete Derivatization: Analyze a small aliquot of the derivatized sample. If you still detect a peak for underivatized maleic anhydride, consider increasing the reaction time or the concentration of the derivatizing agent.
-
Workflow for GC-MS Derivatization
Caption: Workflow for derivatization and GC-MS analysis.
Question 2: My ¹³C-NMR spectrum has a low signal-to-noise ratio and broad peaks, even after a long acquisition time. How can I improve my data quality?
Answer:
Low signal and poor resolution in ¹³C-NMR are often related to sample preparation, concentration, and spectrometer parameters. Given that your compound is specifically labeled at the C2 and C3 positions, you should expect a strong signal from these carbons.[4][5]
-
Causality:
-
Concentration: ¹³C NMR is inherently much less sensitive than ¹H NMR. If the sample concentration is too low, the signal from your labeled carbons will be weak relative to the background noise.
-
Solvent & Shimming: Poor magnetic field homogeneity across the sample volume is a primary cause of broad spectral lines. This can result from using a non-optimal solvent, the presence of solid particles, or inadequate shimming.
-
Relaxation: The ¹³C nucleus can have long relaxation times (T1), especially for quaternary carbons or carbons in symmetric environments. If the recycle delay in your pulse sequence is too short, the magnetization will not fully recover between scans, leading to signal attenuation.
-
-
Solutions & Troubleshooting Protocol:
-
Optimize Sample Concentration:
-
Aim for a concentration of at least 0.2-0.3 millimoles of your Maleic Anhydride-2,3-¹³C₂ dissolved in approximately 0.6-0.7 mL of deuterated solvent. For polymer-grafted samples, you may need a near-saturated solution to get adequate signal.
-
-
Ensure Sample Homogeneity:
-
Filtration: Always filter your sample into the NMR tube through a small plug of glass wool in a Pasteur pipette to remove any suspended solid particles. Solid impurities severely degrade magnetic field homogeneity.
-
Solvent Choice: Use a high-quality deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for maleic anhydride and its derivatives.[6] Ensure the solvent fully dissolves your sample.
-
-
Adjust Spectrometer Parameters:
-
Recycle Delay (d1): For quantitative accuracy and improved signal, set the recycle delay to at least 5 times the longest T1 of your carbons of interest. You can perform a T1 inversion recovery experiment to measure this, or start with a conservative delay of 3-5 seconds.[5]
-
Number of Scans (ns): Increase the number of scans. Remember that the signal-to-noise ratio increases with the square root of the number of scans, so quadrupling the scans will double the S/N.
-
-
Table 1: Recommended Solvents for NMR Analysis
| Solvent | Chemical Shift (Residual) | Properties & Considerations |
| Chloroform-d (CDCl₃) | 77.16 ppm (¹³C), 7.26 ppm (¹H) | Good general-purpose solvent for many organic compounds. Ensure it is anhydrous. |
| DMSO-d₆ | 39.52 ppm (¹³C), 2.50 ppm (¹H) | Higher polarity; useful for less soluble compounds. Can absorb atmospheric water.[6] |
| Acetone-d₆ | 206.26, 29.84 ppm (¹³C), 2.05 ppm (¹H) | Useful alternative, but the carbonyl peak can be very intense. |
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and analysis of Maleic Anhydride-2,3-¹³C₂.
Question 3: Why should I use Maleic Anhydride-2,3-¹³C₂? What is the advantage of this specific labeling pattern?
Answer:
Using a stable isotope-labeled internal standard is crucial for accurate quantification in mass spectrometry and for mechanistic studies.[7][8] Maleic Anhydride-2,3-¹³C₂ is an ideal tool for several reasons:
-
Mass Spectrometry (MS): It serves as a perfect internal standard. Because its chemical and physical properties are nearly identical to the unlabeled (native) analyte, it behaves the same way during sample extraction, derivatization, and chromatographic separation. However, it is easily distinguished by its mass. The two ¹³C atoms provide a +2 Da mass shift, allowing for precise quantification by isotope dilution mass spectrometry, correcting for any sample loss during preparation.[9]
-
Nuclear Magnetic Resonance (NMR): The specific labeling at the C2 and C3 positions is exceptionally powerful for structural elucidation.
-
Signal Enhancement: The signals for the ¹³C-labeled carbons will be significantly enhanced relative to the natural abundance background, making them easy to identify.[4][10]
-
¹³C-¹³C Coupling: The adjacent ¹³C labels allow for the observation of ¹³C-¹³C coupling constants (J-coupling). This provides unambiguous proof of the connectivity between these two atoms, which is invaluable for confirming the structure of reaction products or the nature of grafts in polymer chemistry.[5] Techniques like 1D INADEQUATE can be used to exploit this coupling.[5]
-
Question 4: How should I store Maleic Anhydride-2,3-¹³C₂ and its prepared solutions to prevent degradation?
Answer:
Proper storage is critical to prevent the hydrolysis of the anhydride ring.
-
Solid Compound: Store the solid Maleic Anhydride-2,3-¹³C₂ in a tightly sealed container in a desiccator at room temperature, protected from light and moisture.[11]
-
Solutions: Solutions should always be prepared using high-purity, anhydrous solvents. Once prepared, cap the vial tightly, wrap the cap with parafilm to prevent moisture ingress, and store at a low temperature (e.g., in a freezer at -20°C) if storage is required for more than a few hours.[2] Shielding from light is also recommended, especially for derivatized samples.[2] Avoid repeated freeze-thaw cycles.
Question 5: Should I use GC-MS or NMR for my analysis?
Answer:
The choice of technique depends entirely on your research objective. The following decision tree can help guide your choice.
Decision Tree: Choosing an Analytical Technique
Caption: Decision guide for selecting an analytical method.
-
Use GC-MS (or LC-MS) if: Your goal is to accurately measure the concentration of maleic anhydride in a complex sample (e.g., biological fluids, environmental samples, polymer extracts). The high sensitivity and specificity of mass spectrometry, combined with the isotope dilution method, make it the superior choice for quantification.[1]
-
Use NMR if: Your goal is to understand the chemical structure of a product formed from the labeled maleic anhydride. This is particularly powerful in polymer science to determine how the anhydride has grafted onto a polymer backbone or to study reaction mechanisms where bond formation/breakage at the C2-C3 positions is of interest.[4][5]
References
-
Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids. ACS Omega. [Link]
-
Maleic Anhydride - OSHA Method PV2016. Occupational Safety and Health Administration. [Link]
-
Qualitative Analysis of Maleic Anhydride Copolymer by Pyrolysis GC/MS-combined with Imide Derivatization. ResearchGate. [Link]
-
Method of Test for Total Amount of Maleic Acid and Maleic Anhydride in Foods. Taiwan Food and Drug Administration. [Link]
-
Structural characterization of maleic anhydride grafted polyethylene by ¹³C NMR spectroscopy. ResearchGate. [Link]
-
¹³C NMR Study of the Grafting of Maleic Anhydride onto Polyethene, Polypropene, and Ethene−Propene Copolymers. ACS Publications. [Link]
-
Sample preparation for NMR analysis. I.R.I.S.. [Link]
-
¹³C NMR study of the grafting of maleic anhydride onto polyethene, polypropene, and ethene-propene copolymers. Scholarly Publications Leiden University. [Link]
-
Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I). Scientific & Academic Publishing. [Link]
-
NMR Sample Preparation. University of Missouri-St. Louis. [Link]
-
HPLC Method For Analysis Of Maleic Anhydride on Primesep S2 Column. SIELC Technologies. [Link]
-
Maleic anhydride gc method is a widely used technique for its analysis. Chemical News. [Link]
-
(PDF) Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I). ResearchGate. [Link]
-
Maleic Anhydrides and GC-MS Analysis. ResearchGate. [Link]
-
Bruker Guide to MALDI Sample Preparation. Bruker. [Link]
-
Evaluation of methods used for analysing maleic anhydride grafted onto polypropylene by reactive processing. ResearchGate. [Link]
-
Determination of Maleic Acid and Maleic Anhydride in Starch Products by High Performance Liquid Chromatography. Semantic Scholar. [Link]
-
Isotopic labelling in the study of organic and organometallic mechanism and structure: An account. ResearchGate. [Link]
-
Isotopic labeling. Wikipedia. [Link]
-
Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI. [Link]
-
Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. PMC - PubMed Central. [Link]
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Validation & Comparative
A Researcher's Guide to Isotopic Labeling in NMR: Maleic Anhydride-2,3-¹³C₂ vs. Unlabeled Maleic Anhydride
In the landscape of modern analytical chemistry, particularly in the realm of structural elucidation and mechanistic studies, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool. Its power, however, can be significantly amplified through the strategic use of isotopic labeling. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth comparison of maleic anhydride-2,3-¹³C₂ and its unlabeled counterpart in the context of ¹³C NMR spectroscopy. We will explore the fundamental differences in their NMR spectra, the experimental advantages conferred by isotopic enrichment, and the practical applications that this powerful technique enables.
The Fundamental Distinction: Observing the Carbon Skeleton
The core difference between the ¹³C NMR spectra of unlabeled maleic anhydride and maleic anhydride-2,3-¹³C₂ lies in the ability to directly observe the connectivity of the carbon backbone. In its natural state, the ¹³C isotope has a very low abundance of approximately 1.1%.[1] This scarcity means the probability of two adjacent ¹³C atoms existing within the same molecule is exceedingly low, making the observation of carbon-carbon (¹³C-¹³C) coupling a rare event in standard ¹³C NMR experiments of unlabeled compounds.
The introduction of 99% isotopic enrichment at the C2 and C3 positions in maleic anhydride fundamentally changes this. With maleic anhydride-2,3-¹³C₂, the adjacent labeled carbons provide a direct window into their connectivity through the observation of one-bond ¹³C-¹³C spin-spin coupling (¹Jcc).
Comparative Analysis of ¹³C NMR Spectra
The ¹³C NMR spectrum of unlabeled maleic anhydride is characterized by two distinct signals corresponding to the two types of carbon atoms in the molecule: the carbonyl carbons (C1 and C4) and the olefinic carbons (C2 and C3). Due to the molecule's symmetry, C1 and C4 are chemically equivalent, as are C2 and C3, resulting in a simple two-singlet spectrum.
| Feature | Unlabeled Maleic Anhydride | Maleic Anhydride-2,3-¹³C₂ |
| ¹³C Natural Abundance | ~1.1% | 99% at C2 and C3 |
| Signal for C2/C3 | Singlet | Doublet |
| Signal for C1/C4 | Singlet | Singlet (minor isotopic shift possible) |
| ¹³C-¹³C Coupling (¹Jcc) | Not Observable | Observable and Measurable |
| Key Information Gained | Chemical Environments (δ) | Chemical Environments (δ), Direct C-C Connectivity, Bond Order Information (from ¹Jcc) |
Table 1: Comparison of ¹³C NMR Spectral Features
The Power of Isotopic Labeling: Experimental Advantages and Applications
The use of maleic anhydride-2,3-¹³C₂ opens the door to a range of advanced NMR experiments that are either impossible or impractical with the unlabeled compound.
Unambiguous Signal Assignment and Structural Verification
The presence of ¹³C-¹³C coupling provides an irrefutable link between the C2 and C3 carbons, confirming the molecular structure. This is particularly valuable in more complex molecules where signal assignment can be ambiguous.
Mechanistic Studies of Chemical Reactions
A significant application of ¹³C-labeled maleic anhydride is in the study of reaction mechanisms, such as polymer grafting. By using labeled maleic anhydride, researchers can track the fate of these specific carbon atoms in the final product. For instance, in studies of maleic anhydride grafted onto polyethylene, the use of [2,3-¹³C₂]MA allowed for the clear identification of the resulting succinic anhydride rings within the polymer backbone.[3] The observed ¹Jcc in the succinic anhydride derivative (around 34 Hz, characteristic of a single bond) provided direct evidence of the reaction at the double bond.[3]
Enhanced Sensitivity and Advanced NMR Experiments
While the natural abundance of ¹³C leads to low sensitivity, isotopic enrichment dramatically increases the signal intensity for the labeled positions. This allows for the use of more advanced, though often less sensitive, NMR experiments like the 1D INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment). This experiment specifically filters out the intense signals from isolated ¹³C nuclei (those bonded to ¹²C) and only allows the detection of signals from adjacent ¹³C-¹³C pairs.[2][3] This is the primary method for cleanly observing the ¹Jcc coupling in the labeled maleic anhydride.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum of Maleic Anhydride-2,3-¹³C₂
The following provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of maleic anhydride-2,3-¹³C₂ to highlight the ¹³C-¹³C coupling.
Objective: To observe and measure the one-bond ¹³C-¹³C coupling constant (¹Jcc) in maleic anhydride-2,3-¹³C₂.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve an appropriate amount of maleic anhydride-2,3-¹³C₂ (typically 10-20 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
NMR Experiment - 1D ¹³C{¹H} NMR:
-
Pulse Sequence: A standard single-pulse ¹³C experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).
-
Spectral Width (SW): Approximately 200-250 ppm to cover the full range of ¹³C chemical shifts.
-
Acquisition Time (AQ): At least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient. For quantitative measurements, a longer delay (5 x T₁) would be necessary.
-
Number of Scans (NS): Due to the high enrichment, a relatively small number of scans (e.g., 16-64) will provide a good signal-to-noise ratio for the labeled carbons.
NMR Experiment - 1D INADEQUATE:
-
Pulse Sequence: A 1D INADEQUATE pulse sequence.
-
Optimization of Delays: The key delay in the INADEQUATE sequence is optimized based on the expected ¹Jcc. For a C=C bond, a ¹Jcc of ~65 Hz would mean the delay (1/4J) should be set to approximately 3.8 ms.
-
Number of Scans (NS): This experiment is significantly less sensitive than a standard ¹³C experiment, so a much larger number of scans will be required, potentially running for several hours.[4]
Data Processing:
-
Apply an exponential window function to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the solvent signal as a reference.
-
Measure the coupling constant from the splitting of the doublet in the ¹³C spectrum or the antiphase doublet in the INADEQUATE spectrum.
Visualizing the Experimental Workflow
Caption: Experimental workflow for NMR analysis of Maleic Anhydride-2,3-¹³C₂.
Quantitative NMR (qNMR) Applications
Quantitative NMR (qNMR) is a powerful technique for determining the concentration of an analyte with high precision.[5] The direct proportionality between the NMR signal integral and the number of nuclei makes it an absolute quantification method. While ¹H NMR is more common for qNMR due to its high sensitivity and natural abundance, ¹³C qNMR can be advantageous in complex mixtures where ¹H signals overlap.[6]
The use of a ¹³C-labeled compound like maleic anhydride-2,3-¹³C₂ can be beneficial in qNMR in two ways:
-
As the Analyte: The significantly enhanced signal of the labeled carbons allows for much faster acquisition of quantitative data with a high signal-to-noise ratio, reducing the overall experiment time.
-
As an Internal Standard: A ¹³C-labeled internal standard can be used for the quantification of other components in a mixture. This is particularly useful when the ¹H spectrum is crowded.
For accurate quantitative ¹³C NMR, it is crucial to suppress the Nuclear Overhauser Effect (NOE) and ensure full relaxation of the nuclei between scans. This is typically achieved by using inverse-gated decoupling and a long relaxation delay (D1), often five to ten times the longest T₁ relaxation time of the carbons being quantified.[7] The use of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten the T₁ values and thus reduce the required D1 delay, speeding up the experiment.[7][8]
Visualizing the Structural and Spectral Differences
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Comparing Maleic anhydride-2,3-13C2 with deuterium-labeled maleic anhydride
An In-Depth Guide to Selecting Your Isotopic Tracer: Maleic Anhydride-2,3-¹³C₂ vs. Deuterium-Labeled Maleic Anhydride
Introduction
In modern chemical and biomedical research, stable isotope labeling is an indispensable tool. By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes, researchers can trace metabolic pathways, elucidate reaction mechanisms, and achieve the gold standard in quantitative analysis. Maleic anhydride, a versatile precursor in the synthesis of polymers and pharmaceuticals, is frequently studied using isotopically labeled analogues.[1][2][3][4]
This guide provides a comprehensive comparison between two commonly used labeled versions of this molecule: Maleic anhydride-2,3-¹³C₂ and deuterium-labeled maleic anhydride (maleic anhydride-d₂) . As a senior application scientist, my goal is to move beyond a simple list of specifications and delve into the practical implications of these choices, providing the causal logic behind experimental design and helping you select the optimal tracer for your specific research needs. We will explore their performance in key applications, potential analytical pitfalls, and provide actionable protocols to ensure the integrity of your results.
Fundamental Properties: A Head-to-Head Comparison
The choice between a ¹³C and a deuterium (²H or D) label begins with their fundamental physicochemical properties. While chemically similar to the unlabeled (native) compound, the mass difference introduced by the isotopes is the key to their utility and also the source of subtle, but critical, differences in behavior.
| Property | Unlabeled Maleic Anhydride | Maleic anhydride-2,3-¹³C₂ | Maleic anhydride-d₂ |
| Molecular Formula | C₄H₂O₃ | ¹³C₂C₂H₂O₃ | C₄D₂O₃ |
| Molecular Weight | 98.06 g/mol [5] | 100.04 g/mol [6][7] | 100.07 g/mol [8][9] |
| Mass Shift from Native | N/A | +2 Da | +2 Da |
| CAS Number | 108-31-6[1][6] | 41403-35-4[6][7] | 33225-51-3[8][9] |
Core Comparison: Performance in Key Scientific Applications
The ideal isotopically labeled compound should, for many applications, behave identically to its unlabeled counterpart in every way except for its mass.[10] This ideal allows it to perfectly trace the native analyte through sample preparation and analysis, correcting for variability.[11][12][13] However, the choice of isotope—¹³C versus ²H—introduces significant deviations from this ideal, which can be either a challenge to overcome or a phenomenon to be exploited.
Internal Standards in Quantitative Mass Spectrometry
The most common application for these molecules is as Stable Isotope Labeled (SIL) internal standards for quantitative assays using Liquid Chromatography-Mass Spectrometry (LC-MS).[10][13] The SIL standard is added at a known concentration to every sample at the beginning of the workflow. The ratio of the native analyte's MS signal to the SIL standard's signal is used for quantification. This elegantly corrects for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[10][12][13]
-
Maleic anhydride-2,3-¹³C₂ (The "Gold Standard"):
-
Co-elution: ¹³C labeling results in a molecule that is chemically almost identical to the native compound. It therefore co-elutes perfectly during chromatography. This is critical because it ensures that both the analyte and the internal standard experience the exact same matrix effects at the exact same time, leading to the most accurate correction.[13]
-
Label Stability: The carbon-carbon bonds of the maleic anhydride backbone are exceptionally stable. There is no risk of the ¹³C label exchanging with other carbon atoms from the sample or solvent, ensuring the isotopic purity of the standard throughout the experiment.[10]
-
-
Maleic anhydride-d₂ (The Cost-Effective Workhorse):
-
Potential for Chromatographic Shift: Replacing hydrogen with deuterium can alter the molecule's physicochemical properties, such as its lipophilicity.[14] This is a manifestation of the Kinetic Isotope Effect (KIE) . Consequently, deuterated standards sometimes exhibit slightly different retention times than the native analyte.[11][12][14] If the analyte and standard elute at different times, they may experience different levels of ion suppression from the sample matrix, compromising quantitative accuracy.[14]
-
Label Stability Concerns: While the C-D bonds on the maleic anhydride ring are not on heteroatoms and are generally stable, deuterium labels can be labile under certain conditions (e.g., exposure to strong acids/bases or certain metal catalysts).[10] Any back-exchange of deuterium for hydrogen from the solvent would convert the internal standard back to the unlabeled analyte, leading to an overestimation of the analyte's concentration.[10][14]
-
The Kinetic Isotope Effect (KIE): A Critical Distinction
The KIE is a change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes.[15] This effect is rooted in the fact that heavier isotopes form stronger chemical bonds and have lower zero-point vibrational energies.[16] Therefore, more energy is required to break a bond to a heavier isotope, leading to a slower reaction rate.
-
Magnitude of the Effect: The KIE is most pronounced when the relative change in mass is greatest. The mass of deuterium (²H) is double that of protium (¹H). In contrast, ¹³C is only about 8% heavier than ¹²C.[15] Consequently, the KIE for a C-D bond is significantly larger than for a ¹³C-C bond. A reaction involving the cleavage of a C-H bond can be 6 to 10 times faster than the cleavage of a corresponding C-D bond, whereas a ¹²C reaction is typically only about 4% faster than a ¹³C reaction.[15]
-
Implications for Research:
-
For Quantitative Analysis: When using a SIL internal standard, a large KIE is generally undesirable. If the analyte undergoes metabolism or degradation involving the labeled position during sample processing, the deuterated standard will react more slowly than the native analyte, leading to inaccurate quantification. The minimal KIE of ¹³C makes it the superior choice in these scenarios.[17][18]
-
For Mechanistic Studies: The KIE can be a powerful tool for elucidating reaction mechanisms.[19][20] By strategically placing a deuterium label at a position where a bond is broken in the rate-determining step, researchers can observe a significant slowing of the reaction, providing strong evidence for that mechanism.[16] The small KIE of ¹³C is less useful for this specific purpose, though it can still be measured with highly sensitive techniques.[15][20]
-
Visualization: Understanding the Kinetic Isotope Effect
The following diagram illustrates the energetic basis of the primary kinetic isotope effect. The C-H bond has a higher zero-point energy (ZPE) than the stronger C-D bond. Because the bond is broken in the transition state, this ZPE difference is carried through to the activation energy (Ea), making the activation energy for the C-H cleavage smaller than for the C-D cleavage, resulting in a faster reaction.
Caption: Energy profile illustrating the Kinetic Isotope Effect (KIE).
Experimental Protocol: Quantification of Maleic Anhydride in a Polymer Matrix via LC-MS/MS
This protocol provides a self-validating workflow for the quantification of residual maleic anhydride in a polymer sample using Maleic anhydride-2,3-¹³C₂ as an internal standard. The choice of the ¹³C-labeled standard is deliberate to ensure co-elution and negate any potential KIE during sample workup, providing the highest level of accuracy.
1. Materials and Reagents:
-
Maleic Anhydride (MA) standard (unlabeled)
-
Maleic anhydride-2,3-¹³C₂ (IS)
-
Polymer sample
-
Dichloromethane (DCM), HPLC grade
-
Acetonitrile (ACN) with 0.1% Formic Acid, LC-MS grade
-
Water with 0.1% Formic Acid, LC-MS grade
-
1.5 mL microcentrifuge tubes
2. Preparation of Stock Solutions:
-
MA Stock (1 mg/mL): Accurately weigh 10 mg of MA and dissolve in 10 mL of DCM.
-
IS Stock (1 mg/mL): Accurately weigh 1 mg of Maleic anhydride-2,3-¹³C₂ and dissolve in 1 mL of DCM.
-
IS Working Solution (10 µg/mL): Dilute the IS Stock 1:100 with DCM.
3. Preparation of Calibration Curve Standards:
-
Perform serial dilutions of the MA Stock with DCM to prepare calibration standards ranging from 1 µg/mL to 500 µg/mL.
-
To 100 µL of each calibration standard, add 10 µL of the IS Working Solution (10 µg/mL). This results in a final IS concentration of ~0.91 µg/mL in each standard.
4. Sample Preparation:
-
Accurately weigh ~100 mg of the polymer sample into a 1.5 mL tube.
-
Add 1 mL of DCM to the tube.
-
Add 10 µL of the IS Working Solution (10 µg/mL).
-
Vortex for 5 minutes to extract the residual MA.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the polymer.
-
Carefully transfer the supernatant (DCM extract) to an autosampler vial for analysis.
5. LC-MS/MS Conditions:
-
LC System: Standard HPLC/UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Causality: A C18 column is chosen for its ability to retain the relatively nonpolar maleic anhydride while allowing for separation from more polar or nonpolar impurities.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: ACN + 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode. Causality: ESI is a soft ionization technique suitable for small molecules. Negative mode is chosen as the anhydride can be readily deprotonated or form adducts.
-
MRM Transitions:
-
MA (Analyte): Q1: 97.0 -> Q3: 53.0 (corresponds to [M-H]⁻ -> fragment)
-
MA-¹³C₂ (IS): Q1: 99.0 -> Q3: 55.0 (corresponds to [M-H]⁻ -> fragment)
-
6. Data Analysis:
-
Integrate the peak areas for both the MA and IS transitions.
-
Calculate the Peak Area Ratio (MA Area / IS Area) for each calibration standard.
-
Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of each standard.
-
Calculate the Peak Area Ratio for the unknown samples and determine their concentration using the linear regression equation from the calibration curve.
Visualization: Experimental Workflow
Caption: Workflow for quantitative analysis of Maleic Anhydride.
Decision-Making Framework: Choosing the Right Tracer
The selection between Maleic anhydride-2,3-¹³C₂ and its deuterated counterpart is a trade-off between cost, ease of synthesis, and the required level of analytical rigor.
-
Choose Maleic anhydride-2,3-¹³C₂ when:
-
The highest accuracy and precision in quantitative analysis are required (e.g., regulated bioanalysis, quality control).
-
The analyte is expected to undergo metabolism or degradation involving the olefinic protons.
-
The study involves ¹³C NMR to trace carbon flow or elucidate structure.[21]
-
-
Choose Maleic anhydride-d₂ when:
-
Cost is a primary constraint. Deuterated reagents are often less expensive than ¹³C-labeled precursors.[10]
-
The application is for qualitative or semi-quantitative analysis where minor chromatographic shifts are acceptable.
-
The study is focused on using the Kinetic Isotope Effect to probe a reaction mechanism.
-
You have validated that the deuterium labels are stable under all experimental conditions and do not chromatographically separate from the analyte in your specific method.[10][14]
-
Visualization: Tracer Selection Decision Tree
Caption: Decision tree for selecting the appropriate isotopic label.
Conclusion
Both Maleic anhydride-2,3-¹³C₂ and deuterium-labeled maleic anhydride are powerful tools for chemical research. The ¹³C-labeled version stands as the superior choice for high-stakes quantitative applications, offering unparalleled stability and chemical identity with the native analyte, thus minimizing analytical artifacts. Conversely, deuterium-labeled maleic anhydride provides a cost-effective and valuable alternative, particularly shining in mechanistic studies where its significant kinetic isotope effect can be leveraged to probe reaction pathways.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
Jemal, M., & Ouyang, Z. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation Technical Note. [Link]
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Reddy, T. M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
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Crown, S. B., & Antoniewicz, M. R. (2012). Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination. BMC Systems Biology, 6(1), 1-13. [Link]
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Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Princeton University. [Link]
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Singleton, D. A., et al. (2000). 13C and 2H Kinetic Isotope Effects and the Mechanism of Bromination of 1-Pentene under Synthetic Conditions. Organic Letters, 2(16), 2483–2486. [Link]
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Van der Heijden, P. A., et al. (1995). 13C NMR study of the grafting of maleic anhydride onto polyethene, polypropene, and ethene-propene copolymers. Macromolecules, 28(20), 6809-6817. [Link]
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Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6036-6102. [Link]
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Liu, X., et al. (2018). Chemical basis for deuterium labeling of fat and NADPH. Nature Chemical Biology, 14(11), 1033-1039. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Maleic Anhydride-2,3-13C2 Quantification Methods
For researchers, scientists, and drug development professionals, the precise quantification of isotopically labeled compounds is paramount for the accuracy and reliability of experimental data. Maleic anhydride-2,3-13C2, a stable isotope-labeled building block, is increasingly utilized in mechanistic studies, metabolic flux analysis, and as an internal standard in quantitative bioanalysis. The choice of analytical methodology for its quantification can significantly impact study outcomes. This guide provides an in-depth comparison of two robust analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document is structured to provide not just procedural steps, but the underlying scientific rationale for each, empowering you to make informed decisions for your specific research needs. We will delve into the principles of each technique, provide detailed experimental protocols, and present a cross-validation framework based on key analytical performance metrics.
The Critical Role of Accurate Quantification
Stable isotope-labeled compounds like this compound serve as powerful tools in scientific research. Their utility hinges on the ability to distinguish them from their unlabeled counterparts and to accurately measure their concentration. Inaccurate quantification can lead to erroneous interpretations of metabolic pathways, flawed pharmacokinetic profiles, and unreliable analytical assays. Therefore, the validation of quantification methods is not merely a procedural formality but a cornerstone of scientific integrity.
Comparative Overview of Analytical Techniques
Here, we compare two powerful and widely accessible analytical techniques for the quantification of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective technique that separates volatile and semi-volatile compounds followed by their detection based on their mass-to-charge ratio. For polar molecules like maleic anhydride, derivatization is often necessary to improve volatility and chromatographic performance.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary analytical method that allows for the direct quantification of a substance in a sample by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard. It is a non-destructive technique that requires minimal sample preparation.
The following sections will provide a detailed exploration of each method, including step-by-step protocols and a discussion of their respective strengths and limitations.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone of analytical chemistry, offering exceptional sensitivity and selectivity, making it ideal for trace-level quantification. The workflow for quantifying this compound using GC-MS involves derivatization, chromatographic separation, and mass spectrometric detection.
Principle of GC-MS Quantification
The quantification of this compound by GC-MS relies on the principle of isotope dilution mass spectrometry (IDMS). A known amount of a stable isotope-labeled internal standard (in this case, the analyte itself can serve as its own internal standard if a non-labeled certified standard is used for calibration) is added to the sample. The sample is then derivatized to enhance volatility, separated by gas chromatography, and ionized. The mass spectrometer detects and quantifies the derivatized analyte and the internal standard based on their specific mass-to-charge ratios. The ratio of the analyte to the internal standard signal is then used to calculate the concentration of the analyte in the original sample, correcting for any sample loss during preparation and analysis.
Experimental Workflow for GC-MS Analysis
Caption: GC-MS quantification workflow for this compound.
Detailed Experimental Protocol: GC-MS
1. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a separate stock solution of a suitable internal standard (IS), for example, Maleic anhydride-13C4.
-
Create a series of calibration standards by spiking known concentrations of the this compound stock solution into a blank matrix.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation and Derivatization:
-
To 100 µL of sample (calibration standard, QC, or unknown), add a fixed amount of the internal standard solution.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add 50 µL of a derivatizing agent such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of a suitable solvent (e.g., pyridine).
-
Heat the mixture at 60°C for 30 minutes to facilitate the derivatization of the anhydride to a more volatile silyl ester.
-
Cool the sample to room temperature before injection.
3. GC-MS Instrumental Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized this compound and the internal standard.
4. Data Analysis:
-
Integrate the peak areas of the selected ions for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the QC and unknown samples using the regression equation from the calibration curve.
Quantification of this compound by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful, non-destructive technique that provides a direct measurement of the amount of a substance in a sample. It relies on the fundamental principle that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Principle of qNMR Quantification
In qNMR, a certified internal standard of known purity and concentration is added to the sample containing the analyte. The NMR spectrum is then acquired under conditions that ensure accurate integration of the signals. By comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard, the concentration of the analyte can be calculated using the following equation:
Canalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / Vsample) * Pstd
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
V = Volume
-
P = Purity of the standard
Experimental Workflow for qNMR Analysis
Caption: qNMR quantification workflow for this compound.
Detailed Experimental Protocol: qNMR
1. Preparation of the qNMR Sample:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh and add a suitable certified internal standard (e.g., dimethyl sulfone) to the same vial. The amount of the internal standard should be chosen to give a signal integral comparable to that of the analyte.
-
Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d6) to the vial.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrumental Conditions:
-
Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent, equipped with a broadband probe.
-
Nucleus: 13C.
-
Pulse Sequence: A single-pulse experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (both analyte and standard). This is crucial for accurate quantification.
-
Acquisition Time (aq): Sufficient to obtain a good signal-to-noise ratio.
-
Number of Scans (ns): Adjusted to achieve an adequate signal-to-noise ratio (typically 128 or more for 13C qNMR).
-
Temperature: Maintain a constant temperature (e.g., 298 K).
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction.
-
Integrate the distinct and well-resolved signals for both this compound and the internal standard. For this compound, the two carbonyl carbons will give a single signal.
-
Calculate the concentration of this compound using the qNMR equation provided earlier.
Cross-Validation of Quantification Methods
To ensure the reliability of the quantification data, a cross-validation of the GC-MS and qNMR methods is essential. This involves analyzing the same set of samples by both techniques and comparing the results. The key validation parameters to be assessed are outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[1][2]
Validation Parameters and Acceptance Criteria
| Parameter | GC-MS | qNMR | Acceptance Criteria (based on FDA Guidance) |
| Linearity (r²) | > 0.995 | Not applicable (qNMR is a primary ratio method) | A correlation coefficient (r²) of ≥ 0.99 is generally acceptable. |
| Accuracy (% Bias) | Within ±15% | Within ±5% | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision (%RSD) | ≤ 15% | ≤ 5% | The precision (%RSD or %CV) should not exceed 15% (20% at the LLOQ). |
| Limit of Quantification (LOQ) | Low ng/mL range | µg/mL to mg/mL range | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
| Selectivity/Specificity | High (based on m/z) | High (based on chemical shift) | The ability to differentiate and quantify the analyte in the presence of other components. |
| Stability | Assessed under various conditions | Generally high for stable molecules | Analyte stability should be demonstrated under expected sample handling and storage conditions. |
Table 1: Comparison of typical performance characteristics for GC-MS and qNMR quantification.
Conclusion: Choosing the Right Method for Your Application
Both GC-MS and qNMR are powerful techniques for the quantification of this compound, each with its own set of advantages.
-
GC-MS is the method of choice for applications requiring high sensitivity, such as the analysis of biological samples where the analyte concentration is expected to be low. However, it requires derivatization and careful method development to manage potential matrix effects. The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy.[3][4][5][6][7]
-
qNMR offers the advantage of being a primary, non-destructive method that requires minimal sample preparation and is less susceptible to matrix effects. It provides excellent accuracy and precision for the analysis of bulk materials or highly concentrated solutions. Its main limitation is its lower sensitivity compared to GC-MS.[8][9][10][11][12]
The cross-validation of these two orthogonal methods provides a high degree of confidence in the accuracy of the quantification results. By understanding the principles, protocols, and performance characteristics of each technique, researchers can select the most appropriate method for their specific needs, ensuring the generation of high-quality, reliable data.
References
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Quantifying 13C-labeling in Free Sugars and Starch by GC-MS. SpringerLink. Available at: [Link]
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Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using 13C Labelled Compounds. PubMed. Available at: [Link]
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13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications. Available at: [Link]
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A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH. Available at: [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available at: [Link]
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The Scientific Edge of Maleic Anhydride-2,3-¹³C₂ in Modern Research
An In-Depth Guide to Isotopic Labeling:
In the landscape of chemical biology and pharmaceutical development, isotopic labeling is an indispensable tool for tracing molecules, elucidating metabolic pathways, and quantifying analytes with precision. The choice of isotope—typically between a stable isotope like Carbon-13 (¹³C) and a radioactive one like Carbon-14 (¹⁴C)—is a critical decision that profoundly impacts experimental design, safety, cost, and the quality of data obtained. This guide provides a detailed comparison between Maleic anhydride-2,3-¹³C₂ and its ¹⁴C-labeled analogues, offering researchers and drug development professionals a clear rationale for leveraging the significant advantages of stable isotope labeling.
Foundational Principles: Stable vs. Radioactive Isotopes
Isotopes are variants of a particular chemical element which differ in neutron number. While all isotopes of an element have the same number of protons and electrons, the difference in neutrons results in different atomic masses.
-
Carbon-13 (¹³C): A naturally occurring, stable isotope of carbon. It does not decay or emit radiation, making it inherently safe to handle. Its presence can be detected by its mass, which is one neutron heavier than the more abundant ¹²C. This mass difference is the cornerstone of its detection by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Carbon-14 (¹⁴C): A radioactive isotope of carbon with a long half-life of approximately 5,730 years. It decays by emitting a beta particle, a form of ionizing radiation. This property allows for highly sensitive detection through methods like Liquid Scintillation Counting (LSC) and autoradiography. However, its radioactivity necessitates stringent safety protocols, specialized licenses, and dedicated disposal procedures.
Maleic anhydride , an electrophilic compound widely used in the synthesis of resins and as a chemical intermediate, is also a valuable tool in bioconjugation and covalent inhibitor design due to its reactivity as a Michael acceptor. Labeling this molecule allows researchers to track its fate in complex biological systems.
Head-to-Head Comparison: ¹³C vs. ¹⁴C Labeling
The selection of an isotopic label for maleic anhydride hinges on a balance of analytical requirements, safety considerations, and logistical constraints. Below, we dissect the key differences.
Analytical Methodologies and Data Richness
The most significant divergence between ¹³C and ¹⁴C labeling lies in their detection methods, which in turn dictates the type and quality of data generated.
-
Maleic Anhydride-2,3-¹³C₂ (Stable Isotope): The primary analytical tool for ¹³C-labeled compounds is Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS). This technique separates molecules based on their mass-to-charge ratio. The deliberate introduction of ¹³C creates a predictable mass shift (+2 Da for Maleic anhydride-2,3-¹³C₂), allowing the labeled molecule and its metabolites to be distinguished from their unlabeled, endogenous counterparts with high specificity.
-
Advantage: LC-MS not only quantifies the labeled species but also provides crucial structural information through fragmentation analysis (MS/MS). This allows for unambiguous identification of metabolites and adducts, a feature that is not possible with radiodetection methods alone.
-
-
¹⁴C-Maleic Anhydride (Radioisotope): Detection relies on the radioactive decay of ¹⁴C. Liquid Scintillation Counting (LSC) measures the total radioactivity in a sample, providing a highly sensitive quantitative measure. However, LSC cannot differentiate between the parent compound and its various metabolites; it only reports the total ¹⁴C present. For spatial localization, Autoradiography can be used to visualize the distribution of the radiolabel in tissues, but with limited resolution.
-
Disadvantage: These methods provide quantitative data on the amount of label present but offer no structural or molecular information. Identifying metabolites requires collecting fractions from a chromatographic separation and analyzing each one individually, a laborious process.
-
Table 1: Comparison of Analytical Techniques
| Feature | Mass Spectrometry (for ¹³C) | Liquid Scintillation Counting (for ¹⁴C) |
| Principle | Measures mass-to-charge ratio | Measures radioactive decay (beta emission) |
| Structural Info | High (MS/MS fragmentation) | None |
| Specificity | High (distinguishes isobars) | Low (measures total radioactivity) |
| Sample Prep | Requires ionization | Requires scintillation cocktail |
| Throughput | High (compatible with modern LC) | Moderate to Low |
| Instrumentation | LC-MS/MS System | Scintillation Counter |
Safety, Handling, and Regulatory Burden
Safety and regulatory compliance are paramount in any research setting, and it is here that stable isotopes offer their most compelling advantage.
-
¹³C-Labeled Compounds: Are non-radioactive and considered safe to handle with standard laboratory precautions for chemical handling. They do not require special licensing, radiation monitoring for personnel, or designated "hot" lab spaces. This dramatically simplifies experimental workflows and reduces institutional overhead.
-
¹⁴C-Labeled Compounds: As radioactive materials, their use is tightly regulated. Institutions must possess a radioactive materials license from a national regulatory body (e.g., the Nuclear Regulatory Commission in the US). Researchers must undergo mandatory radiation safety training, and all experiments must be conducted in specially designated and controlled areas. Personal dosimeters are often required to monitor radiation exposure.
Figure 1. Comparative laboratory workflows for handling ¹³C vs. ¹⁴C labeled compounds.
Waste Management and Environmental Footprint
The disposal of experimental waste is a significant logistical and financial consideration.
-
¹³C Waste: Waste containing Maleic anhydride-2,3-¹³C₂ is treated as standard chemical waste. Disposal procedures are dictated by the chemical properties of the molecule, not its isotopic content. This results in simpler, less expensive, and more environmentally friendly disposal.
-
¹⁴C Waste: Radioactive waste disposal is complex and costly. It involves segregating waste based on its physical form (solid, liquid, scintillation vials) and activity level. The waste must be stored for decay or sent to a specialized licensed facility for disposal, incurring substantial costs and long-term institutional liability.
Applications in Drug Development
In pharmaceutical research, particularly in Absorption, Distribution, Metabolism, and Excretion (ADME) studies, isotopic labeling is critical. While ¹⁴C has been the historical gold standard, especially for human ADME studies, ¹³C is increasingly used due to its safety profile, which is especially advantageous in early-phase clinical trials.
The FDA's guidance on metabolic safety testing recommends identifying and characterizing any human metabolite that constitutes more than 10% of the total drug-related exposure at steady state. The superior structural elucidation capabilities of LC-MS with ¹³C-labeled compounds make it an ideal technology for this purpose.
A Comparative Analysis of Derivatization Agents for Mass Spectrometry: A Focus on Maleic Anhydride-2,3-13C2
In the landscape of modern analytical chemistry, particularly within drug development and proteomics, the derivatization of analytes is a cornerstone technique for enhancing analytical performance. The choice of a derivatization agent can profoundly impact the sensitivity, selectivity, and robustness of mass spectrometry-based analyses. This guide provides an in-depth comparative analysis of various derivatization agents, with a special focus on the utility of isotopically labeled Maleic Anhydride-2,3-13C2. We will delve into the mechanistic underpinnings of these reagents, present objective performance data, and provide detailed experimental protocols to empower researchers in making informed decisions for their analytical workflows.
The "Why" of Derivatization: Enhancing Analyte Properties for Analysis
Derivatization is a chemical modification process that transforms an analyte into a new compound with more favorable properties for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The primary goals of derivatization include:
-
Increased Volatility: For GC analysis, polar functional groups like amines, carboxylic acids, and hydroxyls are converted into less polar, more volatile derivatives.[1]
-
Improved Chromatographic Separation: Derivatization can alter the polarity and size of analytes, leading to better peak shapes and resolution.
-
Enhanced Ionization Efficiency: In LC-MS, certain derivatizing agents can introduce easily ionizable moieties, significantly boosting signal intensity.
-
Structural Elucidation: The fragmentation patterns of derivatives in MS can provide valuable structural information.
-
Enabling Quantitative Analysis: Isotope-labeled derivatization agents, such as this compound, serve as powerful tools for accurate quantification by introducing a known mass shift.[2]
In the Spotlight: this compound
Maleic anhydride is a versatile reagent that readily reacts with primary and secondary amines and thiol groups.[3][4][5] The incorporation of two ¹³C atoms in this compound provides a distinct mass signature, making it an excellent tool for quantitative proteomics and metabolomics studies.[2]
Mechanism of Action:
The reaction of maleic anhydride with amines proceeds through a nucleophilic addition-elimination mechanism to form a maleamic acid, which can then be cyclized to a maleimide.[3] With thiols, it undergoes a Michael addition reaction to form a stable thioether bond.[6] The ¹³C labeling allows for the differentiation and relative or absolute quantification of labeled versus unlabeled samples in a mass spectrometer.
dot
Caption: Reaction mechanisms of Maleic Anhydride with amines and thiols.
A Comparative Landscape of Derivatization Agents
The choice of a derivatization agent is dictated by the analyte's functional groups and the analytical technique employed. Here, we compare this compound with other commonly used agents.
For Amines: Acylation vs. Silylation
Primary and secondary amines are frequently targeted for derivatization to improve their volatility and chromatographic behavior in GC-MS.
-
Acylation Agents: Reagents like Trifluoroacetic Anhydride (TFAA) and Pentafluoropropionic Anhydride (PFPA) react with amines to form stable amide derivatives.[7] Fluorinated acylating agents significantly enhance sensitivity for Electron Capture Detectors (ECD).[1]
-
Silylation Agents: Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active hydrogens on amines with a silyl group, increasing volatility.[1]
Comparative Insights: While silylation is a widely used and effective technique, the resulting derivatives can be sensitive to moisture.[1] Acylation, on the other hand, generally produces more stable derivatives.[1] Alkylation-based methods, such as using chloroformates, have shown better reproducibility and derivative stability compared to silylation in some studies.[6][8][9]
For Thiols: Maleimides vs. Haloacetamides
The derivatization of thiols is crucial for preventing their oxidation and enabling accurate quantification, particularly in proteomics.
-
Maleimides: N-ethylmaleimide (NEM) and related compounds react specifically with thiols via Michael addition.[8] Maleic anhydride functions similarly.
-
Haloacetamides: Iodoacetamide (IAA) is a classic reagent that alkylates cysteine residues to form a stable carbamidomethyl derivative.[10]
Performance Considerations: Maleimide derivatives can exhibit instability due to a retro-Michael reaction, especially in biological matrices with high concentrations of other thiols like glutathione.[11] This can lead to the deconjugation of the label. While NEM has been found to be more selective towards thiols than some other maleimides, careful pH control is necessary to minimize side reactions with amines.[10][12] Iodoacetamide provides stable derivatives, but it can also lead to off-target alkylation of other residues like methionine.[5]
For Carboxylic Acids: Esterification
Esterification is the go-to method for derivatizing carboxylic acids for GC-MS analysis, converting them into more volatile esters.
-
BF₃-Methanol: Boron trifluoride in methanol is a widely used and effective reagent for preparing fatty acid methyl esters (FAMEs).[12][13] The reaction is relatively fast and produces clean products.[12]
Quantitative Data Summary
The following tables provide a comparative overview of the performance of different derivatization agents based on available data.
Table 1: Comparison of Derivatization Agents for Amine Analysis (GC-MS)
| Derivatization Agent | Derivative Stability | Reaction Conditions | Key Advantages | Potential Disadvantages |
| Maleic Anhydride | Good | Mild | Can be used for isotopic labeling | Potential for side reactions |
| TFAA/PFPA (Acylation) | High | Anhydrous, can require heating | Forms stable derivatives, enhances ECD sensitivity | Acidic byproducts may require removal |
| BSTFA (Silylation) | Moderate | Anhydrous, heating often required | Widely applicable, effective | Derivatives are moisture-sensitive |
| Alkyl Chloroformates | High | Aqueous or organic, rapid | Good stability and reproducibility | --- |
Table 2: Comparison of Derivatization Agents for Thiol Analysis (LC-MS)
| Derivatization Agent | Derivative Stability | Selectivity for Thiols | Key Advantages | Potential Disadvantages |
| Maleic Anhydride/NEM | Moderate | Good (pH dependent) | Cell-permeable, good for in vivo labeling | Potential for retro-Michael reaction, side reactions with amines |
| Iodoacetamide (IAA) | High | Good | Forms very stable thioether bonds | Can cause off-target alkylation (e.g., methionine) |
| 4,4'-dithiodipyridine | Good | High | Rapid reaction at wine pH | --- |
Experimental Protocols
Providing reproducible and robust protocols is paramount for successful derivatization.
Protocol 1: Quantitative Proteomics Workflow using this compound
This protocol outlines a general workflow for the isotopic labeling of peptides for quantitative proteomics analysis by LC-MS/MS.
dot
Caption: Quantitative proteomics workflow using isotopic labeling.
Materials:
-
Protein digest (e.g., tryptic digest of cell lysate)
-
This compound
-
Unlabeled Maleic Anhydride (for the "light" sample)
-
Labeling buffer (e.g., 50 mM triethylammonium bicarbonate, pH 8.5)
-
Quenching solution (e.g., 5% hydroxylamine)
-
C18 solid-phase extraction (SPE) cartridges for peptide cleanup
-
LC-MS/MS system
Procedure:
-
Peptide Preparation: Start with a tryptic digest of your protein samples. Ensure the peptide concentration is known.
-
Labeling:
-
For the "heavy" sample, dissolve this compound in an organic solvent (e.g., acetonitrile) and add it to the peptide solution in the labeling buffer. A typical molar excess of reagent to peptide is 10-20 fold.
-
For the "light" sample, use an equivalent amount of unlabeled maleic anhydride.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
-
Quenching: Stop the reaction by adding the quenching solution and incubating for a further 15 minutes.
-
Sample Mixing: Combine the "light" and "heavy" labeled samples in a 1:1 ratio.
-
Cleanup: Desalt the combined peptide mixture using a C18 SPE cartridge.[10]
-
LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS. The mass difference between the heavy and light labeled peptides will be used for quantification.
Protocol 2: Derivatization of Carboxylic Acids with BF₃-Methanol for GC-MS
This protocol is suitable for the preparation of FAMEs from free fatty acids or lipid extracts.[12][13]
Materials:
-
Sample containing carboxylic acids (1-25 mg)
-
Boron trifluoride-methanol solution (12-14% w/v)
-
Hexane
-
Saturated NaCl solution
-
Screw-cap reaction vial with PTFE liner
Procedure:
-
Sample Preparation: Place the sample into the reaction vial. If in solution, evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization: Add 2 mL of the BF₃-methanol solution to the vial.[12] Tightly cap the vial and heat at 60°C for 5-10 minutes.[12]
-
Extraction:
-
Sample Collection: Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
Protocol 3: Thiol Derivatization with Iodoacetamide (IAA) for LC-MS
This protocol is a standard method for alkylating cysteine residues in proteins prior to proteomic analysis.[10]
Materials:
-
Protein sample in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT) solution (e.g., 1 M)
-
Iodoacetamide (IAA) solution (e.g., 0.5 M, freshly prepared in the dark)
Procedure:
-
Reduction: Add DTT to the protein solution to a final concentration of 5-10 mM. Incubate at 56-60°C for 30-60 minutes to reduce disulfide bonds.[10]
-
Alkylation:
-
Cool the sample to room temperature.
-
Add the IAA solution to a final concentration of 15-20 mM (a slight molar excess over DTT).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching (Optional): The reaction can be quenched by adding an excess of a thiol-containing reagent like DTT or 2-mercaptoethanol.
-
Further Processing: The alkylated protein sample is now ready for downstream applications such as enzymatic digestion and LC-MS/MS analysis.
Conclusion: Making the Right Choice
The selection of a derivatization agent is a critical decision in the analytical workflow. This compound stands out as a powerful tool for quantitative analysis, particularly in proteomics, due to its reactivity with key functional groups and the inherent advantage of isotopic labeling. However, a thorough understanding of its reactivity profile, including potential side reactions and derivative stability, is essential.
For broader applications, the choice between acylation, silylation, and other alkylation methods for amines, or between different thiol-reactive reagents, should be guided by the specific analytical goals, the nature of the sample matrix, and the capabilities of the available instrumentation. By carefully considering the comparative data and adhering to robust experimental protocols, researchers can significantly enhance the quality and reliability of their mass spectrometry-based analyses.
References
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- Rastogi, R. P. et al. (1980). Reaction Between Maleic Anhydride & Substituted Amines In Solid State. Indian Journal of Chemistry Section A, 19A, 523-526.
- U.S. Patent 2,306,918. (1942). Amine reaction product.
- Synergistic Combination of Facile Thiol-Maleimide Derivatization and Supramolecular Solvent-Based Microextraction for UHPLC–HRMS Analysis of Glutathione in Biofluids. (2021). Frontiers in Chemistry, 9, 746682.
- Bibel, M. (2025).
- Santa-Cruz, C. et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415, 4175-4187.
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Wikipedia. (n.d.). Maleic anhydride. Retrieved from [Link]
- Musa, O. M. (Ed.). (2016).
- Leme, G. M. et al. (2025). Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations.
- Shimbo, K. et al. (2011). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 136(9), 1895-1901.
- Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
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- Pszczolkowski, M. (2019). Is there a "gold standard" for amino acid derivatization for LC/MS analysis?.
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- Sidoli, S. et al. (2016). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. International Journal of Molecular Sciences, 17(8), 1236.
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- Whiteaker, J. R. et al. (2014). Multiplexed, Quantitative Workflow for Sensitive Biomarker Discovery in Plasma Yields Novel Candidates for Early Myocardial Injury. Molecular & Cellular Proteomics, 13(12), 3533-3545.
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- Hegeman, A. D. et al. (2007). Hydrolysis and stability of thin pulsed plasma polymerised maleic anhydride coatings. Plasma Processes and Polymers, 4(7), 657-665.
- Kryuk, T. V., & Tyurina, T. G. (2020). Synthesis of Amino Acid Based Matrix Forms using a Maleic Anhydride with Vinyl Acetate Copolymer. Biomedical Journal of Scientific & Technical Research, 31(3), 24205-24211.
- Kryuk, T. V., & Tyurina, T. G. (2020). Synthesis of Amino Acid Based Matrix Forms using a Maleic Anhydride with Vinyl Acetate Copolymer.
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- Clinical assay of four thiol amino acid redox couples by LC-MS/MS: utility in thalassemia. (2013).
- Gergov, M. et al. (2001). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of Mass Spectrometry, 36(8), 893-899.
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- Analytical Methods. (2014). Royal Society of Chemistry, 6(19), 7765-7771.
- Supelco. (n.d.).
- Płotka-Wasylka, J. et al. (2016). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 116(18), 10815-10855.
- Takeda, N. et al. (2016).
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A Senior Application Scientist's Guide to Quantifying Grafted Maleic Anhydride-2,3-¹³C₂: Titration vs. Spectroscopic Methods
For researchers and drug development professionals, the functionalization of polymers with maleic anhydride (MA) is a cornerstone technique for enhancing properties like adhesion, compatibility, and bioavailability. The degree of this grafting is a critical quality attribute that dictates performance. The use of isotopically labeled Maleic anhydride-2,3-¹³C₂ offers a powerful tool for precise analysis, particularly with spectroscopic methods. This guide provides an in-depth comparison of traditional titration and advanced spectroscopic techniques for the quantification of grafted MA, grounded in experimental evidence and practical insights.
The Fundamental Divide: Bulk vs. Molecular Quantification
The choice between analytical methods hinges on the type of information required. Titration, a classical wet chemistry technique, provides a measure of the bulk acidic functionality of the grafted polymer. In contrast, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), can provide detailed molecular-level information, including the structure and precise quantity of the grafted moieties.
Titration: The Workhorse of Bulk Analysis
Titration remains a widely used method due to its accessibility and low cost. The underlying principle is the hydrolysis of the grafted succinic anhydride ring to its corresponding dicarboxylic acid, which can then be quantified via an acid-base reaction.
Causality Behind Experimental Choices in Titration: The primary challenge in titrating grafted polymers is ensuring that only the grafted anhydride is measured, without interference from residual, unreacted MA.[1][2] Furthermore, the polymer must be fully dissolved to ensure all anhydride groups are accessible to the titrant, which can be difficult for highly crystalline or non-polar polymers.[3] This has led to the development of non-aqueous and potentiometric methods to circumvent issues of solubility and ambiguous colorimetric endpoints.[4]
This protocol is designed as a self-validating system by using a potentiometric endpoint, which provides a more objective and reproducible measurement than a visual indicator.
-
Purification: Before analysis, rigorously purify the polymer sample to remove any unreacted (free) maleic anhydride. This is a critical step, often involving precipitation of the polymer from a solution.[2]
-
Dissolution: Accurately weigh and dissolve the purified polymer (e.g., 1-2 g) in a suitable solvent like xylene or toluene (e.g., 100 mL). Heating may be required to achieve complete dissolution.
-
Hydrolysis (Implicit): The anhydride groups are hydrolyzed to carboxylic acid groups upon interaction with trace water or during the titration itself. Some methods intentionally add a reagent like aniline to react with the anhydride, forming a monoacid that is then titrated.[4]
-
Titration Setup: Use an automatic potentiometric titrator equipped with a suitable electrode (e.g., a glass pH electrode).
-
Titrant: Use a standardized organic base solution, such as 0.05 M tetra-butylammonium hydroxide (TBAOH) in isopropanol. Organic bases enhance solubility and prevent polymer precipitation during titration.[3][4]
-
Execution: Titrate the polymer solution with the TBAOH solution. Record the potential (mV) as a function of the titrant volume.
-
Endpoint Determination: The equivalence point is determined from the inflection point of the titration curve (the point of the most significant change in potential).
-
Calculation: The maleic anhydride content (in weight percent) is calculated using the following formula: MA (%) = (V * M * f * 98.06 * 100) / (W * 2 * 1000) Where:
-
V = volume of titrant at the equivalence point (mL)
-
M = molarity of the titrant (mol/L)
-
f = factor of the titrant
-
98.06 = molecular weight of maleic anhydride ( g/mol )
-
W = weight of the polymer sample (g)
-
The factor of 2 accounts for the two carboxylic acid groups per hydrolyzed anhydride ring.
-
Spectroscopic Methods: Precision and Structural Insight
Spectroscopic techniques offer a non-destructive and often more precise alternative to titration. The use of Maleic anhydride-2,3-¹³C₂ is particularly advantageous here, as the isotopic label acts as a beacon for highly sensitive and specific detection.
FTIR is a rapid and straightforward method for detecting the presence of grafted MA. It relies on the principle that the carbonyl groups (C=O) of the succinic anhydride ring absorb infrared radiation at specific, characteristic frequencies.
Causality Behind Experimental Choices in FTIR: The key to quantitative FTIR is the identification of unique, non-overlapping absorption bands. For maleic anhydride, the symmetric and asymmetric carbonyl stretching vibrations, typically appearing around 1780 cm⁻¹ and 1850 cm⁻¹, are ideal.[3] For quantification, the intensity of one of these peaks is ratioed against an internal reference peak from the polymer backbone that does not change with grafting. This ratiometric approach corrects for variations in sample thickness, ensuring reproducibility.
-
Calibration Standards: Prepare a series of standards with known concentrations of grafted maleic anhydride. These are typically validated by a primary method like NMR or titration.
-
Sample Preparation: Prepare thin films of both the standards and the unknown samples by solvent casting or melt pressing to a uniform thickness.
-
Spectrum Acquisition: Record the FTIR spectrum for each sample, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
Data Processing:
-
Identify the characteristic anhydride carbonyl peak (e.g., at ~1780 cm⁻¹).
-
Identify a suitable reference peak from the polymer backbone (e.g., a C-H bending mode).
-
Perform a baseline correction for both peaks and measure their respective absorbances (peak heights or areas).
-
-
Calibration Curve: Plot the ratio of the anhydride peak absorbance to the reference peak absorbance against the known MA concentration for the standards. Perform a linear regression to generate a calibration curve.
-
Quantification: Calculate the absorbance ratio for the unknown sample and use the calibration curve to determine its grafted maleic anhydride content.
¹³C NMR is the definitive method for quantifying grafted Maleic anhydride-2,3-¹³C₂. Natural abundance ¹³C NMR is often too insensitive for the low graft levels found in many applications.[1] By using MA enriched with ¹³C at the two carbonyl carbons, the signal intensity for these specific atoms is magnified over 100-fold, enabling highly accurate detection and quantification.
Causality Behind Experimental Choices in ¹³C NMR: This technique directly probes the chemical environment of the ¹³C nuclei. The isotopic enrichment not only boosts sensitivity but also provides unparalleled specificity. The chemical shift of the ¹³C-labeled carbonyl carbons provides definitive proof of grafting and can even distinguish between single succinic anhydride grafts and short oligomeric chains.[5][6] This level of structural detail is unattainable by titration or FTIR.
-
Sample Preparation: Dissolve a precisely weighed amount of the grafted polymer (e.g., 150-200 mg) in a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂) in a 10 mm NMR tube. High temperatures (e.g., 120 °C) are often required for dissolution.[7]
-
Internal Standard (Optional but Recommended): Add a known amount of an internal standard for absolute quantification. The standard should have a single, sharp resonance that does not overlap with polymer or graft signals.
-
NMR Acquisition:
-
Acquire the ¹³C NMR spectrum on a high-field spectrometer at elevated temperature.
-
Use a long relaxation delay (e.g., 5-10 seconds) to ensure full relaxation of the carbonyl carbons for accurate integration.
-
Employ proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Data Processing and Quantification:
Head-to-Head Comparison: Performance and Practicality
The choice of method depends on a balance of required accuracy, available resources, and the specific research question.
| Feature | Titration Methods | FTIR Spectroscopy | ¹³C NMR (with ¹³C₂-MA Label) |
| Principle | Acid-base reaction of hydrolyzed anhydride | Vibrational absorption of C=O bonds | Nuclear magnetic resonance of ¹³C nuclei |
| Specificity | Low; susceptible to interference from other acidic groups or unreacted monomer.[2] | Moderate; can have overlapping peaks. | Very High; ¹³C label provides a unique and specific signal.[5][7] |
| Sensitivity | Moderate | Moderate to Low | Very High; isotopic enrichment overcomes natural abundance limitations.[1] |
| Accuracy | Good, but highly dependent on complete removal of interferences. | Good, but dependent on the quality of the calibration curve.[2] | Excellent; considered a primary, absolute method. |
| Information | Bulk graft content only. | Bulk graft content only. | Absolute graft content and detailed graft structure (e.g., monomeric vs. oligomeric).[6] |
| Speed | Slow; involves lengthy dissolution and titration steps. | Very Fast; analysis takes minutes per sample.[1] | Slow; requires long dissolution and acquisition times.[1] |
| Cost | Low instrument cost. | Moderate instrument cost. | High instrument and operational cost. |
| Advantages | Inexpensive, accessible. | Rapid, non-destructive, simple. | High precision, provides structural detail, highly specific. |
| Limitations | Prone to interferences, solvent-intensive, provides no structural data.[1][2] | Indirect quantification (requires calibration), less sensitive for low graft levels. | Expensive, time-consuming, requires specialized expertise. |
Visualizing the Workflows
The following diagrams illustrate the distinct operational paths for titration and spectroscopic analyses.
Caption: Experimental workflow for titration.
Caption: Experimental workflow for spectroscopy.
Authoritative Recommendations
As a Senior Application Scientist, my recommendation is to employ a multi-faceted approach depending on the stage of your work:
-
For Routine Quality Control and High-Throughput Screening: FTIR spectroscopy is the method of choice.[1] Its speed and simplicity are unmatched for confirming the presence of grafted MA and assessing relative quantities, provided a reliable calibration has been established.
-
For Cost-Constrained Analysis without Need for Structural Detail: A well-validated titration method can provide reliable bulk quantification. However, meticulous sample purification is non-negotiable to avoid inaccurate results from unreacted reagents.[2]
-
For In-Depth R&D, Method Validation, and Structural Elucidation: Quantitative ¹³C NMR of Maleic anhydride-2,3-¹³C₂ grafted polymers is the unequivocal gold standard. It provides the most accurate, precise, and structurally informative data, justifying its higher cost and complexity for critical applications in drug development and material science where understanding the precise molecular architecture is paramount.[5][6][7]
By understanding the fundamental principles, strengths, and limitations of each technique, researchers can make informed decisions to generate reliable and meaningful data for their specific application.
References
- Evaluation and quantification of grafting degree of maleic anhydride in polypropylene through rapid techniques. (n.d.). SABIC.
-
Heinen, W., Rosenmöller, C. H., Wenzel, C. B., de Groot, H. J. M., Lugtenburg, J., & van Duin, M. (1996). 13C NMR Study of the Grafting of Maleic Anhydride onto Polyethene, Polypropene, and Ethene−Propene Copolymers. Macromolecules, 29(4), 1151–1157. Available at: [Link]
-
A simple potentiometric titration method for estimation of maleic anhydride in high molecular weight styrene-maleic anhydride copolymer. (n.d.). ResearchGate. Retrieved from [Link]
-
Heinen, W., Rosenmöller, C. H., Wenzel, C. B., de Groot, H. J. M., Lugtenburg, J., & van Duin, M. (1996). 13C NMR study of the grafting of maleic anhydride onto polyethene, polypropene, and ethene-propene copolymers. Scholarly Publications Leiden University. Available at: [Link]
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Polymer Grafting Analysis. (n.d.). Scribd. Retrieved from [Link]
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Structural characterization of maleic anhydride grafted polyethylene by 13C NMR spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
- Method for the determination of maleic anhydride content of polymers. (2012). Google Patents. JP4946387B2.
-
Quantification of the maleic anhydride grafted onto polypropylene by chemical and viscosimetric titration, and FTIR spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
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Bettini, S. H. P., & Agnelli, J. A. M. (2000). Evaluation of methods used for analysing maleic anhydride grafted onto polypropylene by reactive processing. Polymer Testing, 19(1), 3-15. Available at: [Link]
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Model compounds and 13C NMR increments for the characterization of maleic anhydride-grafted polyolefins. (n.d.). ResearchGate. Retrieved from [Link]
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Pinter, E., et al. (2023). FT-IR measurement as a simple tool for following formation of acidic functional groups in maleic anhydride containing polymers. Polymer Testing. Available at: [Link]
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Sclavons, M., Franquinet, P., Carlier, V., Verfaillie, G., Fallais, I., Legras, R., & Devaux, J. (2000). Quantification of the maleic anhydride grafted onto polypropylene by chemical and viscosimetric titrations, and FTIR spectroscopy. Polymer, 41(6), 1989-1999. Available at: [Link]
-
Error analysis of determination for grafting ratio of compatibilizer maleic anhydride-grafted polypropylene through acid-base back titration. (n.d.). oaj.cas.cn. Retrieved from [Link]
-
Rengarajan, R., Parameswaran, V. R., & Lee, S. (1990). N.M.R. analysis of polypropylene-maleic anhydride copolymer. Polymer, 31(9), 1703-1706. Available at: [Link]
-
Pinter, E., et al. (2023). FT-IR measurement as a simple tool for following formation of acidic functional groups in maleic anhydride containing polymers. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to Isotopic Labeling: Benchmarking Maleic Anhydride-2,3-¹³C₂
In the intricate world of metabolic analysis, reaction mechanism elucidation, and drug development, the choice of an isotopic label is a critical decision that dictates the depth and precision of experimental outcomes. This guide provides a comprehensive comparison of Maleic Anhydride-2,3-¹³C₂, a site-specifically labeled tool, against other common isotopic labeling strategies. We will delve into the fundamental principles, showcase comparative data, and provide actionable protocols to empower researchers in making informed decisions for their studies.
The Rationale for Isotopic Labeling: Beyond Simple Tracing
Isotopic labeling is a technique that replaces specific atoms in a molecule with their heavier, stable isotopes, such as replacing ¹²C with ¹³C.[1] This substitution creates a "tagged" molecule that is chemically identical to its unlabeled counterpart but distinguishable by analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2] This allows researchers to track the journey of molecules through complex biological and chemical systems.[1][3]
While uniform labeling (where all carbons are ¹³C) provides a general overview of metabolic fate, site-specific labeling, as in Maleic Anhydride-2,3-¹³C₂, offers a more nuanced and powerful approach to answer specific mechanistic and structural questions.
The Unique Advantages of Vicinal ¹³C Labeling with Maleic Anhydride-2,3-¹³C₂
The strategic placement of two adjacent ¹³C atoms (vicinal labeling) in Maleic Anhydride-2,3-¹³C₂ unlocks a wealth of information that is inaccessible with other labeling patterns or isotopes.
Unambiguous Structural Elucidation via ¹³C-¹³C Coupling in NMR
In ¹³C NMR spectroscopy, the presence of adjacent ¹³C atoms gives rise to through-bond J-coupling, which splits the NMR signal into a doublet.[1] The magnitude of this one-bond coupling constant (¹J(C,C)) is highly dependent on the nature of the carbon-carbon bond (single, double, or triple) and the substitution pattern.[1][4] This provides a direct and unambiguous method for determining molecular structure and connectivity.[5]
For instance, if Maleic Anhydride-2,3-¹³C₂ is used in a Diels-Alder reaction, the resulting product will retain the vicinal ¹³C labels.[6] Analysis of the ¹J(C,C) in the product can confirm the formation of the new carbon-carbon bonds and provide insights into the stereochemistry of the reaction.[3]
Diagram: The Power of Vicinal ¹³C Labeling in a Diels-Alder Reaction
Caption: Workflow demonstrating the use of Maleic Anhydride-2,3-¹³C₂ in a Diels-Alder reaction and subsequent NMR analysis to confirm product structure via ¹J(C,C) coupling.
Probing Reaction Mechanisms with ¹³C Kinetic Isotope Effects (KIE)
The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes.[3] Measuring ¹³C KIEs can provide profound insights into the transition state of a reaction, helping to distinguish between different mechanistic pathways (e.g., concerted vs. stepwise).[2][7]
While Deuterium (²H) KIEs are larger and more commonly measured, they primarily report on changes at C-H bonds.[8] ¹³C KIEs, on the other hand, directly probe the carbon backbone where bond formation and cleavage occur, offering complementary and often more direct information about the core chemical transformation.[9] Maleic Anhydride-2,3-¹³C₂ is an excellent tool for such studies, as the isotopic enrichment at the reactive double bond enhances the precision of KIE measurements.[10]
Comparative Analysis: Maleic Anhydride-2,3-¹³C₂ vs. Other Isotopic Labels
The choice of an isotopic label is highly dependent on the specific research question. The following table provides a comparative overview of Maleic Anhydride-2,3-¹³C₂ against other common isotopic labels.
| Isotopic Label | Primary Application | Key Advantages | Limitations |
| Maleic Anhydride-2,3-¹³C₂ | Structural Elucidation (NMR), Mechanistic Studies (KIE), Derivatizing Agent | - Direct measurement of ¹J(C,C) coupling constants for unambiguous connectivity information.[1] - High sensitivity for ¹³C KIE studies at the site of reaction.[2] - Can be used as a derivatizing agent to introduce a ¹³C₂ tag for chiral analysis or to improve chromatographic separation. | - Not suitable for general metabolic tracing where the fate of the entire carbon skeleton is of interest. - Synthesis can be more complex and costly than uniformly labeled compounds. |
| Uniformly ¹³C-Labeled Substrates (e.g., [U-¹³C]-Glucose) | Metabolic Flux Analysis, General Metabolic Tracing | - Traces the entire carbon backbone of a molecule through metabolic pathways.[11] - Provides a comprehensive overview of carbon flow in a biological system. | - Complex NMR spectra due to extensive ¹³C-¹³C couplings, often requiring advanced NMR techniques for interpretation.[5] - Can be less informative for specific mechanistic questions. |
| Deuterium (²H)-Labeled Compounds | Pharmacokinetic (PK) Modification, Mechanistic Studies (KIE) | - Large KIE can significantly alter drug metabolism, potentially improving PK profiles.[8] - High sensitivity for detecting changes in C-H bond cleavage. | - The large mass difference can sometimes alter biological activity. - Does not directly probe the carbon skeleton. |
| ¹⁵N-Labeled Compounds | Protein NMR, Nitrogen Metabolism Studies | - Simplifies protein NMR spectra and enables advanced structural and dynamic studies.[12] - Essential for tracing nitrogen flow in biological systems. | - Limited to studying nitrogen-containing molecules. |
| ¹⁴C-Labeled Compounds | Tracer Studies (historically), Autoradiography | - High sensitivity due to radioactive decay. | - Radioactive, requiring specialized handling and disposal. - Does not provide structural information like NMR. - Largely superseded by stable isotopes for many applications.[13] |
Experimental Protocols
Protocol for NMR Analysis of a Diels-Alder Reaction Product Using Maleic Anhydride-2,3-¹³C₂
This protocol outlines the general steps for synthesizing a Diels-Alder adduct and analyzing it by ¹³C NMR to determine the ¹J(C,C) coupling constant.
-
Reaction Setup:
-
In a fume hood, dissolve Maleic Anhydride-2,3-¹³C₂ (1 equivalent) in a suitable solvent (e.g., toluene or xylene) in a round-bottom flask equipped with a reflux condenser.[14]
-
Add the diene (e.g., 1,3-butadiene, generated in situ from 3-sulfolene) (1.1 equivalents).[15]
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
-
-
NMR Sample Preparation:
-
¹³C NMR Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Identify the signals corresponding to the ¹³C-labeled carbons. They should appear as doublets due to ¹J(C,C) coupling.
-
Measure the distance in Hertz (Hz) between the two lines of the doublet to determine the ¹J(C,C) coupling constant.
-
Diagram: Experimental Workflow for Diels-Alder Reaction and NMR Analysis
Caption: Step-by-step workflow for the synthesis and subsequent ¹³C NMR analysis of a Diels-Alder adduct using Maleic Anhydride-2,3-¹³C₂.
Conclusion: Choosing the Right Tool for the Job
Maleic Anhydride-2,3-¹³C₂ is a powerful and precise tool for researchers seeking to unravel complex structural and mechanistic questions. Its unique vicinal ¹³C labeling pattern provides unambiguous structural information through the measurement of ¹J(C,C) coupling constants in NMR spectroscopy and offers a sensitive probe for mechanistic studies via ¹³C KIEs.
While uniformly labeled compounds are the workhorses for general metabolic tracing, and deuterium labeling offers a unique approach to modulating pharmacokinetics, the site-specific labeling of Maleic Anhydride-2,3-¹³C₂ provides a level of detail that is often crucial for advancing our understanding of chemical and biological processes at the molecular level. By carefully considering the specific experimental question at hand, researchers can leverage the unique advantages of each isotopic labeling strategy to generate high-quality, insightful data.
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A Senior Application Scientist's Guide to Isotopic Enrichment Analysis of Maleic Anhydride-2,3-¹³C₂ Labeled Products
For researchers, scientists, and drug development professionals venturing into stable isotope tracing, this guide provides an in-depth comparison of analytical methodologies for determining the isotopic enrichment of products labeled with Maleic anhydride-2,3-¹³C₂. This powerful tracer molecule holds significant potential in elucidating metabolic pathways and understanding drug mechanisms of action due to the strategic placement of the ¹³C labels.[1][2][3][4][5] This guide moves beyond a simple recitation of protocols to offer a nuanced, experience-driven perspective on experimental design, data interpretation, and the comparative strengths of the two primary analytical platforms: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Significance of Maleic Anhydride-2,3-¹³C₂ in Research
Maleic anhydride, a versatile chemical intermediate, and its derivatives are utilized in a wide array of applications, from polymer synthesis to pharmaceuticals.[2][3][4][5] The introduction of ¹³C labels at the 2 and 3 positions of the maleic anhydride ring provides a unique tool for tracing the metabolic fate of this molecule and its downstream products. By tracking the incorporation of these heavy carbon isotopes, researchers can gain critical insights into cellular metabolism, identify novel biochemical pathways, and assess the impact of drug candidates on metabolic networks.[1][6]
Core Analytical Techniques: A Comparative Overview
The two principal techniques for isotopic enrichment analysis are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While both can provide accurate and reliable data, they operate on different physical principles and offer distinct advantages and disadvantages.[7][8] The choice between them is often dictated by the specific research question, the required level of detail, and the available instrumentation.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High | Low |
| Resolution | High mass resolution is crucial for resolving isotopologues.[9] | Excellent for resolving positional isotopomers. |
| Structural Information | Provides mass-to-charge ratio; fragmentation patterns can aid in identification. | Provides detailed information about the chemical environment and connectivity of atoms.[10] |
| Quantification | Relative or absolute quantification of isotopologues. | Accurate quantification of both labeled and unlabeled molecules.[10][11] |
| Sample Throughput | Generally higher | Generally lower |
| Sample Preparation | Often requires derivatization (e.g., for GC-MS).[12] | Minimal, non-destructive. |
| Data Complexity | Complex spectra with overlapping isotopic patterns can be challenging to deconvolute.[13] | Spectra can be complex due to ¹H-¹³C J-couplings, but specialized pulse sequences can simplify them.[10][11] |
Mass Spectrometry-Based Analysis: Power in Sensitivity
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[1] For isotopic enrichment analysis, MS can distinguish between molecules that have incorporated ¹³C atoms (isotopologues) and their unlabeled counterparts based on the mass difference.
Experimental Workflow: GC-MS for Maleic Anhydride Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used platform for analyzing small, volatile molecules like derivatives of maleic anhydride.
Step-by-Step Protocol:
-
Sample Preparation:
-
Rapidly quench metabolic activity to prevent isotopic scrambling.[14] This can be achieved by flash-freezing samples in liquid nitrogen.
-
Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).
-
-
Derivatization:
-
To improve volatility and thermal stability for GC analysis, derivatize the extracted metabolites. For carboxylic acids like those derived from maleic anhydride, silylation is a common approach.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different compounds in the mixture.
-
As the separated compounds elute from the GC column, they are ionized and analyzed by the mass spectrometer.
-
-
Data Analysis:
-
The mass spectrometer detects the different isotopologues of the target metabolite.
-
The resulting mass spectra will show a distribution of peaks corresponding to the unlabeled molecule (M+0) and molecules containing one (M+1), two (M+2), etc., ¹³C atoms.
-
Correct for the natural abundance of ¹³C to accurately determine the isotopic enrichment from the labeled tracer.
-
Causality in Experimental Choices:
-
Quenching: Immediate cessation of enzymatic reactions is critical to ensure that the measured isotopic distribution reflects the metabolic state at the time of sampling.[14]
-
Derivatization: This chemical modification is essential for making many polar metabolites, such as dicarboxylic acids, amenable to GC separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Detail
NMR spectroscopy provides unparalleled detail about the chemical structure of molecules.[10] For isotopic enrichment analysis, NMR can not only quantify the degree of labeling but also pinpoint the exact location of the ¹³C atoms within the molecule (positional isotopomers).
Experimental Workflow: ¹³C NMR for Direct Analysis
Direct ¹³C NMR is a powerful tool for analyzing the enrichment of Maleic anhydride-2,3-¹³C₂ and its products.
Step-by-Step Protocol:
-
Sample Preparation:
-
Extract and purify the metabolite of interest.
-
Dissolve the sample in a suitable deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹³C NMR spectrum. This requires a long relaxation delay to ensure accurate integration.
-
Noise-decoupled spectra can enhance the signal-to-noise ratio.[15]
-
-
Spectral Processing and Analysis:
-
Process the raw NMR data (Fourier transformation, phasing, and baseline correction).
-
Identify the resonance signals corresponding to the carbon atoms of interest. For Maleic anhydride-2,3-¹³C₂, the signals for the labeled carbons will be significantly enhanced.[15][16][17]
-
Integrate the peaks of the labeled and unlabeled carbons to determine the isotopic enrichment at each specific position.
-
Causality in Experimental Choices:
-
Quantitative ¹³C NMR: Unlike standard ¹³C NMR, quantitative measurements necessitate specific acquisition parameters (e.g., long relaxation delays, inverse-gated decoupling) to ensure that the signal intensity is directly proportional to the number of nuclei.
-
¹³C-Enriched Maleic Anhydride: The use of a specifically labeled precursor like [2,3-¹³C₂]MA dramatically enhances the NMR signals of the carbons of interest, making their detection and quantification more feasible, even in complex mixtures.[15]
Head-to-Head Comparison in a Drug Development Context
Imagine a scenario where a pharmaceutical company is developing a new drug that is hypothesized to inhibit a key enzyme in a metabolic pathway that utilizes a maleic acid derivative. To confirm the drug's mechanism of action, researchers can treat cells with Maleic anhydride-2,3-¹³C₂ in the presence and absence of the drug.
-
Using Mass Spectrometry: An MS-based approach would quickly reveal if the overall incorporation of ¹³C into the downstream metabolites is reduced in the drug-treated cells. This provides a rapid, high-throughput screen for drug efficacy.
-
Using NMR Spectroscopy: An NMR-based analysis would provide more granular information. For instance, it could reveal the accumulation of a specific ¹³C-labeled intermediate immediately preceding the target enzyme, providing direct evidence of enzyme inhibition. While more time-consuming, this level of detail is invaluable for mechanistic studies.
Conclusion: A Synergistic Approach
Ultimately, the choice between MS and NMR for isotopic enrichment analysis of Maleic anhydride-2,3-¹³C₂ labeled products is not a matter of one being definitively superior to the other. Rather, they are complementary techniques.[7] For large-scale screening and initial assessments of metabolic flux, the high sensitivity and throughput of MS are advantageous. For detailed mechanistic studies and unambiguous determination of labeling patterns, the structural resolution of NMR is unparalleled. A judicious combination of both approaches will yield the most comprehensive and robust understanding of the metabolic fate of Maleic anhydride-2,3-¹³C₂ and its biological significance.
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Heinen, W., Rosenmöller, C. H., Wenzel, C. B., de Groot, H. J. M., Lugtenburg, J., & van Duin, M. (1996). 13C NMR Study of the Grafting of Maleic Anhydride onto Polyethene, Polypropene, and Ethene−Propene Copolymers. Macromolecules, 29(4), 1151–1157. Available from: [Link]
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Safety Operating Guide
Navigating the Disposal of Maleic Anhydride-2,3-13C2: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its application in an experiment. The final and arguably most critical stage is its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Maleic anhydride-2,3-13C2, a stable isotope-labeled compound. Our focus is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of personnel and the protection of our environment.
Understanding the Compound: this compound
This compound is a specific form of maleic anhydride where the carbon atoms at the 2 and 3 positions of the furan-2,5-dione ring are the heavy isotope, carbon-13.[1][2] From a chemical reactivity and hazard perspective, this isotopic labeling does not significantly alter the properties of the maleic anhydride molecule. Therefore, the disposal procedures are fundamentally the same as for unlabeled maleic anhydride.[]
However, it is crucial to recognize that this is a valuable and specialized reagent. While the stable isotope itself does not pose a radiological hazard, its presence should be noted in your waste documentation for inventory and potential waste segregation purposes, depending on your institution's policies.[]
Hazard Identification and Risk Assessment
Maleic anhydride is classified as a hazardous substance with multiple risk factors that dictate its handling and disposal protocols.[4][5][6] A thorough understanding of these hazards is the foundation of a safe disposal plan.
Key Hazards:
-
Corrosivity: Maleic anhydride is severely corrosive to the skin, eyes, and respiratory tract.[4][5][6][7][8] Contact can cause severe burns and irreversible eye damage.[4][5][6][7]
-
Sensitization: It is a known respiratory and skin sensitizer.[5][6] Repeated exposure can lead to allergic reactions, including asthma-like symptoms.[5][6]
-
Reactivity: Maleic anhydride reacts exothermically with water to form maleic acid.[4] It can also react violently with strong bases, oxidizing agents, and certain metals.[4][5]
-
Combustibility: As a solid, it is combustible and its dust can form explosive mixtures in the air.[4][8]
Exposure Limits:
| Regulatory Body | Time-Weighted Average (TWA) |
| OSHA PEL | 0.25 ppm (1 mg/m³) (8-hour)[9] |
| NIOSH REL | 0.25 ppm (1 mg/m³) (10-hour)[9] |
| ACGIH TLV | 0.01 mg/m³ (inhalable fraction and vapor) (8-hour)[9] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound waste. Adherence to your institution's specific Environmental, Health & Safety (EH&S) guidelines and local regulations is mandatory.
Personal Protective Equipment (PPE)
Before handling any maleic anhydride waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential.[7][10]
-
Hand Protection: Use compatible, chemical-resistant gloves.[11]
-
Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or potential for splashes, a chemical protection suit is recommended.[10]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[11] If airborne dust is a possibility, a NIOSH-approved respirator for organic vapors and particulates is necessary.[5]
Waste Segregation and Collection
Proper segregation prevents dangerous reactions and ensures compliant disposal.
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container. The container must be made of a material compatible with maleic anhydride (e.g., glass or a suitable plastic).
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "Waste this compound," and the appropriate hazard pictograms (corrosive, sensitizer, health hazard).[12] Your institution's waste management system may have specific labeling requirements.[12][13]
-
Solid Waste: Collect solid maleic anhydride waste, including contaminated items like weigh boats, gloves, and paper towels, in this container.
-
Liquid Waste: If the maleic anhydride is in a solution, the solvent must also be identified on the waste label.[13] Do not mix with incompatible waste streams.
Caption: Waste Segregation and Disposal Workflow.
In-Lab Neutralization (for small quantities)
For very small residual amounts, careful hydrolysis to the less hazardous maleic acid can be considered. This procedure should only be performed by trained personnel in a controlled environment.
Causality: This step leverages the reactivity of maleic anhydride with water to convert it into maleic acid, which is a weaker acid and generally less hazardous than the anhydride.[14][15]
Protocol:
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Prepare a Neutralizing Solution: Prepare a dilute solution of sodium bicarbonate or sodium hydroxide in a large beaker.
-
Slow Addition: Slowly and cautiously add the maleic anhydride waste to the neutralizing solution with constant stirring. This reaction is exothermic, so slow addition is crucial to control the temperature.
-
pH Monitoring: Monitor the pH of the solution. Add more neutralizing agent as needed until the pH is between 6 and 8.
-
Dispose as Aqueous Waste: The resulting neutralized solution can then be disposed of as aqueous chemical waste, following your institution's guidelines.
Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Evacuate and Secure: Evacuate non-essential personnel from the area and restrict access.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, gently sweep the material into a designated waste container.[10] Avoid creating dust.[4] For liquid spills, use an inert absorbent material.
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent and dispose of all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your institution's EH&S department.
Regulatory Compliance
The disposal of maleic anhydride is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16][17][18][19] It is classified as a hazardous waste.[4] Your institution's EH&S department is your primary resource for ensuring compliance with all federal, state, and local regulations.[16]
Caption: Regulatory Compliance for Hazardous Waste Disposal.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the inherent hazards, adhering to established protocols, and maintaining regulatory compliance, you contribute to a safer research environment for yourself, your colleagues, and the community. Always consult your institution's specific guidelines and your EH&S department for any questions or concerns.
References
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Shandong Qibo New Energy Co., Ltd. (2023, October 21). Review of hydrolysis of maleic anhydride. Retrieved from [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Maleic anhydride. Retrieved from [Link]
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New Jersey Department of Health. (2016, June). Maleic anhydride - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Ashland. Maleic Anhydride NA Safety Data Sheet. Retrieved from [Link]
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Carl ROTH. Safety Data Sheet: Maleic anhydride. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). MALEIC ANHYDRIDE. Retrieved from [Link]
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Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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CountyOffice.org. (2024, November 23). The Federal EPA Hazardous Waste Regulations Are Found Where?. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (2021, January 4). MALEIC ANHYDRIDE. Retrieved from [Link]
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International Labour Organization. ICSC 0799 - MALEIC ANHYDRIDE. Retrieved from [Link]
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ChemTrack.org. Safety Guideline - MALEIC ANHYDRIDE. Retrieved from [Link]
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Valudor Products. (2025, July 8). Safety Data Sheet: maleic anhydride. Retrieved from [Link]
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National Institutes of Health (NIH). NIH Waste Disposal Guide. Retrieved from [https://www.orf.od.nih.gov/EnvironmentalProtection/WasteDisposal/Documents/NIH Waste Disposal Guide 508.pdf]([Link] Waste Disposal Guide 508.pdf)
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News. (2025, November 25). What Happens When Maleic Anhydride Reacts With Water?. Retrieved from [Link]
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The University of Maryland, Baltimore. (2015, May 14). Disposal of Chemical Waste - Policies and Procedures. Retrieved from [Link]
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Royal Society of Chemistry. (2013, October 14). Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride. Retrieved from [Link]
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National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Maleic Anhydride-2,3-13C2
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Maleic Anhydride-2,3-13C2. The stable isotope labeling on this compound does not alter its chemical reactivity or associated hazards when compared to its unlabeled counterpart.[1][2] Therefore, all safety protocols are based on the well-documented risks of Maleic Anhydride. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the required safety measures.
Hazard Analysis: The "Why" Behind the Precautions
Maleic Anhydride is a hazardous substance that presents multiple routes of exposure and significant health risks. Understanding these hazards is fundamental to appreciating the necessity of the stringent personal protective equipment (PPE) and handling protocols outlined below.
-
Severe Corrosivity: Direct contact causes severe burns to the skin and can result in permanent eye damage.[3][4] The material reacts with moisture (including moisture in the skin, eyes, and respiratory tract) to form maleic acid, contributing to its corrosive effects.[5]
-
Respiratory Sensitizer: Maleic Anhydride is a potent respiratory sensitizer.[3] Inhaling dust or vapors can lead to an asthma-like allergic reaction.[6] Once an individual is sensitized, subsequent exposure to even very low levels can trigger severe asthma attacks.[6]
-
Organ Damage: Prolonged or repeated inhalation can cause damage to the respiratory system.[3][4]
-
Skin Sensitizer: It may cause an allergic skin reaction, leading to dermatitis upon repeated contact.[3][7]
These hazards are reflected in the extremely low occupational exposure limits set by regulatory bodies.
| Parameter | Limit | Agency | Notes |
| Threshold Limit Value (TLV-TWA) | 0.0025 ppm (0.01 mg/m³) | ACGIH | 8-hr Time-Weighted Average; accounts for inhalable fraction and vapor.[6][8] |
| Permissible Exposure Limit (PEL-TWA) | 0.25 ppm (1 mg/m³) | OSHA | 8-hr Time-Weighted Average. Legal limit in the US.[6][8] |
| Recommended Exposure Limit (REL-TWA) | 0.25 ppm (1 mg/m³) | NIOSH | 10-hr Time-Weighted Average.[6][9] |
| Immediately Dangerous to Life or Health (IDLH) | 10 mg/m³ | NIOSH | The concentration at which exposure is likely to cause death or immediate/delayed permanent adverse health effects.[8][9] |
The exceptionally low ACGIH TLV underscores the high toxicity associated with inhalation and dictates that robust engineering controls are the primary line of defense, supplemented by meticulous PPE use.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE must directly address the hazards of corrosivity, respiratory sensitization, and skin contact. A multi-layered approach is mandatory.
Respiratory Protection
Due to the low exposure limit and sensitization risk, airborne dust or vapor must be rigorously controlled.
-
Primary Control: All handling of Maleic Anhydride that could generate dust (e.g., weighing, transferring) must be conducted within a certified chemical fume hood.[10]
-
Required Respirator: In situations where exposure may exceed the TLV of 0.0025 ppm, a NIOSH-approved supplied-air respirator with a full facepiece operated in a positive-pressure mode is required.[6] Air-purifying respirators provide limited protection and are not sufficient for potential uncontrolled releases or unknown concentrations.[5] For emergency situations, such as a large spill, a self-contained breathing apparatus (SCBA) is essential.[6][11]
Eye and Face Protection
Given the risk of severe, irreversible eye damage, eye and face protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles with side shields are mandatory.[10][12]
-
Best Practice: A combination of chemical splash goggles and a full-face shield is strongly recommended, especially when handling the solid material or preparing solutions, to protect the entire face from splashes and airborne particles.[6][13]
-
Prohibition: Do not wear contact lenses when working with this substance, as they can trap the chemical against the eye and interfere with emergency rinsing.[6]
Skin and Body Protection
Preventing all skin contact is critical to avoid chemical burns and the onset of allergic skin reactions.
-
Gloves: Standard disposable laboratory gloves are often insufficient. Select gloves with proven resistance to Maleic Anhydride. Always check the manufacturer's compatibility data.
-
Recommended: Silver Shield®/4H® gloves offer excellent breakthrough protection (>4 hours).[6]
-
Suitable for Splash Protection: Neoprene or nitrile rubber gloves may be suitable, but their suitability depends on the specific task, duration of contact, and glove thickness.[14][15] Always inspect gloves before use and replace them immediately if they are contaminated or show any signs of degradation.
-
-
Protective Clothing: A flame-resistant lab coat is a minimum requirement.
Operational Plan: From Receipt to Disposal
A systematic, step-by-step approach ensures safety at every stage of the chemical's lifecycle in the laboratory.
Step 1: Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store Securely: Store in a cool, dry, well-ventilated area designated for corrosive and sensitizing chemicals.[7]
-
Segregate: Keep away from incompatible materials, particularly water, strong bases (like sodium hydroxide), and oxidizing agents, with which it can react violently.[6]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Step 2: Handling and Use (Inside a Fume Hood)
-
Prepare the Area: Ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Have spill cleanup materials readily available.
-
Don PPE: Put on all required PPE in the correct order: lab coat/coveralls, inner gloves, outer gloves, goggles, and face shield.
-
Weigh and Transfer: Carefully weigh or transfer the solid material. Use tools and techniques that minimize dust generation.[10]
-
Work Practices: Always keep the container sealed when not in use. Wash hands thoroughly after handling, even if gloves were worn.[13]
Step 3: Spill Management
-
Evacuate: In case of a spill, evacuate all non-essential personnel from the area.[6]
-
Control Access: Secure and control entry to the spill zone.
-
Cleanup: Only trained personnel with the correct PPE (including respiratory protection) should perform cleanup.[6]
-
Decontaminate: Ventilate and wash the spill area after cleanup is complete.[6]
Step 4: Waste Disposal
-
Containerize: All waste materials contaminated with Maleic Anhydride (including empty containers, used gloves, and cleanup materials) must be collected in a clearly labeled, sealed hazardous waste container.
-
Regulations: Dispose of the waste as a hazardous chemical in accordance with all local, state, and federal environmental regulations.[6] Never wash Maleic Anhydride down the drain.[6]
Visual Workflow and Data
To clarify the operational sequence, the following workflow diagram outlines the critical steps for safely handling this compound.
Caption: Workflow for Safe Handling of Maleic Anhydride.
References
- New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Maleic anhydride.
- MOL Group. (2022). Safety Data Sheet: Maleic anhydride.
- (n.d.). Safety Data Sheet: Maleic Anhydride NA.
- Carl ROTH. (n.d.). Safety Data Sheet: Maleic anhydride.
- Carl ROTH. (n.d.). Safety Data Sheet: Maleic anhydride (second version).
- Occupational Safety and Health Administration (OSHA). (2021). Maleic Anhydride.
- WorkSafe New Zealand. (2022). Workplace exposure standards: Maleic anhydride.
- ChemTrack.org. (n.d.). Safety Guideline: Maleic Anhydride.
- Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH IDLH: Maleic anhydride.
- Cambridge Isotope Laboratories, Inc. (n.d.). Safety Data Sheet: MALEIC ANHYDRIDE (D2, 98%).
- (2018). Safety Data Sheet: Maleic Anhydride.
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- Santa Cruz Biotechnology. (n.d.). This compound.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
